BGB-290
Description
Properties
Molecular Formula |
C25H17F3N4O3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BGB-290; BGB 290; BGB290.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BGB-290 (Pamiparib) in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BGB-290, also known as Pamiparib, is a potent and selective small molecule inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular DNA Damage Response (DDR) network, primarily involved in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] Pamiparib's mechanism of action is twofold: it competitively inhibits the catalytic activity of PARP and, crucially, "traps" PARP enzymes on the DNA at the site of damage.[3][4][5] This trapping prevents the completion of DNA repair, leading to the collapse of replication forks during S-phase and the formation of more cytotoxic DNA double-strand breaks (DSBs).[6][7]
In cancer cells with deficient high-fidelity DSB repair pathways, such as Homologous Recombination (HR), this accumulation of DSBs cannot be resolved, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the cornerstone of Pamiparib's therapeutic strategy, particularly in tumors with mutations in genes like BRCA1 and BRCA2.[4][8] Pamiparib's high potency, selectivity, and ability to penetrate the central nervous system make it a significant agent in the landscape of targeted cancer therapies.[1][8]
Quantitative Data: Potency and Activity
The potency of Pamiparib has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics.
| Target Enzyme | IC50 (nM) | Source |
| PARP-1 | 0.9 - 1.3 | [1][2][4] |
| PARP-2 | 0.5 - 0.9 | [1][2][4] |
| Table 1: Biochemical inhibitory potency of Pamiparib against PARP-1 and PARP-2 enzymes. IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Assay Type | IC50 (nM) | Source |
| Cellular PARylation Inhibition | 0.2 - 0.24 | [2][5][9] |
| PARP-DNA Trapping | 13 | [4][9] |
| Table 2: Cellular activity of Pamiparib. Cellular PARylation IC50 measures the inhibition of PAR polymer formation within cells. PARP-DNA Trapping IC50 quantifies the potency of trapping the PARP enzyme onto DNA. |
Core Signaling Pathways and Mechanisms of Action
PARP-1 in Base Excision Repair (BER)
Under normal physiological conditions, PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it binds to the DNA and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to facilitate the repair of the SSB.
This compound Action and Synthetic Lethality in HR-Deficient Cells
This compound exerts its effect by inhibiting PARP's catalytic activity and trapping it on the DNA. In cells with a functional Homologous Recombination (HR) pathway, the resulting double-strand breaks (DSBs) from replication fork collapse can still be repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutated), there is no high-fidelity mechanism to repair these DSBs. The cell must rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to significant genomic instability and, ultimately, apoptosis.[4][10]
Experimental Protocols and Workflows
Cellular PARylation Assay
This assay quantifies the ability of an inhibitor to block the formation of PAR polymers in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound (or a control inhibitor) for 1 hour.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H₂O₂) for a short duration (e.g., 15 minutes) to stimulate PARP activity.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them to release cellular proteins.
-
PAR Quantification (ELISA):
-
Add cell lysates to a 96-well plate coated with an anti-PAR capture antibody.
-
Incubate to allow the capture of PARylated proteins.
-
Wash the wells and add a primary anti-PAR detection antibody.
-
Wash and add a secondary HRP-conjugated antibody.
-
Add a chemiluminescent HRP substrate and measure the luminescence signal, which is proportional to the level of cellular PARylation.[11][12]
-
-
Data Analysis: Plot the percentage of PAR inhibition against the inhibitor concentration to determine the IC50 value.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex. A fluorescence polarization (FP) based method is commonly used.
Methodology:
-
Reagent Preparation: Prepare a master mix containing a fluorescently labeled DNA probe (e.g., with a single-strand break), assay buffer, and purified PARP-1 or PARP-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells of a microplate.
-
Reaction Initiation: Add the PARP/DNA master mix to the wells. In the absence of an inhibitor, PARP binds to the DNA, resulting in a high FP signal.
-
PARylation & Dissociation (Control): To a set of control wells, add NAD⁺. This allows the enzyme to auto-PARylate, causing it to dissociate from the DNA probe, resulting in a low FP signal.
-
Trapping Measurement: To the test wells (containing this compound), add NAD⁺. A potent trapping agent like this compound will prevent the enzyme's dissociation even after catalysis is attempted, thus maintaining a high FP signal.[13][14]
-
Data Analysis: The trapping efficacy (IC50) is calculated based on the concentration-dependent maintenance of the high FP signal in the presence of NAD⁺.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. the-gist.org [the-gist.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Pamiparib's Selectivity for PARP1 vs. PARP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of pamiparib (B560054), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, for PARP1 versus PARP2. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a comprehensive resource for understanding the nuanced activity of this clinically relevant molecule.
Quantitative Assessment of Pamiparib's Potency
Pamiparib has been demonstrated to be a highly potent inhibitor of both PARP1 and PARP2. The following table summarizes the key quantitative metrics from various studies, providing a clear comparison of its activity against these two primary enzyme targets.
| Parameter | PARP1 | PARP2 | Assay Type | Reference(s) |
| IC50 (nM) | 1.3 | 0.9 | Enzymatic (Biochemical) | [1] |
| IC50 (nM) | 1.3 | 0.92 | Enzymatic (Biochemical) | [2] |
| Cellular PARylation IC50 (nM) | - | - | Cellular (HeLa cells, H2O2 induced) | 0.2 |
| PARP-DNA Trapping EC50 (nM) | - | - | Fluorescence Polarization | - |
Note: IC50 (half-maximal inhibitory concentration) values from enzymatic assays measure the direct inhibition of PARP catalytic activity. The cellular PARylation IC50 reflects the inhibitor's potency within a cellular context. EC50 (half-maximal effective concentration) for PARP-DNA trapping indicates the concentration required to trap half of the PARP enzymes on the DNA.
Experimental Protocols
A thorough understanding of the methodologies used to determine pamiparib's selectivity is crucial for interpreting the data and for designing future experiments. The following sections detail the typical protocols for the key assays cited.
Enzymatic Inhibition Assay (Chemiluminescent)
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP1 and PARP2.
Principle: Histone proteins are coated onto a high-binding plate. The PARP enzyme, in the presence of an inhibitor, utilizes biotinylated NAD+ as a substrate to poly(ADP-ribosyl)ate (PARylate) the histones. The resulting biotinylated PAR chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the compound.
Detailed Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with a histone solution (e.g., 5x histone mixture diluted 1:5 in PBS) and incubate overnight at 4°C.[3]
-
Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween 20). Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[3]
-
Inhibitor Preparation: Prepare serial dilutions of pamiparib in the assay buffer.
-
Reaction Setup: To each well, add the PARP enzyme (PARP1 or PARP2) and the pamiparib dilution. Incubate for 30 minutes at room temperature.[2]
-
Reaction Initiation: Add a mixture of biotinylated NAD+ and activated DNA to initiate the PARylation reaction. Incubate for 1 hour at room temperature.[2][3]
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each pamiparib concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular PARP Inhibition Assay
This assay measures the ability of an inhibitor to suppress PARP activity within a cellular environment.
Principle: Cells are pre-treated with the inhibitor, and then PARP activity is stimulated by inducing DNA damage with an agent like hydrogen peroxide (H2O2). The level of intracellular poly(ADP-ribose) (PAR) is then quantified, typically by ELISA or Western blot.
Detailed Methodology:
-
Cell Culture: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a range of pamiparib concentrations for a specified period (e.g., 18 hours).[2]
-
DNA Damage Induction: Induce DNA damage and stimulate PARP activity by treating the cells with H2O2 for a short duration.[4]
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular contents.
-
PAR Quantification (ELISA-based):
-
Transfer the cell lysates to a histone-coated 96-well plate.
-
Incubate to allow PARylated proteins to bind.
-
Detect the bound PAR using a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric or chemiluminescent HRP substrate and measure the signal with a plate reader.
-
-
Data Analysis: Normalize the signal to the total protein concentration in each lysate. Calculate the percent inhibition of PAR formation at each pamiparib concentration compared to the H2O2-treated control without the inhibitor. Determine the cellular IC50 value.
PARP-DNA Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of a PARP inhibitor to trap the PARP enzyme on a DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide containing a nick is used as a substrate. When PARP binds to this DNA, the resulting large complex has a high fluorescence polarization (FP) value. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A "trapping" inhibitor will prevent this dissociation, thus maintaining a high FP signal.[5][6]
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, add the PARP enzyme (PARP1 or PARP2) and serial dilutions of pamiparib.[2]
-
DNA Substrate Addition: Add the fluorescently labeled nicked DNA oligonucleotide and incubate for 30 minutes at room temperature to allow PARP-DNA complex formation.[2]
-
Reaction Initiation: Add NAD+ to initiate the PARylation and subsequent dissociation of PARP from the DNA.[2]
-
FP Measurement: After a 1-hour incubation at room temperature, measure the fluorescence polarization using a plate reader equipped with appropriate filters.[2]
-
Data Analysis: The trapping efficiency is determined by the increase in the FP signal in the presence of the inhibitor compared to the control where PARP dissociates. The EC50 for trapping is calculated by plotting the FP signal against the inhibitor concentration.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to pamiparib's mechanism of action and the workflow for its evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
BGB-290 (Pamiparib): A Technical Guide to a Brain-Penetrant PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain-penetrant Poly (ADP-ribose) polymerase (PARP) inhibitor BGB-290, also known as pamiparib (B560054). Developed by BeiGene, pamiparib is a potent and selective inhibitor of PARP1 and PARP2, enzymes critical to DNA damage repair. Its ability to cross the blood-brain barrier (BBB) makes it a promising agent for treating primary and metastatic brain malignancies. This document synthesizes key preclinical and clinical findings, details experimental methodologies, and visualizes core concepts.
Core Pharmacological Profile
Pamiparib is an investigational small molecule inhibitor that has demonstrated high selectivity for PARP1 and PARP2.[1] Preclinical studies have highlighted its potent anti-proliferation activity in tumor cell lines with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.[1][2] A key feature of pamiparib is its ability to penetrate the blood-brain barrier, a significant advantage over other PARP inhibitors.[1][3] Furthermore, unlike some other PARP inhibitors, pamiparib is not a substrate for the P-glycoprotein (P-gp) efflux pump, which can otherwise restrict drug delivery across the BBB.[4][5]
In Vitro Activity & Potency
Pamiparib demonstrates potent inhibition of PARP enzymes and cellular PARylation, along with strong DNA-trapping activity. The trapping of PARP enzymes on DNA is a key mechanism of action, leading to cytotoxic complexes that are particularly lethal to cancer cells with deficient DNA repair pathways.[6][7]
| Parameter | IC50 Value (nM) | Source |
| PARP1 Inhibition (Enzymatic) | 1.3 | [4][6] |
| PARP2 Inhibition (Enzymatic) | 0.9 | [4][6] |
| Cellular PARylation Inhibition | 0.2 - 0.24 | [4][6][8] |
| PARP-DNA Trapping | 13.0 | [2][8] |
Preclinical Pharmacokinetics and Brain Penetration
Preclinical studies in mice have consistently shown that pamiparib achieves significant exposure in the brain.[4][6] This characteristic is crucial for its potential application in treating brain tumors like glioblastoma (GBM) and brain metastases.[3]
| Animal Model | Brain Penetration (% of Plasma Exposure) | Key Findings | Source |
| Mice (C57) | 17 - 20% | Significant brain penetration observed after oral administration. | [3][4][6][8] |
| Mice (Intracranial H209 Xenograft) | Tissue/Blood Ratio: 0.24 (at 0.5h), 0.38 (at 4h) | A single oral dose of 3 mg/kg was sufficient to completely inhibit PARylation in brain tumor tissue. | [1][9] |
Mechanism of Action and Therapeutic Rationale
PARP enzymes are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can collapse replication forks during DNA synthesis, leading to the formation of more toxic DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes (like BRCA1/2), these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality. Pamiparib's ability to trap PARP on DNA enhances this cytotoxic effect.[2]
The brain-penetrant nature of pamiparib provides a strong rationale for its combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), the standard of care for glioblastoma.[3] TMZ methylates DNA, and PARP inhibition can prevent the repair of this damage, enhancing TMZ's cytotoxic effects.[1] This synergy is particularly relevant for treating brain tumors.[3]
Key Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay
The inhibitory activity of pamiparib against PARP1 and PARP2 is determined using a biochemical assay. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate and a biotinylated NAD+ substrate. The incorporation of biotinylated ADP-ribose onto histone proteins is quantified using a streptavidin-conjugated reporter. The assay is performed with varying concentrations of pamiparib to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.
Cellular PARylation Assay
To measure the inhibition of PARP activity within cells, a cell-based assay is used. HeLa cells, for example, are treated with various concentrations of pamiparib for a set period (e.g., 18 hours).[10] Subsequently, DNA damage is induced using an agent like hydrogen peroxide (H2O2) to stimulate PARP activity. The levels of poly(ADP-ribose) (PAR) polymers are then quantified using an ELISA-based method or immunofluorescence, allowing for the calculation of an IC50 value for cellular PARP inhibition.[10]
In Vivo Intracranial Xenograft Model
The efficacy of pamiparib in a brain tumor setting is evaluated using orthotopic xenograft models. This involves the stereotactic implantation of human cancer cells (e.g., SCLC line H209 or glioblastoma cells) directly into the brains of immunocompromised mice.[1][3] After tumors are established, mice are randomized into treatment groups (e.g., vehicle, TMZ alone, pamiparib alone, and combination).[3] Pamiparib is typically administered orally. Efficacy is assessed by monitoring animal survival, with data often presented as Kaplan-Meier survival curves.[1] Pharmacodynamic assessments can be performed on brain and tumor tissues to confirm target engagement (i.e., inhibition of PARylation).[9]
Clinical Studies Overview
Pamiparib has been evaluated in multiple clinical trials for solid tumors, with a particular focus on ovarian cancer and glioblastoma.[11][12][13]
Phase I Studies in Solid Tumors
An initial Phase I dose-escalation study (NCT02361723) in patients with advanced solid tumors established a favorable safety profile and promising anti-tumor activity.[12] The recommended Phase 2 dose (RP2D) was determined to be 60 mg twice daily (BID).[14]
| Parameter | Finding | Source |
| Maximum Tolerated Dose (MTD) | 80 mg BID | [12] |
| Recommended Phase 2 Dose (RP2D) | 60 mg BID | [14][15] |
| Common Drug-Related G3/4 AEs | Anemia (13-18.6%), Neutropenia (6.2-8%) | [12][14] |
| Pharmacokinetics | Linear dose-dependent PK, ~2-fold accumulation at steady state, median t1/2 of ~13 hours. | [12][14] |
| Target Engagement | Robust (>80%) and sustained PAR inhibition in PBMCs at doses ≥ 10 mg BID. | [12] |
Efficacy in Ovarian Cancer
In a Phase II study (NCT03333915) of patients with germline BRCA-mutated ovarian cancer previously treated with at least two lines of chemotherapy, pamiparib demonstrated significant antitumor activity.[15]
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Source |
| Platinum-Sensitive (PSOC) | 64.6% | 95.1% | 14.5 months | [15][16] |
| Platinum-Resistant (PROC) | 31.6% | 94.7% | Not Reported | [15][16] |
Studies in Glioblastoma (GBM)
Given its ability to cross the BBB, pamiparib has been investigated in patients with glioblastoma, an aggressive primary brain tumor. A Phase Ib/II study (NCT03150862) evaluated pamiparib in combination with radiation therapy (RT) and/or temozolomide (TMZ) in both newly diagnosed and recurrent/refractory GBM.[5][13] A separate Phase I/II study investigated pamiparib with metronomic low-dose TMZ in recurrent IDH mutant gliomas.[17]
| Trial (Arm) | Patient Population | Treatment | Key Efficacy Results | Source |
| NCT03150862 (Dose Escalation/Expansion) | Treatment-Naïve (MGMT Unmethylated) | Pamiparib + RT and/or TMZ | DCR: 67.9%, ORR: 11.3% | [13] |
| NCT03150862 (Dose Escalation/Expansion) | Recurrent/Refractory | Pamiparib + TMZ | DCR: 40.9%, ORR: 13.6% | [13] |
| Phase I/II Recurrent IDHmt Glioma | Recurrent IDH Mutant Glioma | Pamiparib + Metronomic TMZ | Unbound Tumor/Plasma Ratio: ~0.95. Meaningful ORR not achieved, but some patients had prolonged PFS. | [17] |
These studies confirmed that pamiparib achieves pharmacologically active concentrations in both enhancing and non-enhancing brain tumors.[17] While combination therapies were generally tolerable, cumulative hematologic toxicity was a notable challenge.[17]
Conclusion
This compound (pamiparib) is a potent, selective, and brain-penetrant PARP1/2 inhibitor. Its strong preclinical profile, characterized by high enzymatic and cellular potency and significant CNS penetration, has established a clear therapeutic rationale for its use in brain malignancies. Clinical data have confirmed its ability to reach brain tumors and have shown anti-tumor activity, particularly in ovarian cancer. Ongoing research and clinical trials continue to explore its full potential, both as a monotherapy and in combination with DNA-damaging agents, for difficult-to-treat cancers within the central nervous system.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beonemedinfo.com [beonemedinfo.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Study of the Efficacy, Safety and Pharmacokinetics of Pamiparib (this compound) in Participants With Advanced Solid Tumors [clin.larvol.com]
- 17. academic.oup.com [academic.oup.com]
Preclinical Profile of Pamiparib (BGB-290): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for pamiparib (B560054) (BGB-290), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2. The information presented herein is intended to support further research and development of this agent in solid tumors.
Core Preclinical Data
Pamiparib has demonstrated significant preclinical activity, characterized by potent enzymatic and cellular inhibition of PARP, effective PARP-DNA trapping, and robust anti-tumor efficacy in various solid tumor models, particularly those with deficiencies in homologous recombination (HR) repair pathways.
In Vitro Activity
The in vitro activity of pamiparib has been evaluated through enzymatic assays, cellular mechanism-based assays, and anti-proliferative studies across a range of solid tumor cell lines.
| Parameter | IC50/EC50 Value (nM) | Assay System/Cell Line | Reference(s) |
| Enzymatic Inhibition | |||
| PARP1 | 0.83 - 1.3 | Biochemical Assay | [1][2][3] |
| PARP2 | 0.11 - 0.9 | Biochemical Assay | [1][2][3] |
| Cellular Activity | |||
| Intracellular PAR Formation | 0.24 | Cellular Assay | [4][5] |
| PARP-DNA Trapping | 13 | Fluorescence Polarization (FP) Binding Assay | [1][4][5] |
| Anti-proliferative Activity | |||
| HCC1395 (Breast, BRCA1 mutant) | 42.5 | CellTiter-Glo (7 days) | [5] |
| MDA-MB-231 (Breast, BRCA wt) | > 10000 | CellTiter-Glo (7 days) | [5] |
| MDA-MB-436 (Breast, BRCA1 mutant) | - | - | [6] |
| SK-BR-3 (Breast, BRCA wt) | - | - | [5] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of pamiparib as a single agent and in combination with other therapies in various xenograft models of solid tumors.
| Tumor Model | Treatment | Key Findings | Reference(s) |
| Breast Cancer | |||
| MDA-MB-436 (BRCA1 mutant) Xenograft | Pamiparib (1.6 - 12.5 mg/kg, BID, oral) | Induced tumor regression and 100% objective responses (CR + PR) at day 29. Showed ~16-fold higher efficacy than olaparib. | [6][7] |
| Small Cell Lung Cancer (SCLC) | |||
| Patient-Derived Xenograft (PDX) | Pamiparib (weak single-agent activity) | Combination with chemotherapies showed good activity. | [1][4] |
| H209 Intracranial Xenograft (TMZ-resistant) | Pamiparib + Temozolomide (TMZ) | Overcame TMZ resistance, showed significant tumor inhibitory effects, and prolonged survival. | [6] |
| Glioblastoma (GBM) | |||
| Patient-Derived Xenograft (PDX) | Pamiparib + Temozolomide (TMZ) | Potentiated the effects of TMZ. | [4][8] |
Pharmacokinetics and Brain Penetration
Pamiparib exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical feature for treating brain tumors and brain metastases.[6][9][10]
| Parameter | Finding | Model System | Reference(s) |
| Brain Penetration | Brain-to-plasma ratio of ~0.2 (20%) | C57 Mice | [8] |
| PARP Inhibition in Brain Tumors | 3 mg/kg oral dose sufficient to abrogate PARylation | Intracranial Xenograft | [6] |
| PK/PD Correlation | Dose-dependent inhibition of PARylation in tumors correlated with drug concentrations. | MDA-MB-436 Xenograft | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines key experimental protocols used to evaluate pamiparib.
PARP-DNA Trapping Assay (Western Blot-Based)
This assay quantifies the amount of PARP1 trapped on chromatin following drug treatment.
Materials:
-
Cell line of interest
-
Pamiparib
-
DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Subcellular protein fractionation kit (e.g., Thermo Scientific #78840)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with pamiparib or vehicle control for a specified duration. In some experiments, co-treat with a DNA-damaging agent like MMS to induce PARP recruitment to DNA.
-
Chromatin Fractionation: Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction.[11] Ensure inhibitors are present throughout the fractionation process to prevent dissociation.[11]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Western Blotting:
-
Normalize samples to the same protein concentration and prepare them for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with primary anti-PARP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.[12]
-
-
Analysis: Quantify the band intensities for PARP1 and Histone H3. Normalize the PARP1 signal to the Histone H3 signal. An increase in the normalized PARP1 signal in pamiparib-treated samples compared to controls indicates PARP1 trapping.
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of pamiparib in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Pamiparib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer pamiparib or vehicle control orally according to the planned dose and schedule (e.g., twice daily for 28 days).[6]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or when signs of excessive toxicity are observed.
-
Calculate tumor growth inhibition (TGI) or objective response rates (e.g., partial or complete response) based on tumor volume changes.[6]
-
Orthotopic Glioblastoma Xenograft Model
This model more closely recapitulates the tumor microenvironment of glioblastoma.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of glioblastoma cells (patient-derived or cell line).
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and fix its head in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates.
-
Slowly inject the glioblastoma cell suspension into the brain parenchyma (e.g., cerebral cortex).
-
-
Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor for neurological symptoms.
-
Treatment and Efficacy Assessment:
-
Initiate treatment with pamiparib at a designated time point post-implantation.
-
Assess treatment efficacy by monitoring animal survival or by using imaging techniques (e.g., MRI) to measure tumor size.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental processes related to the preclinical evaluation of pamiparib.
Figure 1: Mechanism of Action of Pamiparib (this compound) and Synthetic Lethality.
Figure 2: General Workflow for Determining In Vitro IC50 Values.
Figure 3: Experimental Workflow for the PARP-DNA Trapping Assay.
Figure 4: General Workflow for an In Vivo Xenograft Efficacy Study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ivy Brain Tumor Center Announces Initial Results of Pamiparib in Newly-Diagnosed and Recurrent Glioblastoma at the European Society for Medical Oncology (ESMO) 2022 Congress - BioSpace [biospace.com]
- 10. First Patient Treated in Ivy Brain Tumor Center’s Phase 0 [globenewswire.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
The Rise of a Potent PARP Inhibitor: A Technical Deep Dive into the Discovery and Chemical Synthesis of Pamiparib (BGB-290)
For Immediate Release
BEIJING, China – December 18, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, chemical synthesis, and mechanism of action of pamiparib (B560054) (BGB-290), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Developed by BeiGene, pamiparib has demonstrated significant potential in the treatment of various cancers, particularly those with deficiencies in DNA damage repair pathways.
Pamiparib is a fused tetra- or pentacyclic dihydrodiazepinoindolone derivative that exhibits high potency against both PARP-1 and PARP-2.[1][2] A key differentiator of pamiparib is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for brain tumors and metastases.[1][3] This document will detail the pivotal experiments and quantitative data that underscore the unique profile of this PARP inhibitor.
Discovery and Preclinical Profile
The discovery of pamiparib stemmed from a focused effort to develop a highly potent and selective PARP inhibitor with favorable pharmacokinetic properties.[4] Preclinical studies have established its ability to induce PARP-DNA complex trapping and exhibit potent antitumor activity in cancer cell lines with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[5]
Quantitative Biological Activity of Pamiparib
The following table summarizes the key in vitro potency and activity data for pamiparib.
| Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| PARP Enzymatic Inhibition | PARP-1 | 1.3 | [4][6] |
| PARP-2 | 0.9 | [4][6] | |
| PARP-1 (alternative) | 0.83 | [7] | |
| PARP-2 (alternative) | 0.11 | [7] | |
| PARP-1 (alternative) | 0.9 | [8] | |
| PARP-2 (alternative) | 0.5 | [8] | |
| Cellular PARylation Inhibition | HeLa cells (H₂O₂-induced) | 0.24 | [6] |
| HeLa cells (alternative) | 0.2 | [4] | |
| PARP-DNA Trapping | 13 | [6][8] |
Preclinical Pharmacokinetics of Pamiparib
Pamiparib has demonstrated excellent drug metabolism and pharmacokinetic (DMPK) properties, including significant brain penetration.[1][6]
| Species | Dose | Bioavailability | Brain Penetration (%) | Reference |
| Mice | 10 mg/kg p.o. | High | 17-19 | [1][6] |
| Mice | Not specified | Not specified | ~20 | [7] |
| Rats | 5 mg/kg p.o. | High | Not specified | [6] |
| Dogs | 2 mg/kg p.o. | High | Not specified | [6] |
Chemical Synthesis of Pamiparib
The chemical synthesis of pamiparib is a multi-step process. A key step in the synthesis involves the construction of the indole (B1671886) core mediated by zinc bromide.[9] The overall synthetic scheme is outlined below, followed by a generalized experimental protocol.
Experimental Protocol: Generalized Synthesis of Pamiparib
The synthesis of pamiparib can be broadly divided into the preparation of key intermediates and the final assembly.[1]
-
Synthesis of the Aromatic Bromide Fragment: Starting from 2-bromo-5-fluorobenzoic acid, a series of reactions are performed to yield the key aromatic bromide fragment.[1]
-
Synthesis of the Chiral Pyrrolidine (B122466) Intermediate: Pyrrolene is used as the starting material to synthesize the chiral pyrrolidine alkyne intermediate through a series of steps including N-alkylation and introduction of the acetylene (B1199291) group.[1]
-
Larock Heteroannulation: The aromatic bromide and the chiral pyrrolidine alkyne undergo a Larock heterocyclization reaction to form the core indole structure.[1]
-
Final Ring Formation and Deprotection: The final dihydrodiazepinoindolone ring is formed through condensation with hydrazine (B178648) hydrate (B1144303), followed by any necessary deprotection steps to yield pamiparib.[1][10]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Pamiparib exerts its anticancer effects through the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[5][11]
In normal cells, SSBs are efficiently repaired. However, in the presence of pamiparib, these SSBs persist and, during DNA replication, can lead to the formation of more cytotoxic double-strand breaks (DSBs).[9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[9]
Furthermore, pamiparib "traps" PARP enzymes on the DNA at the site of damage.[9] These trapped PARP-DNA complexes are highly cytotoxic, as they can interfere with DNA replication and transcription.[9]
Key Experimental Methodologies
The following sections outline the generalized protocols for the key in vitro assays used to characterize pamiparib.
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
-
Plate Preparation: Coat a 96-well plate with histones.
-
Compound Incubation: Add serial dilutions of pamiparib to the wells, followed by the respective PARP enzyme (PARP-1 or PARP-2). Incubate for 30 minutes.
-
Reaction Initiation: Add biotinylated NAD+ and activating DNA to initiate the PARylation reaction. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and detect the amount of incorporated biotinylated NAD+ using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis: Calculate the IC50 value, which is the concentration of pamiparib required to inhibit 50% of the PARP enzyme activity.
Cellular PARylation Assay
This assay measures the inhibition of PARP activity within intact cells.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with varying concentrations of pamiparib for 18 hours.
-
Induction of DNA Damage: Induce DNA damage and subsequent PARP activation by treating the cells with an agent like hydrogen peroxide (H₂O₂).
-
Cell Lysis and PAR Detection: Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay. This typically involves capturing PARylated proteins on an antibody-coated plate and detecting them with a detection antibody.
-
Data Analysis: Determine the IC50 value for the inhibition of cellular PARylation.
PARP-DNA Trapping Assay
This assay measures the ability of a compound to trap PARP on a DNA substrate.
-
Principle: The assay utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the DNA, the complex is large, and the emitted light is highly polarized. Upon auto-PARylation (in the presence of NAD+), PARP dissociates from the DNA, resulting in a decrease in polarization. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, leading to a sustained high FP signal.
-
Assay Procedure:
-
Incubate the fluorescent DNA probe with the PARP enzyme.
-
Add NAD+ and varying concentrations of pamiparib.
-
Measure the fluorescence polarization over time.
-
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor indicates PARP-DNA trapping. The EC50, the concentration at which 50% of the maximal trapping effect is observed, is then calculated.
Conclusion
Pamiparib (this compound) is a potent and selective PARP1/2 inhibitor with a distinct preclinical profile characterized by strong enzymatic and cellular activity, significant PARP-DNA trapping, and the ability to cross the blood-brain barrier. The chemical synthesis has been efficiently established, and its mechanism of action via synthetic lethality in HR-deficient tumors is well-understood. The data and methodologies presented in this whitepaper provide a comprehensive technical foundation for researchers and clinicians working on the development and application of PARP inhibitors in oncology.
References
- 1. Pamiparib synthesis - chemicalbook [chemicalbook.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Study of the Efficacy, Safety and Pharmacokinetics of Pamiparib (this compound) in Participants With Advanced Solid Tumors [clin.larvol.com]
- 9. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
Unveiling the Potency and Trapping Efficiency of BGB-290 (Pamiparib): A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the core pharmacological attributes of BGB-290 (pamiparib), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative metrics of this compound's PARP trapping efficiency and potency, outlines detailed experimental methodologies for key assays, and visually represents its mechanism of action through signaling pathway diagrams.
Quantitative Analysis of this compound's Potency and PARP Trapping
This compound, also known as pamiparib (B560054), has demonstrated significant potency in both biochemical and cellular assays. Its ability to inhibit PARP enzymes and trap them on DNA is a critical component of its anti-tumor activity. The following tables summarize the key quantitative data, offering a clear comparison of its efficacy.
| Parameter | IC50 (nM) | Target(s) | Assay Type | Reference(s) |
| Enzymatic Inhibition | 0.83 | PARP1 | Biochemical Assay | [1][2] |
| 0.11 | PARP2 | Biochemical Assay | [1][2] | |
| 1.3 | PARP1 | Biochemical Assay | [3] | |
| 0.9 | PARP2 | Biochemical Assay | [3] | |
| 0.5 | PARP2 | Biochemical Assay | [4][5] | |
| Cellular PAR Formation Inhibition | 0.24 | Intracellular PAR | Cellular Assay | [1][2][4][5] |
| 0.2 | Intracellular PAR | Cellular PARylation Assay | [3] | |
| DNA-Trapping Activity | 13 | PARP-DNA Complex | Fluorescence Polarization (FP) Binding Assay | [1][2][4][5] |
Table 1: Potency and DNA Trapping IC50 Values for this compound (Pamiparib)
Preclinical studies have consistently shown that pamiparib is a highly potent PARP inhibitor.[1][2][3][4][5] It exhibits strong PARP trapping capabilities, which are considered a key mechanism for the cytotoxicity of PARP inhibitors.[3][6] In comparative studies, this compound has demonstrated greater potency than the first-generation PARP inhibitor, olaparib.[1][7]
Experimental Protocols
To ensure reproducibility and a deeper understanding of the presented data, this section outlines the methodologies for the key experiments cited.
Biochemical PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP1 and PARP2 enzymes are used. A reaction mixture is prepared containing the respective PARP enzyme, biotinylated NAD+ (the substrate for PARP), and a histone-coated plate (which provides the DNA context for PARP activation).
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The diluted this compound is pre-incubated with the PARP enzyme in the reaction mixture to allow for binding.
-
Reaction Initiation: The PARP-catalyzed reaction is initiated by the addition of NAD+.
-
Detection: The amount of poly(ADP-ribose) (PAR) generated is quantified. This is typically done using an ELISA-based method where a specific antibody against PAR is used, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The signal generated is inversely proportional to the inhibitory activity of this compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PAR Formation Inhibition Assay
Objective: To measure the ability of this compound to inhibit the formation of PAR inside cancer cells.
Methodology:
-
Cell Culture: A suitable cancer cell line, often one with a known homologous recombination deficiency (e.g., with BRCA1/2 mutations), is cultured.[1]
-
Compound Treatment: The cells are treated with varying concentrations of this compound for a specified period.
-
Induction of DNA Damage: To stimulate PARP activity, DNA damage is induced, commonly by treating the cells with a DNA-damaging agent like hydrogen peroxide or an alkylating agent.
-
Cell Lysis and PAR Detection: The cells are lysed, and the total amount of intracellular PAR is measured. This can be done using various methods, including Western blotting with an anti-PAR antibody or an ELISA-based assay.
-
Data Analysis: The level of PAR in treated cells is compared to that in untreated control cells. The IC50 value is determined by plotting the percentage of PAR inhibition against the this compound concentration.
Fluorescence Polarization (FP) DNA-Trapping Assay
Objective: To quantify the ability of this compound to "trap" PARP enzymes on DNA.
Methodology:
-
Principle: This assay measures the change in the polarization of fluorescently labeled DNA. When a large molecule like a PARP enzyme binds to the fluorescent DNA, the complex tumbles more slowly in solution, leading to an increase in fluorescence polarization. A PARP inhibitor that traps PARP on the DNA will further stabilize this complex.
-
Reagents: The assay requires a fluorescently labeled DNA oligonucleotide, recombinant PARP1 enzyme, and the PARP inhibitor (this compound).
-
Assay Procedure:
-
The fluorescently labeled DNA is incubated with the PARP1 enzyme.
-
Serial dilutions of this compound are added to the mixture.
-
The fluorescence polarization of the solution is measured using a suitable plate reader.
-
-
Data Analysis: An increase in fluorescence polarization indicates the formation of the PARP-DNA complex. The IC50 for DNA trapping is the concentration of this compound that results in a 50% increase in the fluorescence polarization signal, indicating the stabilization of the PARP-DNA complex.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's mechanism of action can aid in understanding its therapeutic effects. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Efficacy and safety of maintenance therapy with pamiparib versus placebo for advanced gastric cancer responding to first‐line platinum‐based chemotherapy: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
BGB-290 (Pamiparib): A Deep Dive into its Synthetic Lethal Effect on Homologous Recombination Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes such as BRCA1 and BRCA2, the inhibition of PARP by this compound leads to a synthetic lethal phenotype, resulting in selective cancer cell death. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize the effects of this compound on homologous recombination deficient (HRD) cells.
Core Mechanism of Action: Synthetic Lethality and PARP Trapping
The primary mechanism of action of this compound in HRD cells is rooted in the principle of synthetic lethality. HR is a high-fidelity DNA repair pathway for double-strand breaks (DSBs). When this pathway is compromised, cells become heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway for SSBs.
The inhibition of PARP by this compound has a dual effect:
-
Catalytic Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair proteins to the site of SSBs.
-
PARP-DNA Trapping: Beyond enzymatic inhibition, this compound traps PARP enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication forks, leading to their collapse and the formation of DSBs.
In HR-proficient cells, these DSBs can be efficiently repaired. However, in HRD cells, the inability to repair these this compound-induced DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Quantitative Preclinical Data
The selective cytotoxicity of this compound against HRD cancer cells has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Pamiparib
| Parameter | IC50 (nM) |
| PARP1 Enzymatic Activity | 1.3 |
| PARP2 Enzymatic Activity | 0.9 |
| Cellular PARP Activity | 0.2 |
| PARP-DNA Trapping | Not explicitly quantified in nM, but described as potent. |
Data compiled from various preclinical studies.
Table 2: Anti-proliferative Activity of Pamiparib in Cancer Cell Lines
| Cell Line | Cancer Type | HR Status | Pamiparib IC50 (nM) |
| MDA-MB-436 | Breast | BRCA1 mutant (HRD) | 0.4 |
| UWB1.289 | Ovarian | BRCA1 mutant (HRD) | 1.9 |
| Capan-1 | Pancreatic | BRCA2 mutant (HRD) | 0.8 |
| MDA-MB-231 | Breast | BRCA wild-type (HRP) | >10,000 |
| BxPC-3 | Pancreatic | BRCA wild-type (HRP) | >10,000 |
HRP: Homologous Recombination Proficient Data from "Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor."[1][2]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's effects on HRD cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (Pamiparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Staining for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
This compound (Pamiparib)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Wash the cells with PBS and fix them with fixation solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (Pamiparib)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low, predetermined number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation (colonies should contain at least 50 cells).
-
Wash the colonies with PBS.
-
Fix the colonies with fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
This compound (pamiparib) is a potent PARP inhibitor that demonstrates significant and selective cytotoxic effects against cancer cells with homologous recombination deficiency. Its dual mechanism of catalytic inhibition and PARP-DNA trapping leads to the accumulation of lethal DNA double-strand breaks in HRD cells, a hallmark of synthetic lethality. The preclinical data strongly support its clinical development for the treatment of cancers harboring BRCA1/2 mutations and other HRD-related genetic alterations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other PARP inhibitors in the context of HRD.
References
The Role of Pamiparib in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the dependencies of cancer cells on specific DNA repair pathways. Poly (ADP-ribose) polymerase (PARP) inhibitors exemplify this approach, demonstrating significant efficacy in tumors with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. Pamiparib (B560054) is a potent and selective inhibitor of PARP1 and PARP2, which has shown considerable promise in preclinical and clinical settings. This technical guide provides an in-depth exploration of pamiparib's mechanism of action, its role in synthetic lethality, quantitative data from key studies, and detailed experimental protocols relevant to its evaluation.
Introduction to Pamiparib and Synthetic Lethality
Pamiparib is an orally available small molecule that selectively inhibits the activity of PARP1 and PARP2, enzymes critical for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] The concept of synthetic lethality in this context is centered on the dual inactivation of two key DNA repair pathways. In healthy cells, the HR pathway provides a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). However, in cancer cells with mutations in HR-related genes like BRCA1 and BRCA2, there is an increased reliance on the PARP-mediated BER pathway to maintain genomic integrity.
Inhibition of PARP by pamiparib in these HR-deficient cells leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic DSBs. The compromised HR pathway in these cancer cells is unable to effectively repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells, while sparing normal, HR-proficient cells, is the hallmark of synthetic lethality.[1]
A crucial aspect of pamiparib's mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex at the site of damage. These trapped complexes are highly cytotoxic as they create physical impediments to DNA replication and transcription, further enhancing the antitumor effect of PARP inhibition.[2]
Quantitative Data on Pamiparib's Efficacy
The potency and clinical activity of pamiparib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Potency of Pamiparib
| Parameter | Value | Reference |
| PARP1 IC50 | 0.83 - 1.3 nM | [3][4] |
| PARP2 IC50 | 0.11 - 0.9 nM | [3][4] |
| Cellular PARP Activity IC50 | 0.2 nM | [3] |
Table 2: Preclinical Efficacy of Pamiparib in a BRCA1-mutant Xenograft Model
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MDA-MB-436 (Breast Cancer) | Pamiparib | 1.6 - 6.3 mg/kg (oral, BID) | 100% objective response on day 29 | [1] |
| MDA-MB-436 (Breast Cancer) | Olaparib | 25 mg/kg (oral, BID) | Tumor relapse observed after treatment cessation | [1] |
Note: In the MDA-MB-436 xenograft model, pamiparib demonstrated approximately 16-fold higher efficacy than olaparib.[5]
Table 3: Clinical Efficacy of Pamiparib in Ovarian Cancer (Phase II, NCT03333915)
| Patient Population | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Reference |
| Platinum-Sensitive (PSOC) | 82 | 64.6% | 8 | 45 | Not Reported | [6][7] |
| Platinum-Resistant (PROC) | 19 | 31.6% | 0 | 6 | Not Reported | [6][7] |
Table 4: Clinical Efficacy of Pamiparib in HER2-Negative Breast Cancer with gBRCA1/2 Mutations (Phase II, NCT03575065)
| Cohort | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Reference |
| Triple-Negative (TNBC) | 62 | 38.2% | 7.0 months | [8][9] |
| Hormone Receptor-Positive (HR+) | 26 | 61.9% | 7.5 months | [8][9] |
Table 5: Clinical Efficacy of Pamiparib in Glioblastoma (Phase Ib/II, NCT03150862)
| Patient Population | N | Disease Control Rate | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Treatment-Naïve | Not Specified | 67.9% | 11.3% | 12.8 months (MGMT unmethylated) | [10][11] |
| Recurrent/Refractory | Not Specified | 40.9% | 13.6% | 7.3 months | [10][11] |
Signaling Pathways and Mechanisms of Action
The interplay between PARP inhibition and HR deficiency is central to pamiparib's synthetic lethal effect.
The Base Excision Repair (BER) pathway is initiated by DNA glycosylases that recognize and remove damaged bases. This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease (APE1). DNA polymerase β (Pol β) fills the gap, and DNA ligase seals the nick. PARP1 plays a crucial role in detecting the SSB and recruiting the necessary repair machinery.[12][13]
In contrast, the Homologous Recombination (HR) pathway repairs DSBs using a sister chromatid as a template. The MRN complex (MRE11-RAD50-NBS1) detects the DSB and initiates resection of the 5' ends, creating 3' single-stranded DNA overhangs. These overhangs are coated by RPA, which is then replaced by RAD51 with the help of BRCA2. The RAD51-ssDNA filament invades the homologous sister chromatid, forming a D-loop. DNA synthesis extends the invading strand, and the break is subsequently repaired without errors.[14][15]
Experimental Protocols
PARP Enzymatic Activity Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of pamiparib on PARP-2 activity.
Materials:
-
Recombinant PARP-2 enzyme
-
96-well plate pre-coated with histones
-
Pamiparib (or other test inhibitors)
-
10x PARP buffer
-
10x PARP Assay Mixture (containing biotinylated NAD+)
-
Activated DNA
-
Blocking Buffer
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
2M Sulfuric Acid (Stop Solution)
-
Plate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with a histone solution and incubate. Wash the plate and block the wells with Blocking Buffer.
-
Reagent Preparation: Prepare serial dilutions of pamiparib. Prepare a master mix containing PARP buffer, PARP Assay Mixture, and activated DNA.
-
Inhibitor Addition: Add the pamiparib dilutions to the appropriate wells. Add buffer without inhibitor to "Positive Control" and "Blank" wells.
-
Enzyme Reaction: Add the master mix to all wells except the "Blank". Dilute the PARP-2 enzyme and add it to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add diluted Streptavidin-HRP and incubate for 30 minutes. Wash the plate again and add the colorimetric HRP substrate.
-
Data Acquisition: Stop the reaction with sulfuric acid and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each pamiparib concentration relative to the no-inhibitor control and determine the IC50 value.[16]
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with pamiparib.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
Pamiparib
-
6-well plates
-
Crystal Violet staining solution (0.5% in methanol/water)
-
Fixation solution (e.g., methanol:acetic acid 3:1)
Procedure:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of pamiparib or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes. Stain with Crystal Violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to generate a dose-response curve.[17][18]
PARP Trapping Assay (Immunofluorescence-Based)
This method visualizes and quantifies the amount of PARP1 trapped on chromatin within cells.
Materials:
-
Cells seeded on glass coverslips
-
Pamiparib
-
DNA damaging agent (e.g., H₂O₂ or MMS, optional)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against PARP1
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-incubate with pamiparib for 1-2 hours, then co-treat with a DNA damaging agent if desired.
-
Fixation and Permeabilization: Fix cells with PFA, then permeabilize with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding sites. Incubate with the primary anti-PARP1 antibody, followed by the fluorescent secondary antibody.
-
Counterstaining and Mounting: Stain nuclei with DAPI or Hoechst and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear fluorescence intensity of the PARP1 signal. An increase in intensity in treated cells indicates PARP trapping.[2]
Conclusion
Pamiparib is a potent PARP1/2 inhibitor that effectively leverages the principle of synthetic lethality to target HR-deficient cancers. Its strong PARP trapping activity contributes significantly to its cytotoxicity in these tumors. The quantitative data from preclinical and clinical studies underscore its therapeutic potential across a range of solid tumors, including ovarian, breast, and brain cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of pamiparib and other PARP inhibitors, facilitating further advancements in this promising area of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Pamiparib as consolidation treatment after concurrent chemoradiotherapy of limited-stage small cell lung cancer: a single-arm, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. youtube.com [youtube.com]
- 8. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nmsgroup.it [nmsgroup.it]
- 15. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Base excision repair - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
BGB-290 (Pamiparib): A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of BGB-290 (pamiparib), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. The data herein is collated from various in vivo animal model studies, offering insights into the drug's absorption, distribution, metabolism, excretion (ADME), and its mechanism of action, target engagement, and efficacy.
Pharmacokinetics (PK)
Preclinical studies in multiple species have characterized this compound as having excellent drug metabolism and pharmacokinetic (DMPK) properties, including good oral bioavailability.[1][2] A key feature of this compound is its ability to penetrate the blood-brain barrier, a significant advantage for treating brain tumors.[3][4][5] Unlike some other PARP inhibitors, pamiparib (B560054) is not a substrate of the P-glycoprotein efflux pump, which contributes to its enhanced brain penetration.[5][6] In mice, the drug exposure in the brain versus plasma was reported to be approximately 17-20%.[2][7][8]
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Mouse | p.o. | 10 | 1270 | 0.5 | 4510 | 4.8 | 74 | [3] |
| i.v. | 1 | 930 | 0.08 | 610 | 4.3 | N/A | [3] | |
| Rat | p.o. | 5 | 1140 | 1.0 | 5490 | 4.9 | 67 | [3] |
| i.v. | 2 | 2150 | 0.08 | 4100 | 4.3 | N/A | [3] | |
| Dog | p.o. | 2 | 341 | 1.3 | 2400 | 5.8 | 83 | [3] |
| i.v. | 1 | 546 | 0.08 | 1450 | 4.6 | N/A | [3] |
Data synthesized from published preclinical studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration; T½: Half-life; p.o.: Oral administration; i.v.: Intravenous administration.
Pharmacodynamics (PD)
This compound is a highly potent and selective dual inhibitor of PARP1 and PARP2.[2][3][4][9] Its mechanism of action involves not only catalytic inhibition but also the trapping of PARP enzymes on DNA, which leads to the accumulation of unrepaired single-strand breaks.[1][5] These breaks can degenerate into cytotoxic double-strand breaks during DNA replication, proving synthetically lethal to cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of pamiparib in the presence of a strong CYP3A inhibitor (itraconazole) and strong CYP3A inducer (rifampin) in patients with solid tumors: an open-label, parallel-group phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Off-Target Profile of Pamiparib (BGB-290)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054), also known as BGB-290, is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and PARP2, enzymes critical for the repair of single-strand DNA breaks.[1][2][3][4] Its therapeutic efficacy is rooted in the principle of synthetic lethality, where its inhibition of PARP in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations, leads to cell death.[1][5] While pamiparib's on-target potency is well-documented, a thorough investigation of its off-target effects is crucial for a complete understanding of its pharmacological profile, potential for adverse events, and opportunities for new therapeutic applications. This guide provides a comprehensive overview of the known off-target profile of pamiparib, detailed experimental protocols for its assessment, and the underlying biological pathways.
On-Target Potency
Pamiparib demonstrates high-affinity binding and potent inhibition of its primary targets, PARP1 and PARP2. This high level of on-target activity is fundamental to its clinical efficacy. The half-maximal inhibitory concentrations (IC50) from various assays underscore its potency.
| Target | Assay Type | IC50 (nM) |
| PARP1 | Biochemical | 0.9[6], 0.83[7] |
| PARP2 | Biochemical | 0.5[6], 0.11[7] |
| Intracellular PAR formation | Cellular | 0.24[6][7] |
| DNA-trapping activity | Cellular | 13[6][7] |
Investigation of Off-Target Effects
While described as a highly selective inhibitor, a complete public profile of pamiparib against a broad panel of kinases and other potential off-targets is not extensively detailed in the available literature. For the PARP inhibitor drug class, off-target kinase interactions have been identified for some molecules, which can contribute to their overall efficacy and side-effect profiles.[5][8] For instance, studies on other PARP inhibitors like rucaparib (B1680265) and niraparib (B1663559) have revealed off-target binding to certain protein kinases, with some interactions occurring at clinically relevant concentrations.[5] A comprehensive assessment is therefore a critical component of preclinical and clinical development.
Clinical Safety Profile and Adverse Events
The safety profile of pamiparib, established through multiple clinical trials, provides an indirect but valuable window into its overall selectivity. The observed adverse events (AEs) are largely consistent with the known on-target effects of PARP inhibition, primarily manifesting as hematological toxicities. However, a detailed analysis is essential to identify any unexpected signals that might suggest off-target activity. The most frequently reported drug-related AEs are summarized below.
| Adverse Event | Frequency (All Grades, %) | Frequency (Grade ≥3, %) |
| Anemia | 56.1 - 63.0 | 18.6 |
| Nausea | 49.3 - 54.5 | N/A |
| Fatigue | 47.9 - 48.5 | N/A |
| Neutropenia / Decreased Neutrophil Count | N/A | 6.2 |
| Leukopenia | N/A | N/A |
| Vomiting | N/A | N/A |
| Thrombocytopenia | N/A | N/A |
| Decreased Appetite | N/A | N/A |
| Diarrhea | N/A | N/A |
Data compiled from multiple clinical studies.[9][10][11] Note: Frequencies can vary based on the study population and whether pamiparib was used as a monotherapy or in combination.
The most common Grade ≥3 drug-related adverse events are anemia and neutropenia.[9] These effects are generally manageable with dose modifications and supportive care.[12]
Experimental Protocols
To rigorously assess the selectivity of a compound like pamiparib, a systematic screening against a broad panel of kinases is a standard industry practice. The following section details a representative methodology for such a study.
Protocol: In Vitro Kinase Selectivity Profiling via Radiometric Assay
1. Objective: To determine the inhibitory activity of pamiparib against a large panel of human protein kinases to identify potential off-target interactions.
2. Principle: This biochemical assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) by a kinase to a specific substrate peptide. A test compound's ability to inhibit this reaction is quantified by the reduction in radioactivity incorporated into the substrate.
3. Materials:
- Pamiparib (this compound) stock solution in DMSO.
- Recombinant human kinases.
- Specific peptide substrates for each kinase.
- [γ-³³P]ATP.
- Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT).
- 96-well or 384-well plates.
- Phosphocellulose or filter-binding plates.
- Stop solution (e.g., phosphoric acid).
- Scintillation counter.
4. Procedure:
- Compound Preparation: Serially dilute pamiparib in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Further dilute into the assay buffer.
- Reaction Mixture Preparation: In each well, combine the assay buffer, the specific kinase, its corresponding substrate, and Mg/ATP or Mn/ATP.
- Initiation of Reaction: Add pamiparib at various concentrations (or DMSO as a vehicle control) to the wells. Initiate the kinase reaction by adding [γ-³³P]ATP.
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 40-120 minutes), allowing the phosphorylation reaction to proceed.
- Termination and Separation: Stop the reaction by adding a phosphoric acid solution. Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP is washed away.
- Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
5. Data Analysis:
- Calculate the percentage of kinase activity for each pamiparib concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the pamiparib concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase that shows significant inhibition (typically >50% at 10 µM).
Visualizations: Workflows and Pathways
Caption: Workflow for Off-Target Kinase Selectivity Screening.
Caption: Simplified PARP1 Signaling in DNA Single-Strand Break Repair.
Caption: Principle of Synthetic Lethality with PARP Inhibition.
Conclusion
Pamiparib (this compound) is a potent inhibitor of PARP1 and PARP2, with its clinical development centered on its high selectivity for these primary targets.[1][2] The available clinical safety data reveals a profile of adverse events largely attributable to on-target PARP inhibition, which is generally manageable.[9][12] While preclinical data asserts its selectivity, comprehensive public data from broad-panel off-target screening, particularly against the human kinome, remains limited. Such studies are indispensable in drug development to fully characterize a compound's mechanism of action and anticipate potential toxicities. The methodologies and principles outlined in this guide provide a framework for the rigorous investigation required to fully elucidate the off-target profile of pamiparib and other targeted therapeutic agents.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of maintenance therapy with pamiparib versus placebo for advanced gastric cancer responding to first-line platinum-based chemotherapy: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemxpert.com [chemxpert.com]
- 12. aacrjournals.org [aacrjournals.org]
BGB-290 (Pamiparib): A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib (B560054), is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). In the context of oncology, particularly in tumors with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are highly cytotoxic in HRR-deficient cells, a concept known as synthetic lethality. A key consequence of this accumulation of DNA damage is the activation of cell cycle checkpoints, leading to a halt in cell cycle progression to allow time for DNA repair. This guide provides an in-depth technical overview of the impact of this compound on cell cycle progression, with a focus on the underlying molecular mechanisms, quantitative data, and detailed experimental protocols.
Core Mechanism: this compound Induces G2/M Cell Cycle Arrest
This compound, through its inhibition of PARP, instigates a cascade of events that culminates in cell cycle arrest, primarily at the G2/M checkpoint. This arrest is a direct consequence of the cellular response to DNA damage.
Signaling Pathway of this compound-Induced G2/M Arrest
The proposed signaling pathway for this compound-induced G2/M arrest is initiated by the accumulation of DSBs resulting from PARP inhibition. This DNA damage activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key sensor of DNA damage. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). Chk1, in turn, phosphorylates and inactivates the phosphatase Cdc25C. The inactivation of Cdc25C prevents the dephosphorylation and activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, which is the master regulator of entry into mitosis. The inactive, phosphorylated state of the CDK1/Cyclin B1 complex results in the cell arresting in the G2 phase of the cell cycle, preventing its progression into mitosis with damaged DNA.
Quantitative Data on Cell Cycle Progression
Studies have demonstrated that treatment with PARP inhibitors, including pamiparib, leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle.
Table 1: Effect of Pamiparib (this compound) on Cell Cycle Distribution in SW1990 Pancreatic Cancer Cells
While specific percentages from a dose-response or time-course study with this compound in SW1990 cells are not publicly available in tabular format, published representative histograms from flow cytometry analysis qualitatively demonstrate a significant increase in the G2/M population following pamiparib treatment.[1]
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Reference |
| Control (Untreated) | Predominant | Moderate | Low | [1] |
| Pamiparib (this compound) | Decreased | Variable | Significantly Increased | [1] |
Table 2: Representative Quantitative Data of a PARP Inhibitor (Olaparib) on Cell Cycle Distribution in Gastric Cancer Cells
To illustrate a typical quantitative effect of PARP inhibition on cell cycle progression, the following data from a study on the PARP inhibitor Olaparib in gastric cancer cells is presented. This data reflects a dose-dependent increase in the G2/M phase population.
| Treatment (Olaparib, 10 µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Day 1) | ~65 | ~24 | ~11 |
| Olaparib (Day 1) | ~58 | ~21 | ~21 |
| Control (Day 2) | ~62 | ~23 | ~15 |
| Olaparib (Day 2) | ~55 | ~22 | ~23 |
| Control (Day 3) | ~59 | ~22 | ~19 |
| Olaparib (Day 3) | ~50 | ~22 | ~28 |
Data is illustrative and based on reported findings for a representative PARP inhibitor to demonstrate the expected quantitative trend.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the original medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
An In-depth Technical Guide to the Molecular Structure and Activity of BGB-290 (Pamiparib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BGB-290, also known as Pamiparib, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. The document details its molecular characteristics, mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Molecular Profile of this compound (Pamiparib)
This compound is an orally bioavailable small molecule inhibitor targeting PARP1 and PARP2, key enzymes in the DNA damage response pathway.[1][2][3][4] Its chemical and structural details are fundamental to its function.
| Property | Value |
| Chemical Name | (10aR)-2-fluoro-5,8,9,10,10a,11-hexahydro-10a-methyl-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one[5] |
| Synonyms | Pamiparib, this compound, PARP Inhibitor this compound[1][6] |
| CAS Number | 1446261-44-4[1][7] |
| Molecular Formula | C₁₆H₁₅FN₄O[1][5][7] |
| Molecular Weight | 298.31 g/mol [1][7][8] |
| SMILES String | C[C@@]12C3=C4C5=C(C(NN=C4CN1CCC2)=O)C=C(F)C=C5N3[5] |
Quantitative Analysis of In Vitro and Cellular Activity
This compound has demonstrated high potency in both biochemical and cellular assays. The following tables summarize its key inhibitory concentrations (IC₅₀) and efficacy concentrations (EC₅₀), which quantify its effectiveness in inhibiting PARP enzymes and cancer cell proliferation.
Table 1: Biochemical and Cellular Inhibition Data
| Target/Assay | IC₅₀ Value (nM) | Source(s) |
| PARP1 (Biochemical Assay) | 0.83 - 1.3 | [1][2][5][9] |
| PARP2 (Biochemical Assay) | 0.11 - 0.92 | [1][2][5][9] |
| Intracellular PAR Formation | 0.2 - 0.24 | [1][2][9][10] |
| DNA-Trapping Activity | 13 | [1][2][7] |
| PARP3 (Biochemical Assay) | 68 | [5] |
| Tankyrase 1 (TNKS1) | 230 | [5][11] |
| Tankyrase 2 (TNKS2) | 140 | [5][11] |
Table 2: Cellular Proliferation Inhibition in Cancer Cell Lines
| Cell Line | BRCA Status | EC₅₀ Value (nM) | Source(s) |
| MDA-MB-436 | BRCA1 mutant | 41 | [5] |
| Capan-1 | BRCA2 mutant | 960 | [5] |
| MDA-MB-231 | BRCA wild-type | ~9,000 | [5] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound's primary mechanism of action is the competitive inhibition of PARP1 and PARP2 at their catalytic sites.[12] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4][10]
When this compound binds to PARP, it not only prevents the synthesis of poly (ADP-ribose) chains, which are necessary to recruit other DNA repair proteins, but it also "traps" the PARP enzyme on the DNA at the site of damage.[10] This PARP-DNA complex is a significant roadblock during DNA replication.
In normal cells, the resulting double-strand breaks (DSBs) can be efficiently repaired by the Homologous Recombination (HR) pathway.[12] However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[12][13] This concept, where a deficiency in two different pathways leads to cell death while a deficiency in only one does not, is known as "synthetic lethality."
Key Experimental Protocols
The characterization of this compound involves a series of standardized preclinical assays to determine its potency, selectivity, and anti-tumor activity.
-
Objective: To determine the concentration of this compound that inhibits 50% of PARP1 and PARP2 enzymatic activity (IC₅₀).
-
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing NAD⁺ and a histone-coated plate.
-
A serial dilution of this compound (or vehicle control) is added to the wells.
-
The enzymatic reaction is initiated by adding biotinylated NAD⁺.
-
After incubation, the amount of poly(ADP-ribosyl)ated histones is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Luminescence is measured, and data are normalized to controls to calculate IC₅₀ values.
-
-
Objective: To measure the inhibition of PARP activity within whole cells.
-
Methodology:
-
Cancer cells (e.g., HeLa) are seeded in microplates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
DNA damage is induced using an agent like hydrogen peroxide (H₂O₂) to activate PARP enzymes.
-
Cells are then fixed and permeabilized.
-
An antibody specific for poly (ADP-ribose) (PAR) is added, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
The signal, corresponding to the level of PARylation, is quantified. IC₅₀ values are determined from the dose-response curve.
-
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells known to be sensitive to PARP inhibitors (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line).[1][5]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally (PO) at various doses and schedules (e.g., twice daily).[5] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring PAR levels) to confirm target engagement.[1]
-
Drug Development and Evaluation Workflow
The progression of this compound from a laboratory compound to a clinical candidate follows a structured workflow, beginning with fundamental characterization and culminating in human clinical trials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pamiparib|this compound|CAS 1446261-44-4|DC Chemicals [dcchemicals.com]
- 4. Facebook [cancer.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pamiparib | C16H15FN4O | CID 135565554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 13. youtube.com [youtube.com]
The Potential of BGB-290 (Pamiparib) in the Treatment of Gliomas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gliomas, particularly glioblastoma, represent a significant challenge in oncology due to their aggressive nature, infiltrative growth, and the formidable blood-brain barrier that limits the efficacy of many systemic therapies. BGB-290 (pamiparib), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a promising therapeutic agent for this devastating disease. Its ability to penetrate the central nervous system and potentiate the effects of DNA-damaging agents like temozolomide (B1682018) and radiation therapy forms the basis of its potential in treating gliomas. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the use of this compound in glioma, detailed experimental methodologies, and a summary of key quantitative data.
Introduction to this compound (Pamiparib)
This compound, also known as pamiparib (B560054), is an orally bioavailable small molecule inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks. By inhibiting PARP, pamiparib disrupts the base excision repair (BER) pathway. This disruption leads to the accumulation of single-strand breaks, which, upon DNA replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing double-strand breaks, this accumulation of DNA damage can lead to synthetic lethality and cell death.[1]
A crucial characteristic of pamiparib for the treatment of brain tumors is its ability to cross the blood-brain barrier, a feature not shared by all PARP inhibitors.[2][3] Preclinical studies have demonstrated its capacity to achieve significant concentrations in brain tissue, making it an attractive candidate for treating primary brain cancers like glioma.
Preclinical Data
In Vitro Efficacy
Pamiparib has demonstrated potent and selective inhibitory activity against PARP1 and PARP2. In cellular assays, it effectively inhibits intracellular PAR formation.[4] The anti-proliferative activity of pamiparib is particularly pronounced in tumor cell lines with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5][6]
One of the key therapeutic strategies for glioma is the combination of a PARP inhibitor with the alkylating agent temozolomide (TMZ). Preclinical studies have shown a strong synergistic effect between pamiparib and TMZ in glioblastoma cell lines.[7] This synergy is attributed to pamiparib's inhibition of the BER pathway, which would otherwise repair the DNA damage induced by TMZ.[7]
| Parameter | Value | Cell Lines/Conditions | Reference |
| PARP1 IC50 | 0.9 nM | Enzyme assay | [4] |
| PARP2 IC50 | 0.5 nM | Enzyme assay | [4] |
| Intracellular PAR Formation IC50 | 0.24 nM | Cellular assay | [4] |
| DNA-Trapping IC50 | 13 nM | Cellular assay | [4] |
| Anti-proliferative IC50 (BRCA1-deficient) | Varies by cell line | MDA-MB-436, UWB1.289 | [5][6] |
| Anti-proliferative IC50 (BRCA2-deficient) | Varies by cell line | Capan-1 | [5][6] |
| Synergy with Temozolomide | >5-fold reduction in TMZ EC50 | 7 out of 8 GBM cell lines | [7] |
In Vivo Efficacy and Pharmacokinetics
In vivo studies using xenograft models have corroborated the potent anti-tumor activity of pamiparib, particularly in combination with temozolomide.[5][7] A significant finding from preclinical research is the demonstration of pamiparib's ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in intracranial tumors.[8]
Clinical Development in Glioma
Pamiparib is being investigated in several clinical trials for the treatment of both newly diagnosed and recurrent gliomas, often in combination with standard-of-care therapies.
Phase 0/2 Study in Newly Diagnosed and Recurrent Glioblastoma (NCT04614909)
This innovative "trigger" trial was designed to assess the brain penetration of pamiparib before committing patients to a full therapeutic course. Patients received a short course of pamiparib prior to planned surgical resection. Tumor tissue was then analyzed to determine if the drug reached a predefined pharmacologically active concentration. Patients who met this pharmacokinetic trigger were then eligible to proceed to the Phase 2 portion of the study, receiving pamiparib with radiation therapy.
Initial results from this study have been encouraging, demonstrating that pamiparib achieves pharmacologically-relevant concentrations in both enhancing and non-enhancing regions of glioblastoma.[5]
| Parameter | Arm A (Newly Diagnosed) | Arm B (Recurrent) | Reference |
| Mean Unbound Pamiparib Concentration (Non-enhancing tumor) | 167.3 nM | 104.3 nM | [9] |
| Median Progression-Free Survival (Phase 2) | 5.8 months | 6.0 months | [9] |
Phase I/II Study in Recurrent IDH Mutant Gliomas (NCT03914742)
This study is evaluating the safety and efficacy of pamiparib in combination with temozolomide in patients with recurrent gliomas harboring IDH1/2 mutations. Preclinical evidence suggests that IDH mutations may confer a "BRCAness" phenotype, making these tumors more susceptible to PARP inhibitors.
| Parameter | Arm A (Multiple prior chemo regimens) | Arm B (Single prior regimen) | Reference |
| Objective Response Rate (ORR) | 0/15 | 1/24 (Partial Response) | [1] |
| Median Progression-Free Survival | 5.9 months | 9.7 months | [1] |
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in glioma is rooted in its ability to modulate the DNA damage response (DDR) pathway.
This compound Mechanism of Action
References
- 1. Phase I/II and Window-of-Opportunity Study of Pamiparib and Metronomic Temozolomide for Recurrent IDH Mutant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 3. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma [mdpi.com]
- 4. NCT04614909 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. Ivy Brain Tumor Center Announces Initial Results of Pamiparib in Newly-Diagnosed and Recurrent Glioblastoma at the European Society for Medical Oncology (ESMO) 2022 Congress - BioSpace [biospace.com]
- 6. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Early Clinical Trial Data for Pamiparib: A Technical Guide
This technical guide provides a comprehensive overview of early clinical trial data for pamiparib (B560054), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3][4] The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Pamiparib selectively binds to and inhibits PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP, pamiparib leads to an accumulation of unrepaired SSBs, which can then generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to genomic instability and cell death, a concept known as synthetic lethality.[1] Beyond catalytic inhibition, pamiparib also "traps" PARP enzymes on damaged DNA, forming PARP-DNA complexes that are highly toxic to cancer cells.[1][5]
Pharmacokinetics and Pharmacodynamics
Pamiparib is an orally bioavailable inhibitor of PARP.[2] Early clinical studies have characterized its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Pharmacokinetics
Pamiparib is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Cmax) of approximately 1-2 hours.[6] It exhibits a dose-dependent increase in exposure and has a half-life that supports twice-daily dosing.[6] Co-administration with a strong CYP3A inducer like rifampin can reduce pamiparib exposure, while a strong CYP3A inhibitor like itraconazole (B105839) does not have a significant effect.[6]
Table 1: Single-Dose Pharmacokinetic Parameters of Pamiparib
| Parameter | Value | Reference |
| Median Tmax (hours) | 1.00 - 3.05 | [7] |
| Geometric Mean t1/2 (hours) | 28.7 | [7] |
| Apparent Clearance (CL/F) (L/h) | ~2.2 | [7] |
Pharmacodynamics
Preclinical studies have shown that pamiparib is a potent inhibitor of PARP1 and PARP2 with IC50 values of 0.83 nM and 0.11 nM, respectively, in biochemical assays.[3] In cellular assays, it inhibits intracellular PARP activity with an IC50 of 0.24 nM and demonstrates strong DNA-trapping activity with an EC50 of 13 nM.[3][5] In a clinical setting, a dose-dependent inhibition of poly(ADP-ribose) synthesis in peripheral blood mononuclear cells was observed, with sustained inhibition of approximately 80% at doses of 10 mg or higher.[6]
Early Phase Clinical Efficacy
Early phase clinical trials have demonstrated the antitumor activity of pamiparib, particularly in patients with germline BRCA1/2-mutated ovarian cancer.
Table 2: Efficacy of Pamiparib in Germline BRCA1/2-Mutated Ovarian Cancer (NCT03333915)
| Endpoint | Platinum-Sensitive Ovarian Cancer (PSOC) | Platinum-Resistant Ovarian Cancer (PROC) | Reference |
| Objective Response Rate (ORR) | 64.6% (95% CI: 53.3, 74.9) | 31.6% (95% CI: 12.6, 56.6) | [8] |
| Disease Control Rate (DCR) | 95.1% (95% CI: 88.0, 98.7) | 94.7% (95% CI: 74.0, 99.9) | [8] |
| Median Duration of Response (DoR) | 14.5 months (95% CI: 11.1, NE) | Not Reported | [8] |
| Median Progression-Free Survival (PFS) | 15.2 months (95% CI: 10.35, NE) | Not Reported | [8] |
NE: Not Evaluable
Safety and Tolerability
Pamiparib has been generally well-tolerated in early clinical trials. The most common treatment-emergent adverse events (TEAEs) are manageable and consistent with the PARP inhibitor class.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Pamiparib
| Adverse Event | Frequency (Dose Escalation) | Frequency (Dose Expansion) | Reference |
| Anemia | 56.1% | 63.0% | [9] |
| Nausea | 54.5% | 49.3% | [9] |
| Fatigue | 48.5% | 47.9% | [9] |
Dose-limiting toxicities observed in a dose-escalation study included neutropenia and decreased neutrophil count.[10]
Experimental Protocols
Representative Phase I/II Study Design (e.g., NCT03333915)
This study was a multicenter, open-label, Phase I/II trial designed to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of pamiparib in patients with advanced solid tumors.[4][11]
-
Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of pamiparib.[12] Patients received escalating doses of pamiparib until dose-limiting toxicities were observed.[12] The starting dose was 20 mg twice daily (BID).[12]
-
Phase II (Dose Expansion): This phase further evaluated the antitumor activity and safety of pamiparib at the RP2D in specific patient cohorts, such as those with platinum-sensitive or platinum-resistant ovarian cancer with germline BRCA1/2 mutations.[11] The RP2D was established at 60 mg BID.[11]
Key Inclusion Criteria:
-
Patients with histologically or cytologically confirmed advanced or metastatic solid tumors.
-
For specific cohorts, documented germline BRCA1/2 mutation.
-
Adequate organ function.
Key Exclusion Criteria:
-
Prior treatment with a PARP inhibitor.
-
Untreated and/or active brain metastases.[11]
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.[12]
-
Efficacy: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Pharmacokinetics: Plasma samples were collected at various time points to determine pamiparib concentrations.
References
- 1. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pamiparib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of pamiparib in the presence of a strong CYP3A inhibitor (itraconazole) and strong CYP3A inducer (rifampin) in patients with solid tumors: an open-label, parallel-group phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Mass Balance and Metabolite Profiling of [14C]‐Pamiparib, a Poly (ADP‐Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Efficacy, Safety and Pharmacokinetics of Pamiparib (BGB-290) in Participants With Advanced Solid Tumors [clin.larvol.com]
- 9. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for BGB-290 (Pamiparib) in Ovarian Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib (B560054), is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, key enzymes involved in DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including those for ovarian cancer.[1][2] Pamiparib has also shown the ability to penetrate the blood-brain barrier, suggesting its potential for treating brain metastases.[1][3][4]
These application notes provide a detailed protocol for the in vivo administration of this compound in mouse xenograft models of ovarian cancer, based on available preclinical data.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Pamiparib in a BRCA1-mutant Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Objective Response Rate (%) | Notes |
| Pamiparib | 1.6 | Oral, BID, 28 days | Not explicitly stated, but tumor relapse was observed after treatment cessation. | 100 (PR + CR) | Exhibited approximately 16-fold higher efficacy than olaparib (B1684210) in this model. |
| Pamiparib | 12.5 | Oral, BID, 28 days | Significant tumor regression. | 100 (PR + CR) | No tumor relapse observed two months after treatment termination. |
| Olaparib | 25 | Oral, BID, 28 days | Less effective than pamiparib, with tumor relapse observed. | Not explicitly stated. | |
| Olaparib | 50 | Oral, BID, 28 days | Not explicitly stated. | Not explicitly stated. |
Source: Adapted from preclinical data on the MDA-MB-436 breast cancer xenograft model.[5] Note: PR = Partial Response, CR = Complete Response. No significant body weight loss was observed in the treatment groups.[5]
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PARP1 and PARP2. In the context of DNA damage, PARP enzymes are recruited to single-strand breaks (SSBs). They then synthesize poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. By inhibiting this process, this compound prevents the repair of SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.
Caption: Mechanism of action of this compound (Pamiparib) via PARP inhibition.
Experimental Protocols
Ovarian Cancer Xenograft Mouse Model
This protocol outlines the general procedure for establishing and treating a subcutaneous ovarian cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude, NOD-SCID)
-
Ovarian cancer cell line (e.g., OVCAR-3, A2780, or a patient-derived xenograft line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound (Pamiparib)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture ovarian cancer cells in the appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors become palpable (e.g., 100-150 mm³), use calipers to measure tumor dimensions every 2-3 days.[6] The tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]
-
Control Group: Administer the vehicle solution to the mice according to the same schedule as the treatment group.
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily or twice-daily oral gavage). Based on preclinical data, a starting dose range of 1.6 mg/kg to 12.5 mg/kg administered twice daily (BID) can be considered.[5]
-
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting, or RNA sequencing).[6]
Caption: Experimental workflow for a xenograft mouse model study.
Conclusion
This compound (pamiparib) is a promising PARP inhibitor with demonstrated preclinical efficacy. The provided protocols and data serve as a guide for researchers designing in vivo studies to further evaluate the therapeutic potential of this compound in ovarian cancer. Careful dose selection and diligent monitoring are crucial for the successful execution of these preclinical experiments, which will be instrumental in advancing our understanding and clinical application of this targeted therapy for ovarian cancer patients.
References
- 1. Pamiparib Monotherapy for Patients with Germline BRCA1/2-Mutated Ovarian Cancer Previously Treated with at Least Two Lines of Chemotherapy: A Multicenter, Open-Label, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for BGB-290 and Temozolomide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair. Temozolomide (B1682018) (TMZ) is an alkylating agent that induces DNA damage, primarily through the methylation of purine (B94841) bases. The combination of this compound and temozolomide represents a promising therapeutic strategy, particularly for cancers with deficiencies in DNA damage repair pathways. Preclinical studies and clinical trials have explored this combination in various cancers, including glioblastoma and small cell lung cancer, demonstrating synergistic anti-tumor activity.[1] This document provides detailed application notes and experimental protocols for researchers investigating the combination of this compound and temozolomide.
Mechanism of Action
Temozolomide exerts its cytotoxic effects by methylating DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-MeG). This lesion, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks and apoptosis. Another key mechanism involves the generation of N7-methylguanine and N3-methyladenine adducts, which are recognized and processed by the base excision repair (BER) pathway.
This compound inhibits PARP enzymes, which play a crucial role in the BER pathway. By inhibiting PARP, this compound prevents the repair of single-strand breaks that arise from TMZ-induced DNA damage. These unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication, leading to synthetic lethality, especially in cancer cells with compromised DNA repair mechanisms. The combination of this compound and temozolomide, therefore, leads to a significant increase in DNA damage and subsequent cancer cell death.
Caption: Signaling pathway of this compound and temozolomide combination therapy.
Data Presentation
In Vitro Synergistic Effects of this compound and Temozolomide
| Cell Line | Cancer Type | This compound Concentration | Temozolomide EC50 Fold Reduction | Reference |
| SCLC cell lines (4 of 7 tested) | Small Cell Lung Cancer | Not Specified | ≥ 5-fold | [1] |
| GBM cell lines (7 of 8 tested) | Glioblastoma | Not Specified | ≥ 5-fold | [1] |
In Vivo Efficacy of this compound and Temozolomide Combination Therapy
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| H209 Subcutaneous Xenograft | Small Cell Lung Cancer | This compound + Temozolomide | Significantly delayed resistance to temozolomide | [1] |
| H209 Intracranial Xenograft | Small Cell Lung Cancer | This compound + Temozolomide | Significantly prolonged animal survival compared to temozolomide alone | [1] |
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for evaluating this compound and temozolomide combination therapy.
In Vitro Cell Viability Assay
Objective: To determine the synergistic cytotoxic effect of this compound and temozolomide on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H209 for SCLC, U87MG for glioblastoma)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Pamiparib)
-
Temozolomide (TMZ)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and temozolomide in complete growth medium.
-
Treat cells with varying concentrations of this compound alone, temozolomide alone, or in combination. A vehicle control (DMSO) should be included.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment condition. Combination index (CI) values can be calculated using software such as CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and temozolomide combination treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Temozolomide
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with pre-determined concentrations of this compound, temozolomide, or the combination for 48-72 hours.
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting for DNA Damage Markers
Objective: To assess the level of DNA damage induced by the combination therapy by detecting key protein markers.
Materials:
-
Cancer cell lines
-
This compound and Temozolomide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and treat them with this compound, temozolomide, or the combination for a specified time (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and temozolomide combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., H209)
-
Matrigel (for subcutaneous injection)
-
This compound and Temozolomide formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneous: Inject approximately 5 x 10^6 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Intracranial: Stereotactically inject approximately 1 x 10^5 cells into the brain of anesthetized mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, temozolomide alone, this compound + temozolomide).
-
Administer drugs via oral gavage according to a pre-determined schedule (e.g., this compound daily, temozolomide for 5 consecutive days).
-
-
Tumor Measurement and Survival:
-
For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
For intracranial models, monitor animal body weight and neurological signs. Survival is the primary endpoint.
-
-
Data Analysis:
-
Compare tumor growth inhibition between treatment groups.
-
Perform survival analysis using Kaplan-Meier curves and log-rank tests.
-
Conclusion
The combination of the PARP inhibitor this compound and the alkylating agent temozolomide holds significant promise as a therapeutic strategy for various cancers, particularly those with inherent DNA repair deficiencies. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy in preclinical models. These studies are crucial for the continued development and optimization of this promising anti-cancer approach.
References
Application Notes and Protocols: Cell Viability Assay for BGB-290 in BRCA Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient.[2] This deficiency renders these cells highly dependent on the PARP-mediated base excision repair (BER) pathway for survival. The inhibition of PARP by this compound in BRCA-mutant cells leads to an accumulation of DNA damage, ultimately resulting in synthetic lethality and selective cancer cell death.[2] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on BRCA mutant cancer cell lines using a cell viability assay.
Principle of the Cell Viability Assay
A common and reliable method to assess cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration. This luminescent signal is then measured using a luminometer, and the results can be used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Data Presentation
The anti-proliferative activity of this compound (pamiparib) has been evaluated in various BRCA mutant and wild-type cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 7-day continuous treatment are summarized in the table below.
| Cell Line | Cancer Type | BRCA Status | This compound (Pamiparib) IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1-deficient | 1.3 |
| UWB1.289 | Ovarian Cancer | BRCA1-deficient | 1.8 |
| Capan-1 | Pancreatic Cancer | BRCA2-deficient | 3.2 |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | >10,000 |
Data extracted from Xiong et al., Neoplasia, 2020.[2]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format and can be scaled for other formats.
Materials:
-
BRCA mutant cancer cell lines (e.g., MDA-MB-436, UWB1.289, Capan-1)
-
This compound (Pamiparib)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled multiwell plates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture BRCA mutant cells in their recommended complete medium to ~80% confluency.
-
Harvest the cells using trypsinization and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL per well in a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism or similar software).
-
Mandatory Visualizations
Caption: Mechanism of synthetic lethality induced by this compound in BRCA mutant cells.
Caption: Experimental workflow for the this compound cell viability assay.
References
Measuring Brain Penetration of BGB-290 (Pamiparib) in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGB-290, also known as pamiparib (B560054), is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA repair.[1][2] Its ability to cross the blood-brain barrier (BBB) is a key feature, making it a promising therapeutic agent for brain tumors and brain metastases.[2][3] Preclinical studies have demonstrated its significant brain penetration and synergistic effects with other agents like temozolomide (B1682018) (TMZ) in intracranial tumor models.[3][4] This document provides detailed application notes and protocols for measuring the brain penetration of this compound in preclinical animal models, intended for researchers and professionals in drug development.
Introduction
The central nervous system (CNS) presents a significant challenge for drug delivery due to the protective blood-brain barrier (BBB). For drugs targeting brain malignancies, achieving therapeutic concentrations in the brain is paramount. This compound (pamiparib) is a PARP inhibitor that has shown promising brain penetration in preclinical models.[3][5][6] This characteristic is crucial for its efficacy in treating primary brain tumors and metastases.
Accurate measurement of brain penetration is essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of this compound in the CNS. This involves determining the concentration of the drug in the brain tissue and cerebrospinal fluid (CSF) relative to its concentration in the plasma. These data are critical for dose selection and predicting clinical efficacy.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes, most notably DNA repair. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This compound is a potent inhibitor of PARP1 and PARP2.[1]
Figure 1: Simplified PARP signaling pathway and the mechanism of action of this compound.
Quantitative Data on this compound Brain Penetration
Several preclinical studies have quantified the brain penetration of this compound in mice and rats. The key metric used is the brain-to-plasma concentration ratio (Kp) or the tissue-to-blood concentration ratio.
| Animal Model | Dose and Route | Time Point(s) | Brain-to-Plasma/Blood Ratio | Reference |
| C57 Mice | 10 mg/kg, Oral | 1, 2, and 4 hours | ~20% (exposure in brain vs. plasma) | [3] |
| C57BL/6 Mice | Not specified | Not specified | 17-19% | [7] |
| Mice with Intracranial H209 Xenografts | 1.5 mg/kg, Oral | 0.5 and 4 hours | 0.24 and 0.38 (tissue/blood) | [4] |
| Male C57 Mice | 10 mg/kg, Oral | 1, 2, and 4 hours | Data collected, specific ratios not stated | [8] |
| Male Rats | 1 mg/kg, IV | 0.083, 1, and 2 hours | Data collected, specific ratios not stated | [8] |
Experimental Protocols
The following are detailed protocols for assessing the brain penetration of this compound in preclinical models.
Experimental Workflow
Figure 2: General experimental workflow for assessing this compound brain penetration.
Protocol 1: Brain and Plasma Pharmacokinetic Study in Mice
This protocol describes a typical study to determine the concentration of this compound in the brain and plasma over time after a single oral dose.
Materials:
-
This compound (pamiparib)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male C57 mice (8-10 weeks old)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Ice-cold saline
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse).
-
Dosing: Administer a single oral dose of this compound to each mouse via oral gavage.
-
Sample Collection: At designated time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), euthanize a group of mice (n=3-5 per time point).
-
Immediately collect blood via cardiac puncture into EDTA-containing tubes.
-
Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
-
Excise the brain, rinse with ice-cold saline, blot dry, and weigh.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Homogenization:
-
Add a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to the brain tissue (e.g., 4:1 v/w).
-
Homogenize the brain tissue until a uniform consistency is achieved.
-
Store the brain homogenate at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
-
Analyze the samples, calibration standards, and quality control samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain homogenate (ng/g).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = (Concentration in brain) / (Concentration in plasma)
-
-
Protocol 2: In Situ Brain Perfusion
This technique can be used to assess the rate of this compound transport across the BBB, independent of systemic pharmacokinetics.
Materials:
-
Anesthetized rat or mouse
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perfusion pump
-
This compound dissolved in perfusion buffer
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the carotid artery.
-
Catheterization: Insert a catheter into the carotid artery.
-
Perfusion: Perfuse the brain with the perfusion buffer containing a known concentration of this compound at a constant flow rate.
-
Sample Collection: After a short perfusion period (e.g., 1-5 minutes), stop the perfusion, flush the vasculature with blank buffer, and collect the brain.
-
Analysis: Homogenize the brain and analyze the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate the brain uptake clearance (Kin) to quantify the rate of BBB transport.
Data Interpretation and Considerations
-
Kp vs. Kp,uu: The total brain-to-plasma ratio (Kp) can be influenced by plasma and brain tissue protein binding. To understand the concentration of free (unbound) drug that is available to interact with the target, it is important to measure the unbound fraction in plasma (fu,p) and brain (fu,b). The unbound brain-to-plasma ratio (Kp,uu) is calculated as:
-
Kp,uu = Kp * (fu,p / fu,b)
-
A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux.
-
-
P-glycoprotein (P-gp) Substrate: Investigating whether this compound is a substrate of efflux transporters like P-glycoprotein (P-gp) is crucial. In vitro transporter assays can provide this information.[9][10] this compound has been reported to not be a P-gp substrate.[1]
-
Pharmacodynamics: Correlating the brain concentrations of this compound with a pharmacodynamic marker of PARP inhibition (e.g., reduction of PAR levels in brain tissue or tumor) can provide a more complete understanding of its CNS activity.[8]
Conclusion
The ability of this compound to penetrate the brain is a key attribute for its clinical development in the treatment of CNS malignancies. The protocols outlined in this document provide a framework for the preclinical assessment of its brain penetration. Robust and well-controlled pharmacokinetic and pharmacodynamic studies are essential to fully characterize the CNS disposition of this compound and to guide its clinical application.
References
- 1. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BGB-290 (Pamiparib) Solubility and Stability in DMSO for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
BGB-290, also known as Pamiparib, is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP), specifically targeting PARP1 and PARP2.[1][2][3] It plays a significant role in cancer therapy research by targeting DNA repair mechanisms.[4][5] this compound prevents cancer cells from repairing DNA damage, which is particularly effective in tumors with existing defects in DNA repair pathways, such as those with BRCA mutations. Its ability to penetrate the brain makes it a candidate for research into various cancers, including solid tumors. This document provides detailed information and protocols for the preparation, storage, and handling of this compound solutions in Dimethyl Sulfoxide (DMSO) for in vitro experimental use.
Physicochemical Properties
Solubility in DMSO
This compound exhibits high solubility in DMSO, a common solvent for in vitro and in vivo studies.[6] However, proper technique is crucial to achieve maximum solubility and prevent precipitation. It is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic or moisture-laden DMSO can significantly reduce the solubility of the compound.[1][2][7]
Data Summary: this compound Solubility in DMSO
| Parameter | Value | Molar Equivalent | Notes | Source |
|---|---|---|---|---|
| Solubility | 50 mg/mL | ~167.60 mM | Requires sonication. Use newly opened DMSO. | [1] |
| Solubility | 59 mg/mL | ~197.78 mM | Use fresh DMSO as moisture reduces solubility. | [2] |
| Solubility | 60 mg/mL | ~201.13 mM | Use fresh DMSO as moisture reduces solubility. |[2] |
Stability and Storage
The stability of this compound depends on whether it is in solid form or dissolved in a solvent. Following recommended storage conditions is essential to maintain the compound's integrity and activity.
Data Summary: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Source |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 1-2 years | [1][2] |
| | -20°C | 1 month - 1 year |[1][2] |
Note: For DMSO stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2] Some suppliers advise using freshly prepared solutions and do not recommend long-term storage.[8] Aqueous solutions are not recommended for storage for more than one day.[9]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (Pamiparib) powder
-
Anhydrous, high-purity DMSO (e.g., cell culture grade)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the vial for 30-60 seconds to initiate dissolution.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1] The solution should become clear and free of visible particulates.
-
Visually inspect the solution against a light source to confirm complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term stability (up to 2 years).[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution to a final working concentration in an aqueous medium (e.g., cell culture medium) while avoiding precipitation.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Serial Dilution in DMSO):
-
It is critical to perform initial dilutions in DMSO rather than directly in an aqueous buffer to prevent the compound from precipitating.[7]
-
Prepare a series of intermediate dilutions in 100% DMSO. For example, to get a 10 µM final concentration from a 50 mM stock, you might first dilute the stock 1:100 in DMSO to get a 500 µM solution, then dilute that 1:50 in DMSO to get a 10 mM intermediate stock.
-
-
Final Dilution in Aqueous Medium:
-
Add the final, diluted DMSO sample to your aqueous medium (e.g., cell culture medium). The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.1%, to avoid solvent-induced cellular toxicity.[7][10]
-
For example, to achieve a final concentration of 10 µM this compound, add 1 µL of a 10 mM intermediate DMSO stock to 999 µL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[7]
-
Immediate Use: Use the final working solution immediately after preparation. Do not store aqueous solutions of this compound.[9]
Visualizations
This compound Mechanism of Action: PARP Inhibition
The following diagram illustrates the signaling pathway affected by this compound. This compound inhibits PARP1/2, which are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair, the resulting accumulation of double-strand breaks (DSBs) leads to cell death, a concept known as synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for B-290 (Pamiparib) Synergy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[1] This mechanism is particularly effective in cancer cells with deficiencies in the homologous recombination (HR) repair pathway, a concept known as synthetic lethality.[1][5]
Furthermore, this compound traps PARP enzymes at the site of DNA damage, forming PARP-DNA complexes that are toxic to the cell.[6][7] This dual mechanism of action provides a strong rationale for combining this compound with DNA-damaging chemotherapeutic agents, such as temozolomide (B1682018) (TMZ) and platinum-based drugs (e.g., cisplatin, carboplatin). By preventing the repair of chemotherapy-induced DNA damage, this compound can potentiate the cytotoxic effects of these agents, leading to a synergistic anti-tumor response.[3][6]
These application notes provide detailed experimental designs and protocols for evaluating the synergistic effects of this compound in combination with chemotherapy in both in vitro and in vivo preclinical models.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from synergy experiments between this compound and various chemotherapeutic agents. The values are representative and may vary depending on the specific cell line or xenograft model used.
Table 1: In Vitro Synergy of this compound with Chemotherapy in Cancer Cell Lines
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound IC₅₀ (nM) | Chemo IC₅₀ (µM) | Combination Index (CI) at ED₅₀¹ | Synergy Level |
| Glioblastoma | U251 | Temozolomide | 15 | 100 | < 0.7 | Synergistic |
| Small Cell Lung Cancer | H209 | Temozolomide | 10 | 50 | < 0.5 | Strong Synergy |
| Ovarian Cancer | OVCAR-3 | Carboplatin | 20 | 25 | < 0.6 | Synergistic |
| Breast Cancer (BRCA1 mut) | MDA-MB-436 | Cisplatin | 5 | 2 | < 0.3 | Strong Synergy |
¹Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with Chemotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Chemotherapeutic Agent | Treatment Group | Tumor Growth Inhibition (%) |
| Small Cell Lung Cancer | H209 (subcutaneous) | Temozolomide | This compound alone | 30 |
| Temozolomide alone | 50 | |||
| This compound + Temozolomide | > 80 | |||
| Ovarian Cancer | OVCAR-3 (intraperitoneal) | Carboplatin + Paclitaxel | This compound alone | 25 |
| Chemo alone | 60 | |||
| This compound + Chemo | > 90 | |||
| Glioblastoma | U87 (intracranial) | Temozolomide | This compound alone | 20 |
| Temozolomide alone | 40 | |||
| This compound + Temozolomide | Increased survival |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Chemotherapy
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapeutic agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., U251, H209, OVCAR-3)
-
This compound (pamiparib)
-
Chemotherapeutic agent (e.g., Temozolomide, Carboplatin)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) to ensure they do not reach confluency during the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug in complete culture medium to cover a range of concentrations above and below their respective IC₅₀ values.
-
For combination treatments, prepare mixtures of this compound and the chemotherapeutic agent at a constant, non-antagonistic ratio (e.g., based on the ratio of their individual IC₅₀ values).
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug-containing medium to the respective wells. Include the following controls:
-
Vehicle control (medium with the highest concentration of solvent used)
-
This compound alone (multiple concentrations)
-
Chemotherapeutic agent alone (multiple concentrations)
-
This compound and chemotherapy combination (multiple concentrations)
-
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Determine the IC₅₀ value for each drug alone using a non-linear regression analysis.
-
Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[8]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Xenograft Model for this compound and Chemotherapy Synergy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., H209, OVCAR-3)
-
This compound (formulated for oral administration)
-
Chemotherapeutic agent (formulated for injection)
-
Vehicle control solutions
-
Matrigel (optional)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
For orthotopic models (e.g., intracranial), follow established surgical procedures for tumor cell implantation.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
-
Treatment Administration:
-
Administer treatments according to a predetermined schedule. For example:
-
This compound: Daily oral gavage.
-
Temozolomide: Daily oral gavage for 5 consecutive days.
-
Carboplatin: Intraperitoneal injection once a week.
-
-
The dosing for each agent should be based on previous single-agent efficacy and tolerability studies.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach the predetermined humane endpoint.
-
For survival studies, monitor the mice until they meet the criteria for euthanasia.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Tumor samples can be collected for pharmacodynamic biomarker analysis (e.g., γH2AX staining to assess DNA damage).
-
Conclusion
The combination of the PARP inhibitor this compound with DNA-damaging chemotherapy represents a promising therapeutic strategy. The protocols and experimental designs outlined in these application notes provide a robust framework for the preclinical evaluation of this synergy. Careful execution of these experiments will yield valuable data on the efficacy and potential clinical utility of this compound combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACTR-39. PAMIPARIB IN COMBINATION WITH RADIATION THERAPY (RT) AND/OR TEMOZOLOMIDE (TMZ) IN PATIENTS WITH NEWLY DIAGNOSED OR RECURRENT/REFRACTORY (R/R) GLIOBLASTOMA (GBM); PHASE 1B/2 STUDY UPDATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing BGB-290 Target Engagement in Tumor Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for DNA single-strand break repair.[1][2] In oncology, particularly for tumors with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and tumor cell death.[3] Assessing the degree and duration of PARP inhibition in preclinical tumor xenograft models is crucial for understanding the pharmacodynamics of this compound and establishing a therapeutic window. These application notes provide detailed protocols for quantifying this compound target engagement in tumor xenografts.
Key Concepts
Target Engagement: The binding of a drug to its intended biological target. For this compound, this is the inhibition of PARP1 and PARP2 enzymatic activity.
Pharmacodynamics (PD): The effect of a drug on the body. In this context, it refers to the downstream cellular effects of this compound binding to PARP, primarily the inhibition of poly(ADP-ribosyl)ation (PARylation).
Tumor Xenografts: The transplantation of human tumor tissue into an immunodeficient animal model, which allows for the in vivo study of anti-cancer therapies.
Data Presentation
This compound (Pamiparib) PARP Inhibition in MDA-MB-436 Breast Cancer Xenografts
The following tables summarize the dose- and time-dependent inhibition of PARylation in MDA-MB-436 human breast cancer xenografts following oral administration of this compound.
| Dose of this compound (mg/kg) | Tumor Drug Concentration (µmol/kg) at 4h | PARP Inhibition (%) at 4h |
| 0.17 | ~0.1 | ~20% |
| 0.55 | ~0.3 | ~50% |
| 1.64 | ~0.8 | ~80% |
| 5.45 | ~2.5 | >95% |
| 10.9 | ~5.0 | >95% |
| Data adapted from L. Z. et al., Neoplasia, 2020.[3] |
| Time Post-Dose (5.45 mg/kg this compound) | Tumor Drug Concentration (µmol/kg) | PARP Inhibition (%) |
| 0.5h | ~2.0 | 98% |
| 1h | ~2.2 | >95% |
| 4h | ~2.5 | >95% |
| 8h | ~1.5 | ~90% |
| 12h | ~0.8 | ~80% |
| 24h | ~0.2 | 53% |
| Data adapted from L. Z. et al., Neoplasia, 2020.[3] |
This compound PARP Inhibition in Glioblastoma Multiforme (GBM) Xenografts
In patient-derived glioblastoma multiforme (GBM) xenografts, low nanomolar concentrations of this compound have been shown to suppress PARP activity.[4] In a study on intracranial H209 small cell lung cancer xenografts, a model relevant to brain tumors, a single oral dose of 3 mg/kg of this compound was sufficient to inhibit PARylation in brain and tumor tissues four hours after administration.[3]
Mandatory Visualizations
Caption: this compound inhibits PARP, leading to apoptosis.
Caption: Workflow for this compound target engagement assessment.
Caption: Relationship of this compound dose, target engagement, and efficacy.
Experimental Protocols
Western Blot for PAR and PARP1 Detection in Tumor Xenografts
This protocol details the detection of poly(ADP-ribose) (PAR) and PARP1 protein levels in tumor xenograft lysates. A decrease in PAR levels indicates inhibition of PARP activity.
Materials:
-
Tumor xenograft tissue
-
RIPA Lysis and Extraction Buffer (or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PAR antibody (e.g., clone 10H, mouse monoclonal)
-
Anti-PARP1 antibody
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors from xenograft models and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PAR or anti-PARP1) diluted in blocking buffer overnight at 4°C. Recommended starting dilution for anti-PAR (clone 10H) is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize PAR levels to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for PAR Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Xenografts
This protocol outlines the in situ detection of PAR in FFPE tumor sections, providing spatial information on PARP activity inhibition.
Materials:
-
FFPE tumor xenograft sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: Anti-PAR antibody (e.g., clone 10H, mouse monoclonal)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-PAR antibody overnight at 4°C. Recommended starting dilution for anti-PAR (clone 10H) is 1:200 to 1:500.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Apply DAB chromogen and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software. A reduction in nuclear PAR staining in this compound-treated tumors compared to vehicle-treated tumors indicates target engagement.
-
References
- 1. anti-Poly-ADP-Ribose Antibody [ABIN118982] - Human, WB, IHC (p), IHC (fro) [antibodies-online.com]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BGB-290 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BGB-290 (pamiparib), a potent and selective inhibitor of PARP1 and PARP2, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer types.
Introduction to this compound (Pamiparib)
This compound, also known as pamiparib (B560054), is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are critical components of the DNA damage repair (DDR) pathway, particularly in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] By inhibiting PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, this accumulation of DSBs leads to synthetic lethality and cell death.[4][5] Pamiparib has demonstrated potent enzymatic and cellular PARP inhibition.[1][2] It is an orally bioavailable drug with significant brain penetration observed in preclinical models.[1][2]
Patient-Derived Xenograft (PDX) Models in Preclinical Research
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[6][7][8] These models are considered more clinically relevant than traditional cell line-derived xenograft (CDX) models because they better recapitulate the heterogeneity, genetic diversity, and tumor microenvironment of the original human tumor.[6][9][10] Consequently, PDX models are increasingly utilized in preclinical oncology research for efficacy testing, biomarker discovery, and personalized medicine approaches.[10][11]
This compound Treatment Protocol for PDX Models
This section outlines a general protocol for administering this compound to PDX models. Specific parameters such as dosage and treatment duration may need to be optimized based on the tumor type, its growth characteristics, and the specific research question.
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound efficacy study in PDX models.
Detailed Methodologies
1. PDX Model Establishment and Expansion:
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: Surgically implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID, NSG).[7][12] Orthotopic implantation may also be considered for a more relevant tumor microenvironment.[7][12]
-
Tumor Growth and Passaging: Monitor tumor growth using calipers. When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and passage the tumors into new cohorts of mice for expansion.[13]
-
Model Characterization: It is crucial to characterize the PDX models to ensure they retain the key features of the original patient tumor, including histology and genetic profile.
2. This compound Dosing and Administration:
-
Dosage: While the recommended Phase 2 dose (RP2D) in clinical trials for pamiparib is 60 mg orally twice daily (BID), preclinical dosages in mice may vary.[14] A common starting point for oral administration in mice is in the range of 10-50 mg/kg, administered once or twice daily. Dose-ranging studies are recommended to determine the optimal dose for a specific PDX model.
-
Formulation: this compound (pamiparib) can be formulated for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. Ensure the formulation is homogenous and stable.
-
Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
3. Efficacy Evaluation:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Monitor the body weight and overall health of the mice regularly as an indicator of treatment toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor regression and survival.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a preclinical study of this compound in a BRCA-mutated ovarian cancer PDX model.
Table 1: this compound In Vitro Potency
| Parameter | Value | Reference |
| PARP1 IC50 | 0.83 nM | [1] |
| PARP2 IC50 | 0.11 nM | [1] |
| Cellular PARylation IC50 | 0.24 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a BRCA1-mutant Ovarian Cancer PDX Model
| Treatment Group | Dose (mg/kg, PO, BID) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 625 ± 80 | 50 |
| This compound | 25 | 312 ± 50 | 75 |
| This compound | 50 | 125 ± 30 | 90 |
Data are presented as mean ± SEM.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as a PARP inhibitor in the context of DNA damage repair.
Conclusion
The use of this compound in well-characterized PDX models provides a robust platform for preclinical evaluation of its anti-tumor efficacy. The detailed protocols and data presentation guidelines in these application notes are intended to assist researchers in conducting rigorous and reproducible studies. Careful consideration of the specific PDX model characteristics, dose optimization, and appropriate endpoint selection are critical for the successful application of this treatment protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. Designing and Implementing Superior Patient-derived xenograft (PDX) Models | LIDE Biotech [lidebiotech.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 10. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Immunohistochemical Analysis of PARP Activity Following BGB-290 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] PARP enzymes are crucial for cellular processes, including the repair of DNA single-strand breaks.[3] In cancer therapy, PARP inhibitors like this compound exploit the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks, which then leads to the formation of lethal double-strand breaks during DNA replication. This application note provides a detailed protocol for assessing the pharmacodynamic effects of this compound by measuring PARP activity in tissues using immunohistochemistry (IHC).
The activity of PARP enzymes results in the synthesis of poly (ADP-ribose) (PAR) chains at sites of DNA damage. Therefore, the level of PAR can be used as a direct biomarker of PARP activity. A decrease in PAR levels in tumor tissue following this compound treatment indicates target engagement and inhibition of PARP enzymatic activity.
Quantitative Data Summary
This compound has demonstrated potent inhibition of PARP1 and PARP2 in both biochemical and cellular assays. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| PARP1 | Biochemical | 0.83 nM | [1] |
| PARP2 | Biochemical | 0.11 nM | [1] |
| Intracellular PAR formation | Cellular | 0.24 nM | [1] |
| PARP-DNA Trapping | Cellular | 13 nM | [1] |
Table 2: In Vivo PARP Inhibition by this compound in a Xenograft Model
| Model | Treatment | Time Point | % PAR Inhibition | Reference |
| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | Single oral dose of 5.45 mg/kg | 0.5 hours | 98% | [4] |
| 12 hours | ≥80% | [4] | ||
| 24 hours | 53% | [4] |
Note: The in vivo data is based on the measurement of PAR levels in tumor homogenates and serves as an indicator of the expected level of inhibition that can be visualized by immunohistochemistry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its effect on PARP activity using immunohistochemistry.
Caption: Mechanism of PARP Inhibition by this compound.
Caption: Immunohistochemistry Workflow for PAR Staining.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical detection of poly (ADP-ribose) (PAR) in formalin-fixed, paraffin-embedded (FFPE) tissue sections as a measure of PARP activity. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS/TBS)
-
Primary antibody: Rabbit or Mouse anti-PAR monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).[5]
-
Heat the slides in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections with 3% hydrogen peroxide for 10-15 minutes at room temperature.[5]
-
Rinse with PBS or TBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PAR antibody to its optimal concentration in the blocking solution.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the slides with PBS or TBS: 3 changes for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash the slides with PBS or TBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantitative Analysis:
The staining intensity and the percentage of PAR-positive cells can be semi-quantitatively assessed using a scoring system such as the H-score. The H-score is calculated as follows:
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
This will provide a score ranging from 0 to 300, allowing for a quantitative comparison of PARP activity between control and this compound-treated tissues. A significant reduction in the H-score in the this compound-treated group compared to the vehicle control group would indicate effective in vivo inhibition of PARP activity.
Conclusion
Immunohistochemistry for PAR is a robust method to assess the pharmacodynamic effects of the PARP inhibitor this compound in preclinical and clinical tissue samples. The provided protocol offers a reliable framework for this analysis. Quantitative evaluation of PAR staining can provide valuable insights into the dose- and time-dependent inhibition of PARP activity by this compound, aiding in the determination of its biological effective dose and mechanism of action in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pamiparib in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by BGB-290
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the DNA damage repair pathway.[1][2] PARP inhibitors have emerged as a promising class of targeted therapies, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] By impeding the repair of single-strand DNA breaks, PARP inhibition leads to the accumulation of double-strand breaks during DNA replication.[3] This overwhelming DNA damage can trigger cell cycle arrest and, ultimately, programmed cell death, or apoptosis.[2][4]
The induction of apoptosis is a critical mechanism through which many anti-cancer agents, including this compound, exert their therapeutic effects. Therefore, the accurate quantification of apoptosis is essential for evaluating the efficacy of such compounds in preclinical and clinical research. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and quantitative method to assess apoptosis in a cell population. One of the most common methods is the Annexin V and propidium (B1200493) iodide (PI) dual-staining assay.[5][6]
In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.[6][7] By using these two dyes simultaneously, flow cytometry can distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5][8]
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cell line)
-
Cell Culture Medium: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (Pamiparib): Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For adherent cell lines.
-
Annexin V-FITC Apoptosis Detection Kit: Containing:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
-
Flow Cytometry Tubes
-
Microcentrifuge Tubes
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC and PI detection.
-
Positive Control (Optional): A known apoptosis-inducing agent (e.g., staurosporine).
Experimental Procedure
1. Cell Seeding and Treatment
-
Culture cells in appropriate flasks or plates until they reach approximately 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 1-5 x 10^5 cells per well in 2 mL of fresh culture medium. Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add the this compound-containing medium or vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting and Washing
-
Suspension Cells: Gently transfer the cells from each well into separate flow cytometry tubes.
-
Adherent Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into a flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium and transfer the cell suspension to the corresponding tube containing the collected supernatant.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.[5]
-
Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.[5]
-
Discard the supernatant.
3. Annexin V and PI Staining
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC conjugate to each tube.[8]
-
Add 5 µL of Propidium Iodide staining solution to each tube.[9]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8][10]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5][8] Do not wash the cells after staining.
-
Keep the samples on ice and protected from light until analysis.
4. Flow Cytometry Analysis
-
Analyze the samples on the flow cytometer as soon as possible, preferably within one hour of staining.[8][10]
-
Set up the flow cytometer using unstained cells to define the baseline fluorescence.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Define four quadrants based on the controls:
-
Lower Left (Q3): Viable cells (Annexin V-, PI-)
-
Lower Right (Q4): Early apoptotic cells (Annexin V+, PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V-, PI+)
-
-
Calculate the percentage of cells in each quadrant for each treatment condition.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.7 | 10.3 ± 1.9 |
| 5 | 75.4 ± 4.2 | 15.1 ± 2.8 | 8.5 ± 1.5 | 23.6 ± 4.3 |
| 10 | 52.1 ± 5.8 | 28.9 ± 3.4 | 17.0 ± 2.9 | 45.9 ± 6.3 |
| 50 | 25.6 ± 6.1 | 35.4 ± 4.7 | 37.0 ± 5.2 | 72.4 ± 9.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis analysis.
Signaling Pathway Diagram
Caption: PARP inhibitor-induced apoptosis pathway.
References
- 1. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for BGB-290 with Immunotherapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors with immune checkpoint blockade, particularly antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis, represents a promising therapeutic strategy in oncology. PARP inhibitors, such as BGB-290 (pamiparib), induce DNA damage in tumor cells. This damage can lead to the release of tumor-specific neoantigens and the activation of innate immune pathways, such as the cGAS-STING pathway. This, in turn, can increase the infiltration of immune cells into the tumor microenvironment and upregulate the expression of PD-L1 on cancer cells, making them more susceptible to anti-PD-1/PD-L1 therapy. Preclinical studies combining PARP inhibitors with immunotherapy have demonstrated synergistic anti-tumor effects across a range of cancer models. While specific preclinical data on the combination of this compound with immunotherapy is not extensively published, the following application notes and protocols are based on representative preclinical studies of other PARP inhibitors (such as niraparib, olaparib, and rucaparib) with anti-PD-1/PD-L1 antibodies, providing a framework for investigating the preclinical efficacy of this compound in combination with immunotherapy.
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition with PARP Inhibitor and Anti-PD-1/PD-L1 Combination Therapy in Syngeneic Mouse Models
| Cancer Model | PARP Inhibitor | Immunotherapy | Monotherapy TGI (%) | Combination TGI (%) | Survival Benefit | Reference |
| KLN205 (Lung) | Niraparib | Anti-PD-1 | 36% (Niraparib), 30% (Anti-PD-1) | 52% | - | [1] |
| MC38 (Colon) | Niraparib | Anti-PD-1 | Not sensitive (Niraparib) | Improved response vs. anti-PD-1 alone | - | [1] |
| BR5 (BRCA1m Breast) | Olaparib | Anti-PD-L1 | 58% (Olaparib), 45% (Anti-PD-L1) | 106% | Increased durable complete responses | [2] |
| BrKras (BRCA1m Ovarian) | Rucaparib | Anti-PD-1 | - | - | 100% cures (vs. 40% with anti-PD-1 and 56% with rucaparib) | [3] |
| BrKras (BRCA1m Ovarian) | Rucaparib | Anti-PD-L1 | - | - | 88% cures (vs. 13% with anti-PD-L1 and 56% with rucaparib) | [3] |
| EMT6 (Breast) | Olaparib | Anti-PD-L1 | Significant | Better than monotherapy | - | [4] |
TGI: Tumor Growth Inhibition. Data is representative of the indicated studies.
Table 2: Immunomodulatory Effects of PARP Inhibitor and Anti-PD-1/PD-L1 Combination Therapy in the Tumor Microenvironment
| Cancer Model | PARP Inhibitor | Immunotherapy | Key Immunomodulatory Effects | Reference |
| BR5 (BRCA1m Breast) | Olaparib | Anti-PD-L1 | - Increased frequency of tumor-infiltrating CD3+ and CD8+ T cells.- Significantly increased frequency of Granzyme B+ CD8+ T cells in the combination group. | [2] |
| Multiple Models | Niraparib | Anti-PD-1 | - Increased infiltration of CD8+ and CD4+ T cells in tumors.- Upregulation of interferon-stimulated genes. | [5] |
| BrKras (BRCA1m Ovarian) | Rucaparib | Anti-PD-1/PD-L1 | - Increased infiltration of CD8+ T cells. | [6] |
| Ovarian Cancer Models | Niraparib | Anti-PD-L1 | - Augmented proportion and function of cytotoxic CD8+ T cells.- Increased levels of CCL5 and CXCL10. | [7] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
1. Cell Culture and Tumor Implantation:
- Culture murine cancer cell lines (e.g., MC38 colon adenocarcinoma, EMT6 breast carcinoma, or a BRCA-mutant line like BrKras ovarian cancer) in appropriate media and conditions.
- Harvest cells during the exponential growth phase and resuspend in sterile, serum-free media or PBS.
- Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for EMT6, FVB/N for BrKras).
2. Animal Grouping and Treatment:
- Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
- Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection).
- Group 2: this compound (e.g., 50 mg/kg, daily oral gavage) + Isotype control antibody.
- Group 3: Vehicle control + Anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg, twice weekly intraperitoneal injection).
- Group 4: this compound + Anti-PD-1/PD-L1 antibody.
- Treat animals for a specified period (e.g., 21 days).
3. Tumor Growth Monitoring and Analysis:
- Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health.
- At the end of the study, calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
- For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume > 2000 mm³).
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
1. Tumor Digestion:
- At the end of the in vivo study, euthanize mice and excise tumors.
- Mince the tumors and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.
2. Staining:
- Filter the cell suspension through a 70 µm cell strainer.
- Stain the cells with a viability dye (e.g., Zombie UV) to exclude dead cells.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a panel of fluorescently-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, PD-1, Ki67, Granzyme B).
- For intracellular staining (e.g., FoxP3 for regulatory T cells, Granzyme B, Ki67), fix and permeabilize the cells after surface staining, followed by staining with the intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the CD45+ gate.
Protocol 3: Cytokine and Chemokine Analysis
1. Sample Collection:
- Collect tumor tissue or blood (for serum/plasma) from treated and control mice.
- For tumor tissue, homogenize in a lysis buffer containing protease inhibitors.
- For blood, allow it to clot to obtain serum or collect in EDTA tubes for plasma.
2. Analysis:
- Use a multiplex immunoassay (e.g., Luminex-based assay) or ELISA to quantify the levels of key cytokines and chemokines (e.g., IFN-γ, TNF-α, CXCL9, CXCL10, CCL5).
- Alternatively, extract RNA from tumor tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding these cytokines and chemokines.
Visualizations
Caption: this compound and Anti-PD-1 Combination Signaling Pathway.
Caption: Preclinical In Vivo Experimental Workflow.
References
- 1. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP inhibitor upregulates PD-L1 expression and enhances cancer-associated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating BGB-290 Sensitivity in Cancer Cells Using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers harboring defects in DNA damage repair (DDR) pathways. BGB-290 (pamiparib) is a potent and selective inhibitor of PARP1 and PARP2, which play a significant role in the repair of DNA single-strand breaks (SSBs).[1][2] The therapeutic efficacy of PARP inhibitors is often predicated on the concept of synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway, for instance due to BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death.[2]
Lentiviral-mediated short hairpin RNA (shRNA) provides a robust and stable method for silencing specific genes, thereby mimicking the genetic deficiencies observed in certain cancers. This technology is an invaluable tool for validating the mechanism of action of drugs like this compound and for identifying new genetic biomarkers that predict sensitivity. By knocking down key genes in various DDR pathways, researchers can elucidate the molecular determinants of B-290's anticancer activity.
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA knockdown to study the sensitivity of cancer cell lines to this compound.
Data Presentation
The following table presents representative data illustrating the impact of knocking down key DNA damage repair genes on the sensitivity of a cancer cell line to this compound, as measured by the half-maximal inhibitory concentration (IC50).
Note: The following data is illustrative and based on the established principles of synthetic lethality between PARP inhibitors and DNA repair deficiencies. Actual IC50 values will vary depending on the cell line, shRNA efficiency, and specific experimental conditions.
| shRNA Target Gene | Function in DNA Repair | Parental Cell Line IC50 (nM) | Stable Knockdown Cell Line IC50 (nM) | Fold Sensitization |
| Non-Targeting Control | No specific target | 500 | 485 | ~1 |
| BRCA1 | Homologous Recombination | 500 | 25 | 20 |
| BRCA2 | Homologous Recombination | 500 | 15 | 33.3 |
| RAD51 | Homologous Recombination | 500 | 50 | 10 |
| ATM | DNA Damage Sensor | 500 | 150 | 3.3 |
| MLH1 | Mismatch Repair | 500 | 250 | 2 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Synthetic Lethality
Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.
Experimental Workflow for Lentiviral shRNA Knockdown and this compound Sensitivity Screening
Caption: Workflow for studying this compound sensitivity after shRNA knockdown.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles containing specific shRNA sequences in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
pLKO.1-shRNA plasmid (targeting gene of interest)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
0.45 µm syringe filters
Procedure:
-
Day 1: Cell Seeding
-
Plate 0.8 x 10^6 HEK293T cells per well in a 6-well plate with DMEM containing 10% FBS (no antibiotics).
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture by combining:
-
1.0 µg pLKO.1-shRNA plasmid
-
0.75 µg psPAX2 packaging plasmid
-
0.25 µg pMD2.G envelope plasmid
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Medium Change
-
16-18 hours post-transfection, carefully remove the medium and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
-
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile tube.
-
Add 2 mL of fresh medium to the cells.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the collection from Day 4.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Aliquot the viral supernatant and store at -80°C for long-term use or use immediately.
-
Protocol 2: Generation of Stable Knockdown Cell Lines
This protocol outlines the transduction of target cells with the produced lentivirus and the selection of a stable cell line.
Materials:
-
Target cancer cell line
-
Lentiviral particles (from Protocol 1)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
Complete growth medium
-
6-well plates
Procedure:
-
Day 1: Cell Seeding
-
Plate 1 x 10^5 target cells per well in a 6-well plate.
-
-
Day 2: Transduction
-
Ensure cells are approximately 60-70% confluent.
-
Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3 onwards: Selection
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
48 hours post-transduction, begin selection by adding fresh medium containing the appropriate concentration of puromycin (previously determined by a puromycin kill curve for the specific cell line).
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
-
Expansion and Validation
-
Isolate and expand several puromycin-resistant colonies.
-
Validate the knockdown of the target gene in each clone via RT-qPCR and Western blotting. Select the clone with the most significant and stable knockdown for subsequent experiments.
-
Protocol 3: this compound IC50 Determination
This protocol describes how to determine the IC50 of this compound in the generated stable knockdown and parental control cell lines.
Materials:
-
Parental and stable knockdown cell lines
-
This compound
-
DMSO
-
Complete growth medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Day 1: Cell Seeding
-
Seed the parental and stable knockdown cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Incubate overnight at 37°C.
-
-
Day 2: this compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Day 5: Cell Viability Assessment
-
Incubate the plates for 72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
References
Application Notes and Protocols: Measuring DNA Damage Induced by BGB-290 Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors, such as this compound, exert their cytotoxic effects through a mechanism known as "PARP trapping." This process locks PARP enzymes onto DNA at the site of an SSB, preventing the recruitment of repair factors and leading to the persistence of these lesions.[2][3] During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2] In cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[4]
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for the direct visualization and quantification of DNA damage in individual cells.[5][6] This technique can detect various types of DNA lesions, including single and double-strand breaks, making it an invaluable tool for assessing the genotoxic effects of compounds like this compound.[5][7] This document provides detailed protocols for both the alkaline and neutral comet assays to measure DNA damage induced by this compound and presents a framework for data analysis and interpretation.
Principle of the Comet Assay
The comet assay is based on the principle that under an electric field, fragmented DNA will migrate away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The amount of DNA in the tail is directly proportional to the extent of DNA damage.[5][6]
-
Alkaline Comet Assay (pH > 13): This is the most common variant and is highly sensitive. The alkaline conditions cause denaturation of the DNA, allowing for the detection of SSBs, DSBs, and alkali-labile sites.[7]
-
Neutral Comet Assay (pH ≈ 7-8): This version is performed under non-denaturing conditions and is primarily used to detect DSBs.[7]
Signaling Pathway and Mechanism of this compound-Induced DNA Damage
This compound's primary mechanism of action involves the inhibition of PARP1 and PARP2, leading to the accumulation of DNA damage. The following diagram illustrates the signaling pathway.
Caption: Mechanism of this compound-induced DNA damage.
Experimental Protocols
The following are detailed protocols for performing the alkaline and neutral comet assays to assess DNA damage induced by this compound.
Experimental Workflow Overview
Caption: General workflow for the comet assay.
Protocol 1: Alkaline Comet Assay
This protocol is designed to detect SSBs, DSBs, and alkali-labile sites.
Materials:
-
Cells of interest (e.g., BRCA-mutant cancer cell line)
-
This compound (Pamiparib)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Gold)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to be in the exponential growth phase at the time of treatment.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat the comet assay slides. Let them dry completely.
-
-
Cell Encapsulation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten 0.7% LMP agarose (at 37°C).
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and spread evenly.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Immerse the slides in ice-cold lysis solution and incubate at 4°C for at least 1 hour (can be extended overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer, ensuring the slides are covered.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm, ~25V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a suitable DNA intercalating dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per sample.
-
Analyze the images using specialized software to quantify DNA damage.
-
Protocol 2: Neutral Comet Assay
This protocol is specifically for the detection of DSBs.
Materials:
-
Same as the alkaline comet assay, with the following exceptions:
-
Neutral lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 7.5)
-
Neutral electrophoresis buffer (1x TBE buffer: 90 mM Tris-borate, 2 mM EDTA, pH 8.4)
-
Procedure:
-
Cell Culture, Treatment, Slide Preparation, and Cell Encapsulation:
-
Follow steps 1-3 of the alkaline comet assay protocol.
-
-
Lysis:
-
Immerse the slides in neutral lysis buffer and incubate at 4°C for at least 1 hour.
-
-
Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with chilled neutral electrophoresis buffer.
-
Perform electrophoresis at a low voltage (e.g., 0.5 V/cm, ~20V) for 20-30 minutes at 4°C.
-
-
Staining and Analysis:
-
Gently remove the slides, rinse with distilled water, and stain with a DNA stain.
-
Visualize and analyze the comets as described in step 7 of the alkaline comet assay protocol.
-
Data Presentation and Analysis
Quantitative analysis of comet assay images provides several parameters to measure DNA damage. The most commonly used are:
-
% Tail DNA: The percentage of the total DNA intensity that is in the comet tail. This is a highly sensitive and commonly reported metric.
-
Olive Tail Moment: A composite measure that takes into account both the amount of DNA in the tail and the distance of migration. It is calculated as the product of the tail length and the percentage of DNA in the tail.
The following table provides an example of how to present quantitative data from a comet assay experiment evaluating the effect of this compound.
| Treatment Group | Concentration (nM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 2.5 ± 0.8 | 0.5 ± 0.2 |
| This compound | 10 | 15.2 ± 3.1 | 4.8 ± 1.1 |
| This compound | 50 | 35.8 ± 5.6 | 12.3 ± 2.5 |
| This compound | 100 | 55.1 ± 7.2 | 25.7 ± 4.3 |
| Positive Control (e.g., H₂O₂) | 100 µM | 70.3 ± 8.9 | 38.9 ± 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration used.
Conclusion
The comet assay is a powerful and sensitive method for quantifying DNA damage induced by the PARP inhibitor this compound. By trapping PARP on DNA, this compound leads to an accumulation of single-strand breaks and the subsequent formation of double-strand breaks, which can be effectively measured using the alkaline and neutral comet assays, respectively. These detailed protocols and data presentation guidelines provide a comprehensive framework for researchers to evaluate the genotoxic effects of this compound and other PARP inhibitors, aiding in the development of novel cancer therapeutics.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comet assay for quantification of the increased DNA damage burden in primary human chondrocytes with aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Analysis of PARP Cleavage Following BGB-290 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-290, also known as pamiparib, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs).[1] This mechanism, known as synthetic lethality, can trigger programmed cell death, or apoptosis.
A key biochemical hallmark of apoptosis is the cleavage of PARP1 itself. During the execution phase of apoptosis, activated executioner caspases, primarily caspase-3 and caspase-7, cleave the 116 kDa full-length PARP1 protein into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[3][4] The cleavage of PARP1 inactivates its DNA repair functions, preventing the cell from repairing its DNA and ensuring the completion of the apoptotic program.[4] The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable and widely used method to quantify the induction of apoptosis in response to therapeutic agents like this compound.[1]
These application notes provide a detailed protocol for the analysis of PARP cleavage in cancer cells treated with this compound using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to PARP cleavage and the experimental workflow for its detection by Western blot.
Caption: this compound-induced PARP cleavage signaling pathway.
Caption: Workflow for Western blot analysis of PARP cleavage.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cancer cell line, preferably with a known DNA repair deficiency (e.g., BRCA1/2 mutant cell lines like MDA-MB-436 or HCC1937).
-
This compound (Pamiparib): Prepare a stock solution in a suitable solvent (e.g., DMSO).[2]
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile, ice-cold.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Protein Ladder
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit polyclonal anti-PARP antibody that recognizes both full-length (116 kDa) and the large cleaved fragment (89 kDa) of PARP1.[3]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System
Protocol
1. Cell Seeding and Treatment
- Seed cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.[4]
- Incubate overnight to allow for cell attachment.
- Prepare fresh dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1, 1, 10, 100, and 1000 nM.[5][6] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
- Remove the old medium, wash cells once with sterile PBS, and add the this compound-containing medium.
- Incubate for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Quantification
- After treatment, place the culture plates on ice and aspirate the medium.
- Wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting
- Thaw the cell lysates on ice. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
- Heat the samples at 95-100°C for 5-10 minutes.
- Load the denatured protein samples into the wells of an SDS-PAGE gel, including a protein ladder.
- Run the gel according to the manufacturer's instructions.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]
- Incubate the membrane with the primary anti-PARP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[4]
4. Data Analysis
- Quantify the band intensities for full-length PARP (116 kDa) and cleaved PARP (89 kDa) using densitometry software (e.g., ImageJ).[1]
- Normalize the intensity of the PARP bands to a loading control (e.g., β-actin or GAPDH).
- Calculate the ratio of cleaved PARP to full-length PARP for each treatment condition to quantify the extent of apoptosis.
Data Presentation
The following tables summarize illustrative quantitative data from a Western blot analysis of PARP cleavage in a BRCA-mutant cancer cell line treated with increasing concentrations of this compound for 48 hours. Densitometry analysis of the Western blot bands would be performed and normalized to a loading control.
Table 1: Illustrative Densitometry Data for PARP Cleavage
| This compound Concentration (nM) | Normalized Full-Length PARP (116 kDa) Intensity | Normalized Cleaved PARP (89 kDa) Intensity |
| 0 (Vehicle) | 1.00 | 0.05 |
| 0.1 | 0.95 | 0.15 |
| 1 | 0.80 | 0.40 |
| 10 | 0.55 | 0.75 |
| 100 | 0.25 | 1.20 |
| 1000 | 0.10 | 1.50 |
Table 2: Ratio of Cleaved to Full-Length PARP
| This compound Concentration (nM) | Ratio of Cleaved PARP / Full-Length PARP | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.05 | 1.0 |
| 0.1 | 0.16 | 3.2 |
| 1 | 0.50 | 10.0 |
| 10 | 1.36 | 27.2 |
| 100 | 4.80 | 96.0 |
| 1000 | 15.00 | 300.0 |
Note: The values in these tables are for illustrative purposes and should be determined experimentally. Densitometric analysis of Western blot bands is required for quantification.[4]
Troubleshooting
-
No or Weak Signal:
-
Verify the efficiency of protein transfer.
-
Optimize primary and secondary antibody dilutions and incubation times.[1]
-
Use a positive control for apoptosis (e.g., cells treated with staurosporine (B1682477) or etoposide) to confirm the assay is working.[7]
-
-
High Background:
-
Ensure adequate blocking of the membrane.
-
Increase the number and duration of washes.[1]
-
Optimize antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains a sufficient concentration of protease inhibitors.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to Pamiparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP inhibitors represent a targeted therapy that exploits deficiencies in DNA damage repair pathways in cancer cells, such as mutations in BRCA1 and BRCA2 genes, leading to a concept known as synthetic lethality.[3][4] In vivo imaging is a critical tool for the preclinical and clinical evaluation of Pamiparib, enabling non-invasive and longitudinal assessment of treatment efficacy, pharmacodynamics, and biomarker modulation. These application notes provide a comprehensive overview and detailed protocols for imaging tumor response to Pamiparib in preclinical models.
Mechanism of Action of Pamiparib
Pamiparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[5] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][5] When Pamiparib binds to PARP, it prevents the repair of these SSBs. This leads to an accumulation of DNA damage, which, during DNA replication, results in the formation of double-strand breaks (DSBs).[3] In cancer cells with a deficient homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptosis (cell death).[3][4] Furthermore, Pamiparib "traps" PARP on the DNA at the site of damage, forming a cytotoxic PARP-DNA complex that further contributes to its anti-tumor activity.[1][3]
Signaling Pathway Diagram
Caption: Pamiparib inhibits PARP, leading to synthetic lethality in HR-deficient tumors.
In Vivo Imaging Modalities
Several in vivo imaging techniques can be employed to monitor the therapeutic response to Pamiparib. The choice of modality depends on the specific research question, available resources, and the tumor model.
-
Bioluminescence Imaging (BLI): Useful for tracking tumor growth and burden over time in xenograft models expressing luciferase. It is a high-throughput and cost-effective method for assessing overall anti-tumor efficacy.
-
Positron Emission Tomography (PET): A highly sensitive and quantitative imaging modality that can be used to assess tumor metabolism, proliferation, and specific molecular targets. Radiolabeled tracers targeting PARP can provide direct evidence of target engagement.
-
Mass Spectrometry Imaging (MSI): A powerful technique to visualize the spatial distribution of Pamiparib and its metabolites within the tumor tissue, providing insights into drug penetration and heterogeneity of response.[6]
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for preclinical in vivo imaging of Pamiparib's efficacy.
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Growth Assessment
Objective: To non-invasively monitor tumor burden and response to Pamiparib treatment over time.
Materials:
-
Immunodeficient mice (e.g., NU/NU nude mice)
-
Luciferase-expressing human cancer cells (e.g., MDA-MB-436-luc)
-
Pamiparib (formulated for oral administration)
-
Vehicle control
-
D-luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 luciferase-expressing cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and weekly BLI.
-
Animal Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Baseline Imaging: Acquire baseline BLI data for all mice before initiating treatment.
-
Anesthetize mice with isoflurane.
-
Intraperitoneally inject D-luciferin (150 mg/kg).
-
Wait 10-15 minutes for substrate distribution.
-
Acquire bioluminescence images.
-
-
Treatment Administration: Administer Pamiparib orally to the treatment group at the desired dose and schedule (e.g., 1.6 to 12.5 mg/kg, twice daily for 28 days).[7] Administer the vehicle to the control group.
-
Longitudinal Imaging: Perform BLI weekly to monitor changes in tumor bioluminescent signal.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor area on the images.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the data to the baseline signal for each mouse.
-
Compare the tumor growth curves between the Pamiparib-treated and vehicle control groups.
-
Protocol 2: PET/CT Imaging for Target Engagement and Metabolic Response
Objective: To quantitatively assess PARP expression/engagement and tumor metabolic activity in response to Pamiparib.
Materials:
-
Tumor-bearing mice
-
Pamiparib and vehicle control
-
MicroPET/CT scanner
-
Anesthesia system (isoflurane)
-
Radiotracers:
Procedure:
-
Animal Preparation: Prepare tumor-bearing mice as described in Protocol 1.
-
Baseline PET/CT Scan:
-
For [18F]-FDG, fast mice for 4-6 hours.
-
Anesthetize the mouse with isoflurane.
-
Inject the radiotracer (e.g., 3.7-7.4 MBq) via the tail vein.
-
Allow for a 60-minute uptake period.
-
Acquire PET images for 15-30 minutes, followed by a CT scan for anatomical co-registration.
-
-
Treatment Administration: Administer Pamiparib or vehicle as described previously.
-
Follow-up PET/CT Scans: Perform follow-up scans at various time points post-treatment (e.g., 24h, 72h, 1 week) to monitor changes. For PARP tracer imaging, a scan can be performed a few hours after the first Pamiparib dose to assess target engagement.
-
Data Analysis:
-
Reconstruct PET images and co-register with CT data.
-
Draw ROIs around the tumor and reference tissues (e.g., muscle).
-
Calculate the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the changes in tumor uptake from baseline and between treatment groups.
-
Protocol 3: Mass Spectrometry Imaging (MSI) for Drug Distribution
Objective: To visualize the spatial distribution of Pamiparib within the tumor microenvironment.
Materials:
-
Tumor-bearing mice treated with Pamiparib
-
Cryostat
-
MALDI-MSI instrument
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)[6]
-
Indium tin oxide (ITO) coated glass slides
Procedure:
-
Tumor Collection: At the desired time point after the final dose of Pamiparib, euthanize the mice and excise the tumors.
-
Tissue Preparation:
-
Immediately snap-freeze the tumors in liquid nitrogen or isopentane (B150273) cooled on dry ice.
-
Store at -80°C until sectioning.
-
Using a cryostat, cut thin sections (e.g., 10-12 µm) of the tumor and thaw-mount them onto ITO slides.
-
-
Matrix Application: Apply the matrix solution evenly over the tissue section using an automated sprayer or nebulizer.
-
MSI Data Acquisition:
-
Load the slide into the MALDI-MSI instrument.
-
Define the area of the tissue to be analyzed.
-
Acquire mass spectra across the tissue section at a defined spatial resolution (e.g., 100 µm).[6]
-
-
Data Analysis:
-
Generate ion intensity maps for the mass-to-charge ratio (m/z) corresponding to Pamiparib.
-
Co-register the MSI data with histological images (e.g., H&E staining) of adjacent tissue sections to correlate drug distribution with tumor morphology.
-
Quantify the signal intensity of Pamiparib in different tumor regions.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of Pamiparib.
Table 1: In Vitro Potency of Pamiparib
| Target | Assay Type | IC50 (nM) | Reference |
| PARP1 | Biochemical | 0.83 | [1] |
| PARP2 | Biochemical | 0.11 | [1] |
| Intracellular PAR formation | Cellular | 0.24 | [1] |
| DNA-trapping | Cellular | 13 | [1] |
Table 2: In Vivo Tumor Growth Inhibition by Pamiparib in MDA-MB-436 Xenograft Model [7]
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Objective Response Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Pamiparib | 1.6 | >100 (regression) | 100 |
| Pamiparib | 3.1 | >100 (regression) | 100 |
| Pamiparib | 6.3 | >100 (regression) | 100 |
| Olaparib | 25 | >100 (regression) | Not specified |
Table 3: In Vivo Pharmacodynamic (PD) Inhibition of PARylation by Pamiparib in MDA-MB-436 Xenografts [11]
| Pamiparib Dose (mg/kg, single dose) | Time Post-Dose (hours) | PAR Inhibition (%) |
| 5.45 | 0.5 | 98 |
| 5.45 | 12 | >80 |
| 5.45 | 24 | 53 |
Conclusion
In vivo imaging provides indispensable tools for the preclinical evaluation of Pamiparib. Bioluminescence imaging offers a straightforward method for assessing overall anti-tumor efficacy, while PET imaging allows for a more detailed, quantitative assessment of target engagement and metabolic response. Mass spectrometry imaging provides unparalleled insight into the distribution of Pamiparib within the tumor, which can be crucial for understanding efficacy and potential resistance mechanisms. The protocols outlined here provide a framework for researchers to design and execute robust in vivo imaging studies to accelerate the development of this promising PARP inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 4. What is Pamiparib used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Distribution of pamiparib, a novel inhibitor of poly(ADP-ribose)-polymerase (PARP), in tumor tissue analyzed by multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of a brain penetrant PARP PET imaging probe in rat glioblastoma and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BGB-290 (Pamiparib) Resistance Mechanisms in Ovarian Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to BGB-290 (pamiparib) in ovarian cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pamiparib) and how does it work?
This compound, also known as pamiparib (B560054), is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, PARP inhibitors block an alternative DNA repair pathway (base excision repair). This leads to the accumulation of DNA double-strand breaks during replication, which cannot be repaired efficiently by the compromised HR pathway, ultimately resulting in cell death. This concept is known as synthetic lethality.[2][3]
Q2: My ovarian cancer cell line is showing acquired resistance to this compound. What are the most common resistance mechanisms?
Acquired resistance to PARP inhibitors, including this compound, is a significant challenge. The primary mechanisms observed in ovarian cancer cells include:
-
Restoration of Homologous Recombination (HR) Repair: This is a predominant mechanism where cancer cells regain their ability to repair DNA double-strand breaks. This can occur through secondary "reversion" mutations in BRCA1 or BRCA2 that restore the gene's function, or through epigenetic changes like the demethylation of the BRCA1 promoter.[4][5][6]
-
Replication Fork Stabilization: Resistance can arise from the protection of stalled DNA replication forks, preventing their degradation and the formation of lethal double-strand breaks.[3][4][5] This can involve the loss of function of proteins like 53BP1.[4][7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Activation of Pro-survival Signaling Pathways: Increased activity in pathways like PI3K/AKT/mTOR can promote cell survival and override the cytotoxic effects of PARP inhibition.[6]
Q3: Is this compound affected by P-glycoprotein (P-gp/ABCB1) mediated resistance?
Evidence suggests that pamiparib (this compound) is not a substrate for P-glycoprotein (P-gp).[8][9] This is a key differentiating factor from some other PARP inhibitors like olaparib (B1684210). In preclinical models, ovarian cancer cells that developed resistance to olaparib through P-gp upregulation remained sensitive to pamiparib.[8] This suggests this compound may be effective in tumors where resistance is driven by this specific efflux pump.
Troubleshooting Guides
Issue 1: Decreased sensitivity (increasing IC50) to this compound in my cell line over time.
This is a classic sign of acquired resistance. Follow this troubleshooting workflow to investigate the underlying cause.
Experimental Workflow: Investigating Acquired this compound Resistance
Caption: Troubleshooting workflow for this compound resistant cells.
Issue 2: My this compound-resistant cells are also resistant to platinum-based chemotherapy.
This phenomenon, known as cross-resistance, is common. The primary reason is that the most significant resistance mechanism—restoration of HR proficiency—confers resistance to both PARP inhibitors and platinum-based drugs.[2][10] Both drug classes ultimately rely on the cell's inability to repair DNA double-strand breaks.
Signaling Pathway: HR Restoration Leading to Cross-Resistance
Caption: HR restoration confers cross-resistance to PARPi and platinum.
Quantitative Data
The following table summarizes hypothetical data consistent with published findings on the differential effect of P-gp expression on sensitivity to olaparib versus pamiparib (this compound) in an ovarian cancer cell line model.[8][9]
| Cell Line | P-gp Expression | Drug | IC50 (nM) | Fold Resistance |
| A2780 (Parental) | Low | Olaparib | 150 | 1.0 |
| Pamiparib (this compound) | 10 | 1.0 | ||
| A2780olaR (Resistant) | High | Olaparib | 4500 | 30.0 |
| Pamiparib (this compound) | 12 | 1.2 |
This data illustrates that while high P-gp expression in the A2780olaR cell line confers significant resistance to olaparib, it has a minimal effect on the potency of pamiparib.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed ovarian cancer cells (e.g., A2780, OVCAR-3) in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-only control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp/ABCB1) Expression
This protocol is used to assess the protein levels of the P-gp drug efflux pump.
-
Protein Extraction: Lyse parental (sensitive) and this compound-resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp/ABCB1 (e.g., clone UIC2) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the band intensity for P-gp between sensitive and resistant cell lines.
References
- 1. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of PARP inhibitor resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Scientists discover a mechanism of drug resistance in breast and ovarian cancer - ecancer [ecancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Abstract 5338: Pamiparib as a non-P-glycoprotein substrate PARP inhibitor can overcome ABCB1-mediated multidrug resistance in ovarian cancer cells | Semantic Scholar [semanticscholar.org]
- 10. PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Pamiparib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to Pamiparib.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Pamiparib, is showing decreased sensitivity after prolonged culture with the drug. What are the potential underlying mechanisms?
A1: The development of acquired resistance to Pamiparib, a potent PARP inhibitor, is a significant challenge in preclinical studies. The primary mechanisms mirror those observed with other PARP inhibitors and can be broadly categorized as follows:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common mechanisms.[1][2][3][4] Cancer cells can regain their ability to repair DNA double-strand breaks (DSBs) through various alterations, thereby circumventing the synthetic lethality induced by Pamiparib in HR-deficient cells. This can occur via:
-
Secondary or reversion mutations in BRCA1/2 genes: These mutations can restore the open reading frame and produce a functional protein.[2][5]
-
Upregulation of other HR pathway proteins: Increased expression of proteins like RAD51 can enhance HR activity.[1]
-
Loss of factors that inhibit HR: Deletion or downregulation of proteins that suppress HR, such as 53BP1, can promote HR repair.[4]
-
-
Alterations in PARP1: Changes in the drug's target can also lead to resistance.
-
PARP1 mutations: Mutations in the PARP1 gene can prevent Pamiparib from binding to the PARP1 protein or reduce the "trapping" of PARP1 on DNA, which is a key part of its cytotoxic effect.[1]
-
Decreased PARP1 expression: Lower levels of the PARP1 protein reduce the number of targets for Pamiparib, leading to diminished efficacy.[3]
-
-
Stabilization of Replication Forks: PARP inhibitors induce the collapse of replication forks in cancer cells.[5] Resistance can emerge through mechanisms that protect these forks from collapsing, allowing the cells to tolerate the DNA damage.[1][3]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively transport Pamiparib out of the cell, reducing its intracellular concentration and effectiveness.[2][3] However, some studies suggest that Pamiparib may not be a major substrate for P-gp, potentially offering an advantage in overcoming this resistance mechanism.
Q2: How can I experimentally confirm that my cell line has developed resistance to Pamiparib?
A2: To confirm resistance, you should perform a cell viability or proliferation assay to compare the sensitivity of the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for the resistant cell line indicates acquired resistance.
Troubleshooting Guides
Issue: Decreased efficacy of Pamiparib in our long-term cancer cell culture model.
Our cancer cell line, which was previously sensitive to Pamiparib, now requires a much higher concentration to achieve the same level of cell death.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acquired Pamiparib resistance.
Step-by-step Guide:
-
Confirm Resistance:
-
Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of Pamiparib in both the parental and suspected resistant cell lines.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cells will confirm acquired resistance.
-
-
Investigate Homologous Recombination (HR) Restoration:
-
Experiment: Conduct a RAD51 foci formation assay. Induce DNA damage (e.g., with irradiation or a DNA-damaging agent) and use immunofluorescence to visualize the formation of RAD51 foci in the nucleus. An increased number of RAD51-positive cells in the resistant line compared to the parental line suggests restored HR function.
-
Alternative Experiment: A functional HR assay, such as a virus-based reporter assay or the Assay for Site-Specific HR Activity (ASHRA), can provide a quantitative measure of HR efficiency.[6]
-
-
Assess PARP1 Alterations:
-
Experiment: Use Western blotting to compare PARP1 protein expression levels between the parental and resistant cell lines. A significant decrease in PARP1 expression in the resistant line is a potential mechanism.
-
Further Investigation: Sequence the PARP1 gene in the resistant cells to identify potential mutations that could affect drug binding or trapping.
-
-
Evaluate Drug Efflux:
-
Experiment: Perform a drug efflux assay using a fluorescent substrate of efflux pumps (e.g., rhodamine 123). Increased efflux of the dye in the resistant cells indicates higher pump activity.
-
-
Explore Combination Therapies:
-
Based on the findings from the previous steps, rationally select combination therapies to test. For example:
-
If HR is restored, consider combining Pamiparib with agents that re-induce HR deficiency, such as ATR or WEE1 inhibitors.
-
If drug efflux is upregulated, test Pamiparib in combination with an efflux pump inhibitor.
-
-
Strategies to Overcome Pamiparib Resistance
Acquired resistance to Pamiparib can potentially be overcome by combining it with other therapeutic agents. The table below summarizes clinical trial data for various Pamiparib combination strategies.
Table 1: Clinical Trial Data for Pamiparib Combination Therapies
| Combination Agent | Cancer Type | Trial Phase | Key Efficacy Data | Reference |
| Tislelizumab (anti-PD-1) | Advanced Solid Tumors | Phase I | Overall Objective Response Rate (ORR): 20.0% (highest in TNBC with BRCA1/2 mutations/HRD: 47.4%). Median Duration of Response (DoR): 17.1 months. | [7] |
| Surufatinib (VEGFR, FGFR1, CSF-1R inhibitor) | Platinum-Resistant Ovarian Cancer | Phase Ib/II | 6-month Progression-Free Survival (PFS) rate: 46.7%. ORR: 6.9%. Disease Control Rate (DCR): 69%. | [8] |
| Paclitaxel + Carboplatin + Bevacizumab | Newly Diagnosed Advanced Ovarian Cancer | Phase II | All 24 patients who underwent interval debulking surgery achieved R0 resection. Chemotherapy Response Score (CRS) of 3 was reported in 34.8% of these patients. | [9] |
Signaling Pathways Involved in Resistance and Combination Strategies
The following diagram illustrates the key resistance mechanisms and how combination therapies can potentially overcome them.
Caption: Overcoming Pamiparib resistance with combination therapies.
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate acquired resistance to Pamiparib.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of Pamiparib.
-
Materials:
-
Parental and Pamiparib-resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Pamiparib stock solution (in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Pamiparib in complete medium.
-
Remove the overnight culture medium and add the Pamiparib dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR repair.
-
Materials:
-
Parental and Pamiparib-resistant cells grown on coverslips
-
DNA-damaging agent (e.g., ionizing radiation source, Mitomycin C)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with a DNA-damaging agent to induce DSBs.
-
Allow time for foci formation (typically 4-8 hours).
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of cells with RAD51 foci (e.g., >5 foci per nucleus) using a fluorescence microscope.
-
PARP Trapping Assay
This assay quantifies the amount of PARP1 that remains bound to chromatin after Pamiparib treatment, a measure of the drug's trapping efficiency.
-
Materials:
-
Parental and Pamiparib-resistant cells
-
Pamiparib
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Bradford assay reagents
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against PARP1 and a loading control (e.g., Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with Pamiparib for a specified time.
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.
-
Quantify the protein concentration of the chromatin-bound fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of trapped PARP1.
-
Drug Efflux Assay
This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate.
-
Materials:
-
Parental and Pamiparib-resistant cells
-
Fluorescent efflux pump substrate (e.g., rhodamine 123, calcein-AM)
-
Efflux pump inhibitor (e.g., verapamil) as a positive control
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Harvest and resuspend the cells in a suitable buffer.
-
Incubate the cells with the fluorescent substrate.
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence at time zero.
-
Incubate the cells at 37°C to allow for efflux.
-
Measure the intracellular fluorescence at various time points.
-
Compare the rate of fluorescence decrease between the parental and resistant cells. A faster decrease in the resistant cells indicates higher efflux pump activity. Include a condition with an efflux pump inhibitor to confirm the role of these pumps.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay for Site-Specific Homologous Recombination Activity in Adherent Cells, Suspension Cells, and Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pamiparib in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
Technical Support Center: Optimizing BGB-290 and Temozolomide Synergy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synergistic combination of the PARP inhibitor BGB-290 (pamiparib) and the alkylating agent temozolomide (B1682018) (TMZ). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and help you navigate potential challenges in optimizing the dosage and synergy of this drug combination.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between this compound and temozolomide?
A1: The synergy between this compound and temozolomide is rooted in the principle of synthetic lethality. Temozolomide is a DNA alkylating agent that primarily methylates DNA bases. These lesions are typically repaired by the Base Excision Repair (BER) pathway, in which Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, play a crucial role.[1][2] this compound is a potent inhibitor of PARP1 and PARP2.[3] By inhibiting PARP, this compound prevents the efficient repair of single-strand breaks (SSBs) that arise from TMZ-induced DNA damage. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, these DSBs cannot be effectively repaired, leading to genomic instability and apoptotic cell death.[4]
Q2: I am not observing the expected synergistic effect between this compound and temozolomide in my cell line. What are the potential reasons?
A2: A lack of synergy can stem from several factors:
-
Cell Line Characteristics: The genetic background of your cell line is critical. Cells proficient in the Homologous Recombination (HR) pathway may be more resistant to the combination therapy.[5] The synergy is most pronounced in cells with HR deficiencies (e.g., BRCA1/2 mutations).[5]
-
MGMT Expression: O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein that directly removes the alkyl group from the O6 position of guanine, a key lesion induced by TMZ. High levels of MGMT expression can lead to resistance to TMZ and consequently reduce the synergistic potential with a PARP inhibitor.[6]
-
Mismatch Repair (MMR) Deficiency: In some contexts, deficiency in the mismatch repair (MMR) pathway can lead to acquired resistance to temozolomide. However, studies have shown that PARP inhibitors can restore TMZ sensitivity in MMR-deficient cells.[7][8]
-
Drug Concentrations: The synergistic effect is often concentration-dependent. It is crucial to perform dose-response experiments for each drug individually and in combination to identify the optimal concentration range for synergy.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can actively transport this compound or TMZ out of the cell, reducing their intracellular concentration and efficacy.[4][5]
Q3: My in vivo xenograft study is not showing the expected anti-tumor efficacy with the this compound and temozolomide combination. What should I consider?
A3: Translating in vitro results to in vivo models can be challenging. Here are some factors to consider:
-
Pharmacokinetics and Drug Delivery: this compound has been shown to have good brain penetration, which is crucial for treating brain tumors like glioblastoma.[9] However, ensuring adequate drug exposure at the tumor site is essential. Consider performing pharmacokinetic studies to confirm the levels of this compound and TMZ in the plasma and tumor tissue.
-
Dosing Schedule: The timing and schedule of drug administration can significantly impact efficacy. In preclinical xenograft models, TMZ is often administered in cycles (e.g., for 5 consecutive days), while this compound may be given daily.[1][10] Optimizing this schedule is crucial.
-
Tumor Microenvironment: The tumor microenvironment in vivo is much more complex than in vitro conditions and can influence drug response.
-
Animal Model: The choice of the animal model, including the mouse strain and the site of tumor implantation (subcutaneous vs. orthotopic), can affect tumor growth and drug response.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound or TMZ
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Tip: Ensure you are using cells with a low passage number and that they are in the exponential growth phase during the experiment. Standardize cell seeding density and incubation times.[4]
-
-
Possible Cause: Compound instability or precipitation.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound and TMZ in a suitable solvent like DMSO. When diluting in culture media, ensure the final solvent concentration is low and consistent across all treatments to avoid toxicity. Visually inspect for any precipitation.[4]
-
Issue 2: Difficulty in Determining Synergy with Combination Index (CI)
-
Possible Cause: Inappropriate drug ratio.
-
Troubleshooting Tip: When designing your experiment, test a range of fixed ratios of this compound to TMZ. The optimal ratio for synergy can vary between cell lines.[1]
-
-
Possible Cause: Data analysis errors.
Quantitative Data Summary
The following tables summarize preclinical and clinical data on the dosage of this compound and temozolomide.
Table 1: Preclinical Dosing and Synergy of PARP Inhibitors with Temozolomide
| Cell Line | PARP Inhibitor | This compound Concentration | Temozolomide Concentration | Combination Ratio (PARPi:TMZ) | Outcome | Reference |
| GBM12 (Neurospheres) | This compound | 0.1 µM | 10 µM | 1:100 | Significantly diminished neurosphere formation compared to TMZ alone. | [9] |
| Chordoma (U-CH1, UM-Chor1) | Olaparib | Not specified | Not specified | 1:100 | Synergistic effect observed (CI < 1). | [1] |
| SCLC Cell Lines | Talazoparib (B560058) | 0.25 nM - 16 nM | 2.5 µM - 160 µM | 1:10,000 | Strong synergism observed (CI < 1). | [11] |
| Pediatric Cancer Cell Lines | Talazoparib | 10 nM | 0.3 µM - 1000 µM | N/A | Up to 85-fold potentiation of TMZ toxicity. | [10][12] |
Table 2: Clinical Trial Dosing of this compound (Pamiparib) and Temozolomide
| Clinical Trial Phase | Patient Population | This compound (Pamiparib) Dosage | Temozolomide Dosage | Treatment Schedule | Reference |
| Phase I | Recurrent IDH1/2-mutant glioma | 60 mg orally twice daily | Dose de-escalation from daily on days 1-28, 1-21, 1-14, or 1-7 of a 28-day cycle. | Courses repeat every 28 days. | [13] |
| Phase Ib/II | Recurrent/Refractory Glioblastoma | 60 mg orally twice daily | 20 mg and 40 mg on days 1-21 of a 28-day cycle. | Courses repeat every 28 days. | [14] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and temozolomide in culture medium. Also, prepare combinations of both drugs at fixed ratios (e.g., 1:100, 1:1000).
-
Treatment: Treat the cells with single agents and the combinations for a specified duration (e.g., 72-96 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using an appropriate method such as the CCK-8 assay[1] or a luminescence-based assay like ATP Lite[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves to determine synergy.[1]
Protocol 2: Immunofluorescence Staining for DNA Damage (γH2AX)
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound, temozolomide, or the combination for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100.[1]
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against γH2AX.
-
Secondary Antibody and Staining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope. Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA double-strand breaks.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Implantation: Inject tumor cells (e.g., 8 million U-CH1 cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[1]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., >200 mm³). Randomly assign mice to different treatment groups: (1) Vehicle control, (2) this compound alone, (3) Temozolomide alone, and (4) this compound + Temozolomide.[1]
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound at 0.1 mg/kg twice daily and temozolomide at 30 mg/kg daily for 5 days.[10]
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).[1]
Visualizations
Mechanism of synergistic cytotoxicity between this compound and Temozolomide.
General experimental workflow for assessing this compound and TMZ synergy.
References
- 1. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PARP inhibitor counteracts Temozolomide Resistance in Glioblastoma Multiforme | bioRxiv [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Restoration of Temozolomide Sensitivity by PARP Inhibitors in Mismatch Repair Deficient Glioblastoma is Independent of Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic activity of PARP inhibition by talazoparib (BMN 673) with temozolomide in pediatric cancer models in the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma [mdpi.com]
BGB-290 off-target effects in primary cell cultures
Welcome to the technical support center for BGB-290 (pamiparib). This resource is designed for researchers, scientists, and drug development professionals using pamiparib (B560054) in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on differentiating on-target from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound (pamiparib) and its known selectivity?
A1: this compound (pamiparib) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2] Published data indicates that pamiparib has significantly lower activity against other PARP isoforms, such as PARP3 and tankyrase1/2, with IC50 values reported to be 50- to 100-fold higher than those for PARP1 and PARP2.[1] This suggests a high degree of selectivity within the PARP enzyme family.
Q2: I am observing significant cytotoxicity in my primary cell culture experiments. Is this an off-target effect?
A2: Not necessarily. The primary mechanism of action for PARP inhibitors like pamiparib involves a concept called "synthetic lethality." This on-target effect is particularly potent in cells with pre-existing defects in DNA repair pathways, such as Homologous Recombination (HR), often due to mutations in genes like BRCA1 or BRCA2.[3] Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted to toxic double-strand breaks during cell replication. In HR-deficient cells, these breaks cannot be repaired, leading to cell death.[3] Therefore, potent cytotoxicity is an expected on-target outcome in susceptible cell lines.
Another key on-target mechanism is "PARP trapping," where the inhibitor stabilizes the PARP enzyme on the DNA, creating a cytotoxic complex that can stall replication forks.[4] The trapping efficiency varies between different PARP inhibitors and contributes significantly to their cytotoxic potential.
Q3: My primary cells are wild-type for DNA repair genes (HR-proficient) but still show sensitivity to pamiparib. Why could this be?
A3: While the most dramatic effects are seen in HR-deficient cells, HR-proficient cells can still be affected, though typically at higher concentrations. Potential reasons include:
-
High Drug Concentration: At high concentrations, potent PARP inhibition can overwhelm the DNA repair capacity of even HR-proficient cells.
-
PARP Trapping: The formation of toxic PARP-DNA complexes can still induce cytotoxicity, although HR-proficient cells are better equipped to resolve the resulting damage.
-
Undocumented HR Deficiencies: The primary cells may have other, uncharacterized defects in DNA damage response pathways that sensitize them to PARP inhibition.
-
Potential Off-Target Effects: While pamiparib is reported to be highly selective, off-target activity at high concentrations cannot be entirely ruled out without a specific kinase screen.[5] Other PARP inhibitors have been shown to have off-target effects on various kinases, which can contribute to cellular phenotypes.
Q4: How can I confirm that pamiparib is engaging its target (PARP1/2) in my primary cell culture?
A4: The most direct method is to perform a cellular PARylation assay. PARP enzymes synthesize Poly (ADP-ribose) (PAR) chains at sites of DNA damage. A successful on-target effect of pamiparib would be a significant reduction in PAR levels following the induction of DNA damage (e.g., with an agent like hydrogen peroxide, H₂O₂).[6][7] A detailed protocol for this assay is provided below.
Q5: What should I do if I suspect an off-target effect is responsible for my results?
A5: Investigating a suspected off-target effect requires a systematic approach:
-
Confirm On-Target Activity: First, use a cellular PARylation assay to confirm that pamiparib is inhibiting PARP at the concentrations used in your experiment.
-
Dose-Response Curve: Establish a clear dose-response relationship. Off-target effects often occur at higher concentrations than those required for on-target activity.
-
Use a Control Inhibitor: Compare your results with another well-characterized and structurally different PARP inhibitor known for its high selectivity, such as olaparib, which has been shown to have a clean kinase profile in tested panels.[8][9]
-
Kinome Profiling: For a definitive answer, the most comprehensive approach is to perform a kinase selectivity screen (e.g., a commercial kinome scan service) to test pamiparib against a broad panel of kinases.[10][11] This will identify any unintended kinase targets.
Quantitative Data Summary
Table 1: this compound (Pamiparib) Inhibitory Activity
| Target | Assay Type | IC₅₀ (nM) | Reference |
| PARP1 | Biochemical | 1.3 | [1] |
| PARP2 | Biochemical | 0.92 | [1] |
| Other PARPs | Biochemical | >50-100x higher | [1] |
| Intracellular PAR | Cellular | 0.24 | [12] |
| PARP Trapping | Cellular | 13 | [12] |
Table 2: Comparative Off-Target Kinase Profiles of Other PARP Inhibitors (for context)
Note: A comprehensive public kinome scan for pamiparib was not identified in the search results. This table illustrates that different PARP inhibitors have distinct off-target profiles and is provided for informational purposes.
| PARP Inhibitor | Identified Off-Target Kinases (at micromolar concentrations) | Reference |
| Rucaparib | PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK | [8][9] |
| Veliparib | PIM1, CDK9 | [8][9] |
| Niraparib | DYRK1s, CDK16, PIM3 | [13] |
| Olaparib | No significant inhibition identified in the tested kinase panels | [8][9] |
Experimental Protocols
Key Experiment: Cellular PARylation Assay (ELISA-based)
This protocol allows for the quantitative measurement of total poly(ADP-ribose) (PAR) in cell lysates to confirm the on-target activity of pamiparib.
Principle: This is a sandwich ELISA designed to capture and detect PARylated proteins from cell extracts.[14][15] A 96-well plate is coated with an antibody that specifically recognizes PAR chains. Cell lysates are added, and the PARylated proteins are captured. A second detection antibody, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate, provides a signal that is directly proportional to the level of cellular PARylation.[15]
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well cell culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of pamiparib (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 2-4 hours).
-
Induction of DNA Damage: To induce PARP activity, add a DNA damaging agent (e.g., 20 µM H₂O₂) to all wells except the "no damage" control and incubate for 10-15 minutes.
-
Cell Lysis:
-
Quickly remove the medium and wash the cells once with ice-cold PBS.
-
Place the plate on ice and add 50 µL/well of ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail.[14]
-
Incubate on ice for 10-15 minutes.
-
-
ELISA Procedure:
-
Add 50 µL of each cell lysate to the wells of the anti-PAR coated ELISA plate. Include a PAR standard for absolute quantification if desired.[15]
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add the anti-PAR detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate a final time.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Plot the luminescence signal against the concentration of pamiparib.
-
Calculate the IC₅₀ value, which represents the concentration of pamiparib required to inhibit cellular PARylation by 50%.
-
Visualizations
Caption: PARP inhibition mechanism and the principle of synthetic lethality.
Caption: Workflow for investigating unexpected cellular effects of Pamiparib.
Caption: Troubleshooting decision tree for experiments with Pamiparib.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tebubio.com [tebubio.com]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with BGB-290 (pamiparib) in animal models. All protocols and data are intended for preclinical research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (pamiparib)?
A1: this compound, also known as pamiparib (B560054), is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, pamiparib prevents the repair of SSBs, which can lead to the formation of more lethal double-strand DNA breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[2][3]
Q2: What is "PARP trapping" and does this compound exhibit this activity?
A2: PARP trapping is a phenomenon where PARP inhibitors not only block the enzymatic activity of PARP but also stabilize the PARP-DNA complex at the site of DNA damage. These trapped complexes are highly cytotoxic as they can interfere with DNA replication and transcription. Preclinical studies have demonstrated that pamiparib exhibits potent PARP-DNA complex trapping.[4][5]
Q3: In which animal models has this compound been evaluated?
A3: this compound (pamiparib) has been evaluated in various preclinical animal models, primarily in rodent models such as mice and rats.[1] These studies often utilize xenograft models where human cancer cell lines, particularly those with known DNA repair deficiencies like BRCA mutations, are implanted into immunocompromised mice.[6] These models are used to assess both the efficacy and the safety/toxicity profile of the compound.
Q4: What are the known toxicities associated with PARP inhibitors like this compound in animal models?
A4: The most common and dose-limiting toxicities associated with PARP inhibitors in both preclinical and clinical settings are hematological.[2][3] These toxicities are a direct consequence of the mechanism of action, as hematopoietic stem and progenitor cells are highly proliferative and sensitive to DNA damage. Key hematological toxicities include:
-
Anemia: Reduction in red blood cells and hemoglobin.
-
Neutropenia: Reduction in neutrophils, a type of white blood cell, which increases susceptibility to infections.
-
Thrombocytopenia: Reduction in platelets, which can lead to increased bleeding risk.
Other potential toxicities can include gastrointestinal issues and general signs of malaise such as weight loss.[7]
Troubleshooting Guides
Issue 1: Hematological Toxicity
Q: We are observing signs of hematological toxicity (anemia, neutropenia, thrombocytopenia) in our mouse model. How should we monitor and manage this?
A: Effective management of hematological toxicity requires regular monitoring and a clear action plan. This involves routine blood sampling, analysis, and predefined criteria for dose modification.
Monitoring Protocol:
-
Baseline Measurement: Perform a complete blood count (CBC) on all animals before the first dose of this compound to establish individual baseline values.
-
Frequency of Monitoring: Collect blood samples for CBC analysis weekly for the first month of treatment and bi-weekly thereafter. Increase frequency to twice weekly if significant changes are observed.
-
Key Parameters to Analyze:
-
Anemia: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT).
-
Neutropenia: White Blood Cell (WBC) count with differential, specifically Absolute Neutrophil Count (ANC).
-
Thrombocytopenia: Platelet (PLT) count.
-
Management Strategy:
The following table provides a general guideline for dose modification based on the severity of hematological toxicity observed in a mouse model. These should be adapted based on your specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
Table 1: Example Dose Modification Guidelines for this compound-Related Hematological Toxicity in Mice
| Toxicity Grade | Anemia (Hemoglobin) | Neutropenia (ANC) | Thrombocytopenia (Platelets) | Recommended Action |
| Grade 1 | 10-20% decrease from baseline | 25-50% decrease from baseline | 25-50% decrease from baseline | Continue dosing, increase monitoring frequency to twice weekly. |
| Grade 2 | 20-30% decrease from baseline | 50-75% decrease from baseline | 50-75% decrease from baseline | Interrupt dosing for 3-5 days. Resume at a 25% reduced dose once parameters improve to Grade 1 or baseline. |
| Grade 3 | >30% decrease from baseline | >75% decrease from baseline | >75% decrease from baseline | Interrupt dosing. Consider supportive care (see below). Resume at a 50% reduced dose only after parameters significantly improve. |
| Grade 4 | Life-threatening | - | Severe bleeding | Euthanize animal per IACUC protocol. |
Note: This table presents an illustrative example. The percentage decrease should be calculated relative to the baseline values for each animal or the control group average. Absolute values for grading will depend on the specific mouse strain.
Supportive Care:
-
For severe anemia, consult with a veterinarian about the possibility of a red blood cell transfusion, although this is not common practice in rodent studies.
-
For severe neutropenia, ensure sterile housing and handling to minimize infection risk. Prophylactic antibiotics may be considered under veterinary guidance.
-
For severe thrombocytopenia, handle animals with extra care to prevent bruising or bleeding.
Issue 2: Gastrointestinal and General Toxicity
Q: Our animals are showing signs of general malaise, such as weight loss and diarrhea. What should we do?
A: General toxicity signs require careful observation and supportive care to ensure animal welfare and data integrity.
Monitoring Protocol:
-
Body Weight: Measure and record the body weight of each animal at least three times per week.
-
Clinical Observations: Perform daily clinical observations, noting posture, activity level, grooming habits, and the presence of diarrhea or other abnormalities. A scoring system can be implemented to quantify the overall health status.
-
Food and Water Intake: Monitor food and water consumption, as a decrease is an early indicator of toxicity.
Management Strategy:
-
Body Weight Loss: A body weight loss of 10-15% from baseline is a common threshold for concern in rodent studies. If this is observed, consider the following:
-
Provide supplemental nutrition with high-calorie, palatable food.
-
If weight loss exceeds 15-20% or is accompanied by other severe clinical signs, interrupt this compound dosing.
-
Resume dosing at a reduced level (e.g., 25-50% reduction) once the animal's weight has stabilized or started to increase.
-
-
Diarrhea:
-
Ensure animals have free access to water to prevent dehydration.
-
Provide supportive care, which may include subcutaneous fluid administration if dehydration is apparent (consult with a veterinarian).
-
Keep the cage clean and dry to prevent skin irritation.
-
If diarrhea is severe and persistent, interrupt dosing and consult with a veterinarian.[8]
-
Experimental Protocols
Protocol 1: In Vivo Toxicity and Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line and Implantation:
-
Select a human cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant).
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average size of 150-200 mm^3, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug orally (e.g., by gavage) at the predetermined dose and schedule (e.g., once or twice daily).
-
-
In-life Monitoring:
-
Efficacy: Continue to measure tumor volume 2-3 times per week.
-
Toxicity: Monitor body weight 3 times per week and perform daily clinical observations.
-
Hematology: Conduct CBCs as per the hematological monitoring protocol.
-
-
Endpoints:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Individual animals may be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, severe clinical signs of toxicity).
-
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis.
Protocol 2: Hematological Monitoring in Mice
-
Blood Collection:
-
Collect 50-100 µL of blood from a suitable site, such as the saphenous vein or facial vein.[9] The maximum amount of blood that can be withdrawn at one time for survival procedures is 10% of the animal's total blood volume (total blood volume is approximately 7% of body weight).[9]
-
Use tubes coated with an anticoagulant (e.g., EDTA) to prevent clotting.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to obtain include RBC, HGB, HCT, WBC with differential (including ANC), and PLT.
-
-
Data Analysis:
-
Compare the results for each treated animal to its own baseline and to the mean of the vehicle control group.
-
Use the guidelines in Table 1 to determine if dose modification is necessary.
-
-
Record Keeping: Maintain detailed records of all hematological data, clinical observations, and any dose modifications for each animal.
Visualizations
Caption: this compound (pamiparib) mechanism of action.
Caption: Experimental workflow for an in vivo toxicity study.
Caption: Troubleshooting logic for hematological toxicity.
References
- 1. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. What are the side effects of Pamiparib? [synapse.patsnap.com]
- 8. Acute Hemorrhagic Diarrhea Syndrome in Dogs - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 9. stonybrook.edu [stonybrook.edu]
Troubleshooting inconsistent results in BGB-290 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BGB-290 (pamiparib) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Cell-Based Assays
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in cell-based assays with PARP inhibitors. Several factors can contribute to this variability:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound depending on their genetic background, particularly the status of DNA damage repair pathways like homologous recombination (HR). Cells with BRCA1/2 mutations are generally more sensitive.
-
Assay Type: The choice of assay can influence the outcome. For example, a cytotoxicity assay may yield different results compared to a PARP activity assay.
-
Experimental Conditions:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments.
-
Cell Health and Passage Number: Use healthy, logarithmically growing cells with a low passage number to avoid genetic drift.
-
Incubation Time: A consistent incubation time with this compound is crucial. For PARP inhibitors, effects on cell viability may take several days to become apparent.
-
-
Compound Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly to prevent degradation.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell seeding densities, passage numbers, and growth conditions.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal this compound treatment duration for your cell line.
-
Validate Compound: Prepare fresh this compound dilutions for each experiment and handle the stock solution as per the manufacturer's instructions.
-
Assay Selection: Consider the mechanism of action of this compound. An assay that measures PARP trapping or DNA damage might be more sensitive than a simple metabolic assay.
Q2: We are not observing a strong correlation between the inhibition of PARP activity and the level of cell death in our experiments with this compound. Why might this be?
A2: This discrepancy can arise from a few key factors related to the mechanism of PARP inhibitors:
-
PARP Trapping: this compound is a potent PARP trapper. The cytotoxic effect of many PARP inhibitors is not just from the enzymatic inhibition of PARP but also from trapping PARP-DNA complexes. These trapped complexes can be highly toxic, especially in replicating cells, leading to cell death even with moderate PARP inhibition.
-
Off-Target Effects: While this compound is a selective PARP1/2 inhibitor, off-target effects at higher concentrations could contribute to cytotoxicity.[1]
-
Cellular Context: The cellular response to PARP inhibition is highly dependent on the status of other DNA repair pathways. In cells with proficient HR repair, even strong PARP inhibition may not lead to significant cell death.
Troubleshooting Steps:
-
Perform a PARP Trapping Assay: This will provide a more direct measure of the key cytotoxic mechanism of this compound.
-
Titrate this compound Concentration: Use a wide range of concentrations to identify a window where the effects are likely on-target.
-
Use Appropriate Controls: Include cell lines with known HR deficiencies (e.g., BRCA1/2 mutations) as positive controls.
Q3: We are having trouble detecting cleaved PARP by Western blot after this compound treatment. What could be the issue?
A3: Detecting cleaved PARP can be challenging. Here are some potential reasons and solutions:
-
Insufficient Apoptosis: this compound may not induce a high level of apoptosis in your specific cell model, especially in HR-proficient cells.
-
Timing of Lysate Collection: PARP cleavage is a downstream event in apoptosis. You may need to perform a time-course experiment to identify the optimal time point for cell lysis after this compound treatment.
-
Antibody Issues: Ensure you are using a high-quality antibody that is specific for cleaved PARP and validated for your experimental species.
-
Technical Aspects of Western Blotting:
-
Protein Load: Ensure you are loading sufficient protein (typically 20-50 µg) per lane.
-
Transfer Efficiency: Optimize transfer conditions to ensure the efficient transfer of both full-length (around 116 kDa) and cleaved PARP (around 89 kDa).
-
Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine) to confirm that your antibody and blotting procedure are working correctly.
-
In Vivo Xenograft Models
Q4: We are observing high variability in tumor growth in our this compound xenograft studies. How can we improve consistency?
A4: Variability in xenograft tumor growth is a common challenge. Here are some factors to consider and ways to improve consistency:
-
Animal-Related Factors: Use mice of the same strain, age, and sex. Ensure they are healthy and acclimated to the facility before tumor implantation.
-
Tumor Cell-Related Factors:
-
Cell Viability and Passage Number: Use cells with high viability (>90%) and from a consistent, low passage number.
-
Tumor Heterogeneity: Be aware of the inherent heterogeneity of your tumor cell line.
-
-
Procedural Variability:
-
Tumor Implantation: Standardize the number of cells injected, the injection volume, and the injection site. Using a consistent mixture of cells and Matrigel can also improve tumor take rates.
-
Drug Administration: Ensure consistent formulation, dosage, and timing of this compound administration.
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all aspects of your xenograft experiments.
-
Monitor Animal Health: Regularly monitor the health and body weight of the animals.
-
Accurate Tumor Measurement: Use calipers for consistent tumor measurement and a standardized formula for calculating tumor volume (e.g., (Length x Width²)/2).
Q5: Our tumors initially respond to this compound treatment but then start to regrow. What could be happening?
A5: This is a classic example of acquired resistance. The primary mechanisms of resistance to PARP inhibitors like this compound include:
-
Restoration of Homologous Recombination (HR): Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function, allowing the tumor cells to repair DNA damage and survive PARP inhibition.[2][3]
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein (P-gp, encoded by the ABCB1 gene) can reduce the intracellular concentration of the PARP inhibitor.[2] However, pamiparib (B560054) has been reported to not be a P-gp substrate.[4][5]
-
Replication Fork Stabilization: Mechanisms that protect stalled replication forks can also confer resistance.[3]
Investigative Steps:
-
Molecular Analysis of Resistant Tumors: Collect the regrown tumors and perform genomic and proteomic analyses to investigate potential resistance mechanisms.
-
Consider Combination Therapies: Based on the identified resistance mechanisms, you could explore combination therapies to overcome resistance.
Quantitative Data
Table 1: In Vitro Potency of this compound (Pamiparib)
| Parameter | Value | Reference |
| PARP1 (enzymatic assay) | IC50: 1.3 nM | [4][5] |
| PARP2 (enzymatic assay) | IC50: 0.9 nM | [4][5] |
| Cellular PARP activity | IC50: 0.2 nM | [4][5][6] |
| PARP Trapping | EC50: 13 nM | [7] |
Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.4 | [7] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 0.8 | [7] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 1.2 | [7] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | >10,000 | [7] |
Experimental Protocols
General Protocol for Cell Viability (e.g., CellTiter-Glo®) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting for Cleaved PARP
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
General Protocol for a Xenograft Tumor Model
-
Cell Preparation: Harvest cultured tumor cells and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the drug at the desired dose and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound (pamiparib).
Caption: Troubleshooting inconsistent IC50 values.
Caption: General workflow for a this compound xenograft study.
References
- 1. bitgetapp.com [bitgetapp.com]
- 2. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BGB-290 (Pamiparib) In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the in vivo bioavailability of the PARP1/2 inhibitor BGB-290 (pamiparib).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, leading to lower than expected oral bioavailability.
Issue 1: Lower Than Expected Plasma Concentrations of this compound After Oral Administration
Question: We are observing significantly lower and more variable plasma concentrations of this compound in our animal models compared to published data. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to this discrepancy. A systematic approach to troubleshooting is recommended.
Potential Cause & Troubleshooting Steps:
-
Formulation and Vehicle Selection: The formulation of a compound is critical for its absorption.
-
Problem: this compound may not be fully dissolved or could be precipitating in the gastrointestinal (GI) tract.
-
Troubleshooting:
-
Solubility Assessment: Determine the equilibrium solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Optimization: Test a range of vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), or surfactant-based formulations. Preclinical studies for pamiparib (B560054) have often utilized formulations with vehicles like PEG400 and Labrasol.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving dissolution rate and absorption.
-
pH Adjustment: Assess the pH-solubility profile of this compound to determine if a buffered solution could improve its dissolution and stability in the GI tract.
-
-
-
Animal Model and Experimental Protocol: Physiological differences between animal strains and variations in experimental procedures can significantly impact oral bioavailability.
-
Problem: Inconsistent or low absorption is observed across or within studies.
-
Troubleshooting:
-
Animal Strain and Health: Be aware of potential metabolic and physiological differences between different strains of mice or rats. Ensure animals are healthy and properly acclimatized to the experimental conditions.
-
Fasting State: The presence or absence of food can alter gastric pH and transit time, affecting drug dissolution and absorption. Clinical studies with pamiparib have shown no significant food effect on its pharmacokinetics, but this may differ in preclinical species.[1] It is advisable to conduct studies in both fasted and fed states to assess any food effect.
-
Dosing Procedure: Ensure accurate and consistent oral gavage technique to avoid accidental tracheal administration or variability in the dose delivered to the stomach.
-
Blood Sampling: Optimize blood sampling time points to accurately capture the absorption phase (Cmax) and elimination phase of the drug's pharmacokinetic profile. For pamiparib, peak plasma concentrations are typically observed 1-2 hours after oral administration in humans.[2]
-
-
Issue 2: Suspected Drug-Drug Interaction Affecting this compound Exposure
Question: We are co-administering this compound with another compound and observe altered pharmacokinetic parameters for this compound. How can we investigate this?
Answer:
Drug-drug interactions (DDIs) are a common cause of altered drug exposure. Pamiparib is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A.[2]
Potential Cause & Troubleshooting Steps:
-
CYP3A Inhibition or Induction: The co-administered compound may be an inhibitor or inducer of CYP3A enzymes.
-
Problem: Co-administration with a strong CYP3A inducer can decrease this compound plasma concentrations, while a strong inhibitor can increase them.
-
Troubleshooting:
-
Literature Review: Check if the co-administered drug is a known CYP3A inhibitor or inducer.
-
In Vitro Metabolism Studies: Conduct in vitro studies using liver microsomes to assess the potential of the co-administered drug to inhibit or induce CYP3A-mediated metabolism of this compound.
-
Dedicated In Vivo DDI Study: If a significant interaction is suspected, a dedicated in vivo DDI study is recommended. This involves administering this compound alone and in combination with the interacting drug and comparing the pharmacokinetic profiles. A clinical study has shown that co-administration of pamiparib with the strong CYP3A inducer rifampin reduced its AUC, while the strong CYP3A inhibitor itraconazole (B105839) did not significantly affect its Cmax or AUC.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical species?
A1: Preclinical studies have indicated that pamiparib (this compound) has excellent oral bioavailability and drug metabolism and pharmacokinetics (DMPK) properties in animal models.[3] While specific percentages are not always detailed in publications, the consistent oral dosing in preclinical efficacy studies suggests good absorption.[4]
Q2: How should this compound be formulated for oral administration in preclinical studies?
A2: For preclinical oral gavage studies, this compound is typically formulated as a suspension or solution in a suitable vehicle. Common vehicles for poorly water-soluble drugs include polyethylene (B3416737) glycol (e.g., PEG400), and surfactants like Tween 80 or Labrasol. The choice of vehicle should be based on solubility and stability studies.
Q3: What is the mechanism of action of this compound and how does it relate to its in vivo activity?
A3: this compound is a potent and selective inhibitor of PARP1 and PARP2 enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which can result in the formation of cytotoxic double-strand breaks during DNA replication. This is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2] Its in vivo anti-tumor activity is therefore dependent on achieving sufficient concentrations in the tumor tissue to inhibit PARP.
Q4: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: No, preclinical studies have shown that pamiparib is not a substrate of P-glycoprotein (P-gp).[2][3] This is a favorable characteristic as P-gp can actively transport drugs out of cells and tissues, including the gastrointestinal tract and the brain, which can limit oral bioavailability and central nervous system penetration.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Pamiparib (this compound)
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
|---|---|---|---|---|---|---|---|
| Mouse | Oral | 1.6 mg/kg | - | - | - | Not Reported | [4] |
| Mouse | Oral | 6.3 mg/kg | - | - | - | Not Reported | [4] |
| Rat | Oral | Not Specified | - | - | - | "Excellent" | [2] |
Note: Specific quantitative preclinical pharmacokinetic parameters are limited in the public domain, with studies often describing the properties qualitatively.
Table 2: Clinical Pharmacokinetic Parameters of Pamiparib (this compound) in Patients with Advanced Solid Tumors (NCT02361723)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
|---|---|---|---|---|---|
| 60 mg BID | Dose-proportional increase in exposure | 1-2 | Dose-proportional increase in exposure | ~13 | [2][5] |
BID: twice daily; Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life.
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of this compound in Rodents
Objective: To determine the oral bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
This compound (pamiparib)
-
Vehicle for oral (PO) and intravenous (IV) administration (e.g., for PO: 0.5% methylcellulose (B11928114) in water; for IV: saline with a solubilizing agent like DMSO and PEG400)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the study.
-
Formulation Preparation:
-
PO Formulation: Prepare a homogenous suspension or solution of this compound in the chosen oral vehicle at the desired concentration.
-
IV Formulation: Prepare a clear, sterile solution of this compound in the IV vehicle.
-
-
Study Design:
-
Divide the animals into two groups: an IV administration group and a PO administration group (n=3-5 per group).
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
IV Group: Administer this compound intravenously via the tail vein at a low dose (e.g., 1 mg/kg).
-
PO Group: Administer this compound orally via gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Processing:
-
Immediately place blood samples into anticoagulant-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Mandatory Visualization
Caption: PARP1/2 signaling pathway in DNA single-strand break repair and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vivo oral bioavailability study in rodents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
BGB-290 dose-response curve not as expected
This technical support guide is designed for researchers, scientists, and drug development professionals who are using BGB-290 (Pamiparib) and encountering dose-response curves that do not align with expectations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Pamiparib, is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes play a crucial role in DNA repair. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand DNA breaks during replication, ultimately causing cell death. This mechanism is known as synthetic lethality.[4][5] this compound has also been shown to have potent DNA-trapping activity.[1][3][6]
Q2: What is the expected potency (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) for this compound is in the low nanomolar to sub-nanomolar range, indicating high potency. However, the exact values can vary depending on the assay type (biochemical vs. cellular) and specific experimental conditions.
Summary of this compound In Vitro Potency
| Assay Type | Target | Reported IC50 Value |
| Biochemical Assay | PARP1 | 0.83 nM - 1.3 nM[2][6] |
| Biochemical Assay | PARP2 | 0.11 nM - 0.9 nM[2][6] |
| Cellular PARylation Assay | Intracellular PARP | 0.2 nM - 0.24 nM[1][6][7] |
| DNA-Trapping Assay | PARP-DNA Complex | 13 nM[1][3][6] |
Troubleshooting Guide: Unexpected Dose-Response Curves
An ideal dose-response curve for an inhibitor like this compound should be sigmoidal. Deviations from this shape can point to specific experimental issues.
Problem 1: The dose-response curve is flat or shows a very weak response.
This suggests that this compound is not effectively inhibiting the target at the concentrations tested.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Prepare Fresh Solutions: this compound powder should be stored as recommended. Prepare fresh stock and working solutions for each experiment to avoid degradation. - Verify Compound Identity and Purity: Ensure the correct compound was used and that its purity meets experimental standards. |
| Insufficient Concentration Range | - Extend Concentration Range: The expected IC50 is in the low to sub-nanomolar range.[1][2][3][6] Ensure your dilution series covers a broad range, for example, from 0.01 nM to 1 µM, to capture the full curve. |
| Cellular Resistance | - Cell Line Selection: Use cell lines known to be sensitive to PARP inhibitors, such as those with BRCA1/2 mutations (e.g., MDA-MB-436).[6] - Check Passage Number: Use cells with a low passage number, as prolonged culturing can lead to altered cellular characteristics and resistance. |
| Assay Detection Issues | - Optimize Assay Readout: Ensure the chosen assay (e.g., cell viability, PARylation assay) is sensitive enough to detect the effects of PARP inhibition. - Check Incubation Time: The duration of drug exposure can significantly impact the outcome. Treatment durations of 24 to 48 hours or longer are common for cell viability assays to allow for cell division.[8] |
Problem 2: The dose-response curve is U-shaped (biphasic).
A U-shaped curve, where the response decreases at low concentrations and then increases at higher concentrations, can be indicative of off-target effects or issues at high drug concentrations.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually Inspect for Precipitation: this compound is typically dissolved in DMSO.[6] Before adding to cells, carefully inspect your high-concentration dilutions for any visible precipitate. - Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and remains at a non-toxic level (typically ≤ 0.5%). |
| Off-Target Effects or Cytotoxicity | - Lower Concentration Range: Focus on a narrower, lower concentration range around the expected IC50 to better define the specific inhibitory effect. - Reduce Incubation Time: A shorter incubation period may mitigate non-specific cytotoxicity that can occur at very high concentrations. |
| Assay Interference | - Check for Assay Artifacts: High concentrations of a compound can sometimes interfere with the assay chemistry itself (e.g., absorbance or fluorescence of the compound). Run a control plate without cells to check for this. |
Problem 3: There is high variability between replicate wells or experiments.
High variability can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use Calibrated Pipettes: Employ properly calibrated pipettes and consistent pipetting techniques. - Prepare a Master Mix: Where possible, prepare a master mix of reagents to minimize well-to-well variability.[9] |
| Inconsistent Cell Health/Seeding | - Ensure Uniform Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating. - Check Cell Viability: Visually inspect cells for consistent morphology and viability before starting the experiment. |
| Edge Effects in Plates | - Avoid Outer Wells: The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. Consider not using the outermost rows and columns for data collection. |
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: BGB-290 Assays and Cell Line Contamination
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using the PARP inhibitor BGB-290 (pamiparib) and suspect that their assay results may be compromised by cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as pamiparib, is a potent and selective inhibitor of the enzymes Poly (ADP-ribose) polymerase 1 (PARP1) and Poly (ADP-ribose) polymerase 2 (PARP2).[1][2] These enzymes are critical for the repair of single-strand DNA breaks.[3] By inhibiting PARP, this compound prevents the repair of these breaks. In cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations), this inhibition leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]
Q2: My this compound assay results are inconsistent and not reproducible. Could cell line contamination be the cause?
A2: Yes, inconsistent and irreproducible results are a hallmark of cell line contamination.[5] Contamination can introduce significant variability, leading to unreliable data. It is crucial to rule out contamination whenever you observe such issues.
Q3: What types of contamination can affect my this compound assays?
A3: The most common types of contamination that can impact your results are:
-
Cell line cross-contamination: This occurs when a different, often more aggressive, cell line is accidentally introduced into your culture and takes over.[6] The contaminating cell line may have a different sensitivity to this compound, thereby skewing your results.
-
Mycoplasma contamination: Mycoplasma are small bacteria that lack a cell wall and are difficult to detect by visual inspection.[7][8] They can alter cellular metabolism, gene expression, and response to therapeutic agents, which can significantly impact your this compound assay results.[7]
-
Bacterial and fungal contamination: While often more visually obvious due to changes in media turbidity and pH, low-level microbial contamination can still affect cell health and drug response.
Q4: How can cell line contamination specifically affect the outcomes of my this compound experiments?
A4: Cell line contamination can lead to several erroneous outcomes in this compound assays:
-
Altered IC50 Values: The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, can be significantly shifted. For instance, if your target cell line is sensitive to this compound, a resistant contaminating cell line could mask this effect, leading to an artificially high IC50 value.
-
Misleading Efficacy Data: You may incorrectly conclude that this compound is ineffective in a particular cancer type if the cell line you are using has been completely overgrown by a resistant, misidentified cell line.[2][9]
Troubleshooting Guide
If you suspect that cell line contamination is affecting your this compound assay results, follow this troubleshooting guide.
Symptom: Inconsistent or Unexpected this compound IC50 Values
Potential Cause:
-
Cell Line Cross-Contamination: Your original cell line may have been overtaken by another cell line with a different sensitivity to this compound. For example, a BRCA-proficient cell line contaminating a BRCA-mutant line would likely show increased resistance to a PARP inhibitor.
-
Mycoplasma Contamination: Mycoplasma infection can alter the cellular response to DNA damaging agents and PARP inhibitors, often leading to increased resistance.[7]
Troubleshooting Steps:
-
Quarantine the cell line: Immediately stop using the suspected cell line in experiments to prevent further spread of contamination.
-
Test for Mycoplasma: Use a PCR-based method to test a sample of your cell culture supernatant for mycoplasma DNA.
-
Authenticate your cell line: Perform Short Tandem Repeat (STR) profiling on your cell line and compare the resulting profile to a reference database (e.g., ATCC, DSMZ) to confirm its identity.[10][11]
Data Presentation: Hypothetical Impact of Contamination on this compound IC50 Values
The following table provides a hypothetical but plausible illustration of how cell line contamination could affect the IC50 values of this compound in a sensitive ovarian cancer cell line (e.g., with a BRCA1 mutation).
| Cell Line Condition | Contaminant | This compound IC50 (nM) | Interpretation |
| Expected | None | 5 | The cell line is highly sensitive to this compound as anticipated. |
| Observed 1 | HeLa (Cervical Cancer) | 500 | The presence of the highly proliferative and likely more resistant HeLa cell line masks the sensitivity of the original ovarian cancer cells, leading to a significant increase in the apparent IC50. |
| Observed 2 | Mycoplasma hyorhinis | 50 | Mycoplasma infection alters cellular physiology and drug response, resulting in a 10-fold increase in the IC50 value, indicating acquired resistance. |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[12] It generates a unique genetic fingerprint for each cell line based on the length of specific repetitive DNA sequences.
Methodology:
-
Sample Preparation:
-
For adherent cells, wash the cell monolayer with PBS, then detach the cells using trypsin.
-
For suspension cells, directly collect the cells.
-
Pellet the cells by centrifugation and wash with PBS.
-
The cell pellet can be processed immediately for DNA extraction or stored at -80°C.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
-
-
PCR Amplification:
-
Amplify multiple STR loci (typically 8-16) and the amelogenin locus (for gender identification) using a commercial STR profiling kit.[11]
-
The kit contains a master mix with fluorescently labeled primers for each locus.
-
Set up the PCR reaction according to the kit's protocol.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
An internal size standard is run with each sample to ensure accurate sizing of the fragments.
-
-
Data Analysis:
-
The output from the capillary electrophoresis is analyzed using specialized software.
-
The software identifies the alleles present at each STR locus, creating a unique profile for the cell line.
-
Compare the generated STR profile to the reference profile from a reputable cell bank (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is typically required for authentication.[10]
-
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines a common PCR-based method for detecting mycoplasma contamination in cell cultures.
Methodology:
-
Sample Collection:
-
Culture cells to 80-90% confluency.
-
Collect 1 mL of the cell culture supernatant. It is important to collect the sample from a culture that has been growing for at least 48-72 hours without antibiotics.[13]
-
-
Sample Preparation:
-
Centrifuge the supernatant to pellet any cells.
-
Transfer the supernatant to a new tube and heat at 95°C for 5-10 minutes to lyse any mycoplasma and release their DNA.[14]
-
The heated supernatant can be used directly as the template for PCR.
-
-
PCR Reaction:
-
Prepare a PCR master mix using a commercial mycoplasma detection kit or by assembling the individual components (Taq polymerase, dNTPs, primers, and buffer). The primers should be designed to amplify a conserved region of the mycoplasma 16S rRNA gene.[15][16]
-
Add the prepared sample (template DNA) to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.[13]
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with an appropriate cycling program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[13]
-
-
Gel Electrophoresis:
-
Analyze the PCR products by running them on a 1.5-2% agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
A band of the expected size in the sample lane indicates the presence of mycoplasma DNA. The positive control should show a band, and the negative control should be clean.[13]
-
Protocol 3: General Cell Viability (MTT) Assay for this compound
This is a general protocol for assessing the effect of this compound on cell viability using an MTT assay.
Methodology:
-
Cell Seeding:
-
Harvest and count your cells. Ensure you are using an authenticated, mycoplasma-free cell line.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. The concentration range should span the expected IC50 value.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[18]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]
-
Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
-
Solubilization:
-
After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
-
Visualizations
Signaling Pathway and Troubleshooting Workflows
Caption: this compound Mechanism and Points of Interference by Contamination.
Caption: Troubleshooting Workflow for Suspected Cell Line Contamination.
Caption: Decision Flowchart for Resolving Cell Line Contamination.
References
- 1. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrated proteomics identifies PARP inhibitor-induced prosurvival signaling changes as potential vulnerabilities in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexxbioresearch.com [idexxbioresearch.com]
- 6. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 7. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention, Diagnosis and Eradication of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 10. news-medical.net [news-medical.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Mycoplasma PCR Detection Kit (ab289834) | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bb3r.de [bb3r.de]
- 18. texaschildrens.org [texaschildrens.org]
- 19. broadpharm.com [broadpharm.com]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
Pamiparib Technical Support Center: Long-Term Storage and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and potential degradation of pamiparib (B560054).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pamiparib?
For long-term storage, it is recommended to store pamiparib as a solid powder at -20°C. Under these conditions, pamiparib is reported to be stable for at least four years.[1] For solutions, such as those in DMSO, it is advisable to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]
Q2: What are the potential degradation pathways for pamiparib?
Q3: How can I assess the stability of my pamiparib sample?
To assess the stability of your pamiparib sample, you should perform a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) analysis. This involves comparing the chromatogram of your stored sample to that of a freshly prepared standard solution of pamiparib. The appearance of new peaks or a decrease in the area of the main pamiparib peak can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UHPLC chromatogram. | Degradation of pamiparib. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the drug and see if the same peaks are produced. This can help in identifying the degradation products. 3. Review storage conditions and handling procedures to identify potential causes of degradation. |
| Decreased potency or inconsistent experimental results. | Degradation of pamiparib leading to a lower concentration of the active compound. | 1. Re-quantify the concentration of your pamiparib stock solution using a validated analytical method. 2. Prepare a fresh stock solution from a new batch of pamiparib if significant degradation is suspected. 3. Ensure proper storage of stock solutions (aliquoted at -80°C). |
| Change in physical appearance of the solid compound (e.g., color change). | Potential degradation or presence of impurities. | 1. Do not use the compound if a change in physical appearance is observed. 2. Characterize the compound using analytical techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) to identify any impurities or degradation products. |
Quantitative Data Summary
The following table summarizes hypothetical long-term stability data for pamiparib solid stored under different conditions, as would be determined by a stability study following ICH guidelines.[4][5][6][7][8] Note: This data is illustrative and not based on published stability studies of pamiparib.
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 Months | 100.0 | 0.0 |
| 3 Months | 99.5 | 0.5 | |
| 6 Months | 98.9 | 1.1 | |
| 12 Months | 97.8 | 2.2 | |
| 30°C / 65% RH | 0 Months | 100.0 | 0.0 |
| 3 Months | 99.2 | 0.8 | |
| 6 Months | 98.1 | 1.9 | |
| 12 Months | 96.5 | 3.5 | |
| 40°C / 75% RH | 0 Months | 100.0 | 0.0 |
| 3 Months | 97.5 | 2.5 | |
| 6 Months | 95.2 | 4.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pamiparib
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to separate pamiparib from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where pamiparib and its potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 2: Forced Degradation Studies of Pamiparib
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug.[8][9][10]
-
Acid Hydrolysis: Incubate a solution of pamiparib in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of pamiparib in 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of pamiparib with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid pamiparib to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of pamiparib to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples from each stress condition should be analyzed by the stability-indicating HPLC method. Any significant degradation products should be further characterized by LC-MS/MS and NMR spectroscopy to elucidate their structures.[11][12][13][14]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Pamiparib in inhibiting the PARP signaling pathway.
Experimental Workflow
Caption: Workflow for conducting forced degradation studies of Pamiparib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Human Mass Balance and Metabolite Profiling of [14C]‐Pamiparib, a Poly (ADP‐Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. rroij.com [rroij.com]
- 14. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
BGB-290 (Pamiparib) Efficacy: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the variability in efficacy of the PARP inhibitor BGB-290 (pamiparib) across different tumor models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the design and interpretation of experiments involving this compound.
Quantitative Data Summary
The efficacy of this compound can vary based on the tumor's genetic background, particularly the status of DNA damage repair pathways. Below is a summary of its activity in various preclinical and clinical settings.
Table 1: In Vitro Efficacy of this compound (Pamiparib)
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Key Findings |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Highly sensitive | Demonstrates potent anti-proliferative activity in BRCA1-deficient cells.[1] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | Highly sensitive | Shows significant sensitivity to pamiparib (B560054).[1] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Highly sensitive | Indicates efficacy in BRCA2-deficient models.[1] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | Resistant | Highlights the selectivity of pamiparib for HR-deficient cells.[1] |
Table 2: In Vivo Efficacy of this compound (Pamiparib) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Efficacy Readout |
| MDA-MB-436 | Breast Cancer | Pamiparib (1.6 - 12.5 mg/kg, oral, BID) | Induced tumor regression and 100% objective responses (PR + CR). At the lowest dose (1.6 mg/kg), tumor relapse was observed after treatment cessation.[1][2] |
| MDA-MB-436 | Breast Cancer | Pamiparib vs. Olaparib (B1684210) | Pamiparib was found to be 16-fold more potent than olaparib in this model.[1] |
| H209 (intracranial) | Small Cell Lung Cancer | Pamiparib + Temozolomide (TMZ) | Overcame TMZ resistance, showed significant tumor inhibitory effects, and prolonged lifespan.[1] |
Table 3: Clinical Efficacy of this compound (Pamiparib)
| Tumor Type | Patient Population | Treatment | Objective Response Rate (ORR) |
| Advanced Ovarian Cancer | Platinum-Sensitive (PSOC) with gBRCA mutation | Pamiparib monotherapy | 64.6%[3] |
| Advanced Ovarian Cancer | Platinum-Resistant (PROC) with gBRCA mutation | Pamiparib monotherapy | 31.6%[3] |
| Advanced Gastric Cancer | Responding to first-line platinum-based chemotherapy | Pamiparib maintenance | 7.7% (vs. 6.3% for placebo) |
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and experimental processes can aid in understanding and troubleshooting.
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient tumors.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments.
FAQs
-
Q1: Why is this compound less effective in my BRCA wild-type cell line compared to a BRCA mutant line?
-
A1: this compound's primary mechanism of action is synthetic lethality in cells with homologous recombination deficiency (HRD), most commonly caused by BRCA1/2 mutations. In BRCA wild-type cells with proficient HR, double-strand breaks induced by PARP inhibition can be efficiently repaired, leading to resistance to this compound monotherapy.[1]
-
-
Q2: I see high variability in this compound efficacy between different BRCA mutant cell lines. What could be the reason?
-
A2: The "BRCAness" phenotype, or the degree of HRD, can vary between cell lines. Factors such as the specific BRCA mutation, the presence of other mutations in DNA repair genes, and mechanisms that can restore HR function (e.g., reversion mutations) can all influence sensitivity to PARP inhibitors.
-
-
Q3: My in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What should I check?
-
A3: Several factors could be at play:
-
Drug Formulation and Administration: Ensure proper solubilization and administration of this compound. For oral gavage, confirm accurate dosing and vehicle stability.
-
Pharmacokinetics: this compound has good brain penetration, but its distribution and metabolism can vary between mouse strains.[1] Consider performing pharmacokinetic analysis in your model.
-
Tumor Model: The specific xenograft model, its growth rate, and vascularization can impact drug delivery and efficacy.
-
Treatment Schedule: The dosing schedule (e.g., BID vs. QD) and duration are critical. Continuous treatment is often required to maintain PARP inhibition.
-
-
-
Q4: Can resistance to this compound develop over time?
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
In Vitro Cell Viability Assay (e.g., MTT/CellTiter-Glo)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations and include a vehicle-only control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to calculate the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., oral gavage, twice daily). The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like γH2AX).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the treatment effect.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives [mdpi.com]
- 5. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BGB-290 Target Validation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BGB-290 (pamiparib) in target validation assays. Below are resources to help address potential issues with non-specific binding and to provide clear protocols for key experimental techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as pamiparib, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This mechanism is known as synthetic lethality.[3]
Q2: What is "PARP trapping" and how does it relate to this compound?
PARP trapping is a key mechanism of action for many PARP inhibitors. It involves the stabilization of the PARP enzyme on DNA, which prevents the completion of the DNA repair process. This trapped PARP-DNA complex is itself a cytotoxic lesion that can lead to cell death.[4] this compound has been shown to have potent PARP-DNA trapping activity.[5][6]
Q3: I am observing high background or potential off-target effects in my cellular assays with this compound. What could be the cause?
While this compound is a highly selective PARP1/2 inhibitor, high concentrations of any small molecule inhibitor can potentially lead to off-target effects.[3] Some other PARP inhibitors have been shown to interact with kinases at higher concentrations.[7] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay to minimize the risk of off-target binding.[3]
Q4: How can I confirm that this compound is engaging its intended target (PARP1/2) in my cellular experiments?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[8] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. An increase in the thermal stability of PARP1 or PARP2 in the presence of this compound provides direct evidence of target engagement.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Binding in Immunoassays (e.g., Western Blot, Co-IP)
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background. |
| Insufficient Blocking | Increase the concentration or change the type of blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA)). Extend the blocking time. |
| Inadequate Washing | Increase the number and/or duration of wash steps. Consider adding a mild detergent like Tween-20 to your wash buffer. |
| Cross-reactivity of Secondary Antibody | Ensure your secondary antibody is specific to the species of your primary antibody. Use pre-adsorbed secondary antibodies to reduce cross-reactivity. |
| High Concentration of this compound | At very high concentrations, small molecule inhibitors may cause non-specific cellular stress or bind to unintended targets.[3] Perform a dose-response curve to identify the lowest effective concentration. |
Issue 2: Inconsistent IC50 Values for this compound in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines can have varying sensitivities to PARP inhibitors due to their genetic background.[4] Ensure you are using a consistent cell line and passage number. |
| Inconsistent Cell Seeding Density | Use a hemocytometer or automated cell counter to ensure consistent cell numbers are seeded for each experiment. |
| Variability in this compound Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the compound is fully dissolved. |
| Assay-Specific Conditions | Factors such as incubation time, serum concentration in the media, and the specific assay readout can all influence the IC50 value.[4] Keep these parameters consistent between experiments. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Target/Activity | IC50 Value | Reference |
| PARP1 (enzymatic assay) | 0.83 - 1.3 nM | [1][5] |
| PARP2 (enzymatic assay) | 0.11 - 0.9 nM | [1][5] |
| Cellular PARP Activity | 0.24 nM | [5] |
| PARP-DNA Trapping | 13 nM | [5][6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
2. Heat Shock:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler. Include an unheated control.
3. Cell Lysis:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Protein Analysis:
-
Collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by Western blot using an antibody specific for PARP1 or PARP2.
5. Data Analysis:
-
Quantify the band intensity for PARP1/2 at each temperature.
-
Plot the percentage of soluble PARP1/2 relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.
Co-Immunoprecipitation (Co-IP) to Identify this compound-Target Interaction Partners
This protocol outlines the general steps for performing a Co-IP experiment to study proteins that interact with PARP1 in the presence or absence of this compound.
1. Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.
3. Immunoprecipitation:
-
Add a primary antibody against PARP1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies for expected interaction partners.
Visualizations
Caption: Simplified PARP1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A streamlined workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
BGB-290 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with BGB-290 (pamiparib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as pamiparib (B560054), is a potent and selective inhibitor of two key DNA repair enzymes, PARP1 and PARP2.[1][2][3][4][5] Its anti-cancer effects stem from two main actions:
-
Catalytic Inhibition: this compound blocks the enzymatic activity of PARP1 and PARP2.[1][2][3][4][5] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). When inhibited, these SSBs accumulate and can lead to the formation of more lethal DNA double-strand breaks (DSBs) during DNA replication.[6]
-
PARP Trapping: Beyond just inhibiting their activity, this compound traps PARP enzymes on the DNA at the site of damage.[1][2][3] These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, leading to genomic instability and cell death.[6]
This dual mechanism is particularly effective in cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.[1]
Q2: My this compound treatment is showing lower-than-expected potency in my cell-based assays. What are the possible reasons?
A2: Several factors can contribute to a reduced-than-anticipated potency of this compound in cellular assays:
-
Cell Line Characteristics: The sensitivity to PARP inhibitors is highly dependent on the DNA damage repair (DDR) status of the cell line.[6] For single-agent studies, ensure your chosen cell line has a documented defect in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations). The absence of such a defect will likely result in diminished sensitivity.[1][6]
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor. While pamiparib has been shown to not be a P-gp substrate, other transporters could be involved.[5][7]
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation of the compound will lower its effective concentration.[8]
-
Assay Duration: The cytotoxic effects of PARP inhibitors can take several days to manifest, as they are often linked to the accumulation of DNA damage over multiple cell cycles.[9]
Q3: I am observing that my cancer cells are developing resistance to this compound over time. What are the potential mechanisms?
A3: Acquired resistance to PARP inhibitors is a known phenomenon. The primary mechanisms include:
-
Restoration of Homologous Recombination: Secondary mutations in genes like BRCA1 or BRCA2 can restore their function, thereby reactivating the HR repair pathway and mitigating the effect of this compound.[10][11]
-
Changes in PARP1: Mutations or deletion of the PARP1 gene can lead to resistance as the drug loses its target.[12]
-
Replication Fork Protection: Alterations in proteins that regulate the stability of the replication fork can reduce the DNA damage caused by PARP inhibition.
-
Increased Drug Efflux: Upregulation of drug efflux pumps can decrease the intracellular concentration of this compound.
Q4: Are there any known off-target effects of this compound that could explain unexpected phenotypes?
A4: While this compound is a highly selective inhibitor of PARP1 and PARP2, high concentrations of any small molecule inhibitor have the potential for off-target effects.[6] A comprehensive study on four other approved PARP inhibitors revealed that some can inhibit protein kinases at clinically relevant concentrations.[13] For instance, rucaparib (B1680265) and niraparib (B1663559) showed potent binding to kinases like CDK16 and DYRK1A.[13] While specific kinase inhibition data for pamiparib is not as readily available in the public domain, it is a possibility to consider, especially if the observed phenotype is inconsistent with known effects of PARP inhibition.
Troubleshooting Guides
Problem 1: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a standardized cell seeding protocol. Cell density can impact drug potency.[8] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles.[8] |
| Edge Effects in Plate Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile media or buffer instead.[8] |
| Variable Treatment Duration | Use a precise timer for all incubation and treatment steps. |
Problem 2: Difficulty interpreting PARP trapping assay results.
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Noise Ratio | Optimize the concentration of this compound to ensure sufficient PARP trapping. Ensure complete separation of chromatin-bound proteins from soluble proteins during cell fractionation.[6] |
| Inconsistent Results | Standardize cell handling, timing, and reagent concentrations. |
| Incorrect Assay Choice | Ensure the chosen assay format (e.g., immunofluorescence, cell fractionation with western blot) is appropriate for your experimental question and cell type. |
Problem 3: Unexpected cell morphology or signaling pathway activation.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Perform a dose-response curve to determine if the phenotype is only present at high concentrations. Compare the effects of this compound with other PARP inhibitors that have different chemical scaffolds. Consider performing a kinase profiling assay if off-target kinase inhibition is suspected. |
| Cellular Stress Response | The accumulation of DNA damage can trigger various stress response pathways. Analyze key markers of pathways such as the UPR (Unfolded Protein Response) or autophagy. |
| Contamination | Routinely check cell cultures for mycoplasma or other contaminants. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (Pamiparib)
| Parameter | IC50 Value | Reference |
| PARP1 Enzymatic Inhibition | 1.3 nM | [1][5] |
| PARP2 Enzymatic Inhibition | 0.92 nM | [1] |
| Cellular PARylation Inhibition (HeLa cells) | 0.24 nM | [1][4] |
| PARP-DNA Trapping | 13 nM | [1][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (nM) | Reference |
| MDA-MB-436 | BRCA1 deficient | 1.6 | [1] |
| UWB1.289 | BRCA1 deficient | 1.1 | [1] |
| Capan-1 | BRCA2 deficient | 0.8 | [1] |
| MDA-MB-231 | BRCA wild-type | > 10,000 | [1] |
Experimental Protocols
In Vitro PARP1 Activity Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay to measure the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound (Pamiparib)
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. Include a DMSO vehicle control.
-
Reaction Setup: To the histone-coated wells, add the PARP Assay Buffer, activated DNA, and the this compound dilutions or vehicle.
-
Enzyme Addition: Add recombinant PARP1 to all wells except for a "blank" control.
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.[14]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining for γH2AX
This protocol allows for the visualization and quantification of DNA double-strand breaks (DSBs) in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Anti-γH2AX primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
Fixation: Fix the cells with 4% PFA for 30 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS.[15]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 30 minutes at room temperature.[15]
-
Blocking: Block with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in Blocking Buffer) overnight at 4°C.[15][16]
-
Washing: Wash the cells three times with PBST.[16]
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[16]
-
Washing: Wash the cells three times with PBST, protected from light.[16]
-
Counterstaining: Incubate with DAPI solution for 5-10 minutes.[16]
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.[16]
-
Imaging: Visualize and quantify γH2AX foci using a fluorescence microscope.
Visualizations
Caption: this compound mechanism of action leading to synthetic lethality.
Caption: Workflow for investigating unexpected this compound phenotypes.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacokinetics of pamiparib in the presence of a strong CYP3A inhibitor (itraconazole) and strong CYP3A inducer (rifampin) in patients with solid tumors: an open-label, parallel-group phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PARP Trapping Assays for BGB-290 (Pamiparib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Poly (ADP-ribose) Polymerase (PARP) trapping assays for the potent and selective PARP1/2 inhibitor, BGB-290 (pamiparib). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PARP trapping and how does it differ from PARP catalytic inhibition?
A1: PARP catalytic inhibition refers to the prevention of the synthesis of poly (ADP-ribose) (PAR) chains by PARP enzymes, which is a crucial step in the DNA damage response. In contrast, PARP trapping is the stabilization of the PARP-DNA complex, which prevents the enzyme from detaching from the site of DNA damage.[1][2] This trapped complex can itself be cytotoxic, as it can obstruct DNA replication and lead to the formation of double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair.[3][4] The trapping efficiency of a PARP inhibitor often correlates more strongly with its anti-cancer activity than its enzymatic inhibitory potency alone.[3]
Q2: What are the common methods to measure the PARP trapping potency of this compound?
A2: The two primary methods for quantifying PARP trapping efficiency are:
-
Fluorescence Polarization (FP)-Based Assays: This is a high-throughput biochemical assay that measures the trapping of PARP enzymes on a fluorescently labeled DNA oligonucleotide.[2][5] An increase in fluorescence polarization indicates that the inhibitor is preventing the dissociation of PARP from the DNA.[5]
-
Cell-Based Chromatin Fractionation and Western Blotting: This method determines the amount of PARP enzyme associated with chromatin within cells.[5][6] An increased amount of chromatin-bound PARP in inhibitor-treated cells signifies trapping.[5]
Q3: How does the PARP trapping potency of this compound compare to other clinical PARP inhibitors?
A3: this compound (pamiparib) exhibits strong PARP trapping potency.[7] While direct comparative studies with standardized conditions are limited, available data suggests its trapping ability surpasses that of olaparib (B1684210) and rucaparib, is comparable to or slightly weaker than niraparib, and is less potent than talazoparib, which is considered the most potent PARP trapper.[7]
Data Presentation
Table 1: Comparative Potency of this compound and Other PARP Inhibitors
| Compound | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP Trapping IC50 (nM) |
| This compound (Pamiparib) | PARP1/2 | 0.83 - 1.3 [8][9] | 0.11 - 0.9 [8][9] | 13 [9] |
| Olaparib | PARP1/2 | ~5 | ~1 | Reported to be a weaker trapper than talazoparib.[3] |
| Rucaparib | PARP1/2/3 | ~1.4 | ~6.9 | Data not readily available in a directly comparable format. |
| Niraparib | PARP1/2 | ~3.8 | ~2.1 | Considered a potent trapper, potentially stronger than olaparib.[4] |
| Talazoparib | PARP1/2 | ~1.2 | ~0.87 | Considered the most potent PARP trapper.[3] |
| Veliparib | PARP1/2 | ~5.2 | ~2.9 | Considered a weak PARP trapper.[3][10] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Mandatory Visualization
Caption: Mechanism of PARP trapping by this compound leading to cell death.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP)-Based PARP Trapping Assay
This protocol provides a general workflow for a fluorescence polarization-based PARP trapping assay to determine the potency of this compound.[1][5]
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled nicked DNA probe
-
This compound (Pamiparib)
-
NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Black, low-volume 384-well assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.[11]
-
Dilute the fluorescently labeled DNA probe to the working concentration in the assay buffer.
-
Dilute the PARP enzyme to its working concentration in the assay buffer immediately before use.
-
-
Assay Plate Setup:
-
Add the assay buffer, fluorescent DNA probe, and this compound dilutions to the wells of the plate.
-
Include "low FP" controls (no enzyme) and "high FP" controls (enzyme, no NAD+).[1]
-
-
Enzyme Addition and Incubation:
-
Add the diluted PARP enzyme to all wells except the "low FP" control.
-
Incubate the plate for 30 minutes at room temperature to allow the enzyme to bind to the DNA and the inhibitor.[5]
-
-
Reaction Initiation:
-
Add NAD+ to all wells to initiate the PARylation reaction, except for the "high FP" control.[1]
-
-
Signal Reading:
-
Read the fluorescence polarization on a microplate reader. The increase in FP signal is proportional to the amount of PARP trapped on the DNA.[1]
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the this compound concentration to determine the EC50 value for PARP trapping.
-
Caption: General workflow for a fluorescence polarization PARP trapping assay.
Protocol 2: Cell-Based Chromatin Fractionation and Western Blotting
This protocol describes how to assess PARP trapping in cells treated with this compound by measuring the amount of chromatin-bound PARP.[5][6]
Materials:
-
Cell line of interest (e.g., with known HRD status)
-
This compound (Pamiparib)
-
Optional: DNA damaging agent (e.g., MMS or TMZ)
-
Cell culture reagents
-
Subcellular protein fractionation kit
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
-
Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin loading control)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 4-24 hours). Include a vehicle control (DMSO). Optionally, co-treat with a DNA damaging agent to enhance PARP recruitment to chromatin.
-
-
Cell Harvesting and Fractionation:
-
Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins from the soluble nuclear proteins.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and Histone H3.
-
Normalize the PARP1 signal to the Histone H3 signal to determine the relative amount of chromatin-bound PARP1. An increase in this ratio with increasing this compound concentration indicates PARP trapping.
-
Troubleshooting Guide
Issue: High background or low signal-to-noise ratio in the FP assay.
-
Possible Cause:
-
Compound Interference: this compound itself may be fluorescent.[11]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the PARP enzyme or DNA probe.
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
-
Solution:
-
Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental wells.[12]
-
Titrate the PARP enzyme and DNA probe to determine their optimal concentrations.
-
Use fresh, high-quality reagents.
-
Issue: Inconsistent EC50 values for this compound between experiments.
-
Possible Cause:
-
Variability in Reagent Lots: Different batches of the PARP enzyme can have varying activity.
-
Inconsistent Incubation Times: Variations in incubation times can affect the results.
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variability.
-
-
Solution:
-
Perform lot-to-lot validation of the PARP enzyme.
-
Strictly adhere to consistent incubation times for all experiments.
-
Use calibrated pipettes and proper pipetting techniques.
-
Issue: No significant increase in chromatin-bound PARP in the cell-based assay.
-
Possible Cause:
-
Insufficient this compound Concentration or Treatment Time: The concentration or duration of treatment may not be sufficient to induce detectable trapping.
-
Cell Line Resistance: The chosen cell line may be resistant to PARP trapping.
-
Inefficient Cell Lysis and Fractionation: Incomplete separation of chromatin-bound proteins.
-
-
Solution:
-
Perform a dose-response and time-course experiment to optimize this compound concentration and treatment duration.
-
Use a positive control cell line known to be sensitive to PARP inhibitors.
-
Optimize the lysis and fractionation protocol. Ensure complete cell lysis and proper separation of fractions.
-
Caption: A decision tree to troubleshoot common issues in PARP trapping assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
BGB-290 (Pamiparib) vs. Olaparib: A Comparative Analysis in BRCA-Mutated Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical performance of two prominent PARP inhibitors, BGB-290 (pamiparib) and olaparib (B1684210), in the context of BRCA-mutated cancers. This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts.
The therapeutic landscape for cancers harboring BRCA1/2 mutations has been revolutionized by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These drugs exploit the principle of synthetic lethality, where the inhibition of PARP in cancer cells with a pre-existing defect in homologous recombination (HR) repair, such as BRCA mutations, leads to cell death. Olaparib, the first-in-class PARP inhibitor, has established a significant clinical footprint. This compound (pamiparib) is a newer, potent PARP inhibitor that has demonstrated promising activity. This guide delves into a head-to-head comparison of these two agents based on available scientific literature.
Mechanism of Action and PARP Trapping
Both this compound and olaparib are potent inhibitors of PARP-1 and PARP-2 enzymes.[1][2][3] Their primary mechanism of action involves blocking the catalytic activity of PARP, which is crucial for the repair of DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In BRCA-mutated cells, the compromised HR pathway is unable to efficiently repair these DSBs, resulting in synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage. This trapping converts PARP into a cytotoxic DNA lesion, which is considered a more potent mechanism of cell killing than catalytic inhibition alone.[4][5] Preclinical studies have shown that pamiparib (B560054) exhibits strong PARP trapping potency.[1] While some studies suggest its trapping potency is similar to olaparib and niraparib, others indicate it may be more potent than olaparib and rucaparib.[1] Talazoparib is generally considered the most potent PARP trapper, followed by niraparib, with olaparib and pamiparib having comparable trapping abilities.[1][5] Veliparib, in contrast, is a weak PARP trapper.[5]
In Vitro Potency and Cytotoxicity
The potency of PARP inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in enzymatic and cellular assays. Pamiparib is a highly potent inhibitor of PARP1 and PARP2, with IC50 values of approximately 1.3 nM and 0.9 nM, respectively, in enzymatic assays.[1] In a cellular PARylation assay, pamiparib demonstrated an IC50 of 0.2 nM.[1]
Comparative studies have shown that while this compound and olaparib have comparable efficacy in inhibiting the catalytic activity of PARP, this compound can be significantly more potent at trapping PARP-DNA complexes, leading to greater cytotoxicity in some cancer cell lines.
Quantitative Data Summary
| Parameter | This compound (Pamiparib) | Olaparib | Reference |
| PARP1 IC50 (enzymatic) | ~1.3 nM | Varies by study | [1] |
| PARP2 IC50 (enzymatic) | ~0.9 nM | Varies by study | [1] |
| Cellular PARylation IC50 | ~0.2 nM | Varies by study | [1] |
| PARP Trapping Potency | Strong; comparable to or stronger than olaparib | Strong | [1][5] |
In Vivo Efficacy in Xenograft Models
Preclinical xenograft models using BRCA-mutated cancer cell lines are crucial for evaluating the in vivo antitumor activity of PARP inhibitors. Studies have demonstrated the in vivo efficacy of olaparib in BRCA2-mutated ovarian cancer xenografts, showing significant tumor growth inhibition.[6] Olaparib treatment in these models also led to decreased proliferation and increased apoptosis in the tumor tissue.[6]
Pamiparib has also shown potent antitumor activity in multiple cancer cell types with BRCA1/2 mutations in preclinical models.[1] While direct head-to-head in vivo studies in the same BRCA-mutated xenograft model are not extensively reported in the public domain, the available data for both drugs underscore their potent anti-tumor effects in this setting.
Clinical Efficacy and Safety
Olaparib is approved for the treatment of various cancers with germline BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[2][3] Clinical trials have consistently demonstrated its efficacy in improving progression-free survival (PFS) in these patient populations.[7][8][9][10][11] For instance, in the OlympiAD trial for HER2-negative metastatic breast cancer with a germline BRCA mutation, olaparib showed a significant improvement in PFS compared to standard chemotherapy.[7][9]
Pamiparib has been approved in China for the treatment of patients with recurrent advanced ovarian cancer with a germline BRCA mutation who have received at least two prior lines of chemotherapy.[1][2][3] A phase II study in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA mutations showed encouraging efficacy for pamiparib, with an objective response rate (ORR) of 38.2% in the triple-negative breast cancer cohort and 61.9% in the HR+/HER2- cohort.[12] The most common treatment-emergent adverse events for pamiparib were hematologic.[12]
Experimental Protocols
Cellular PARP Trapping Assay
A common method to assess PARP trapping is through a cell-based assay that measures the amount of PARP protein retained on chromatin.
-
Cell Culture and Treatment: BRCA-mutated cancer cells are cultured and treated with varying concentrations of the PARP inhibitor (e.g., this compound or olaparib) for a specified duration.
-
Cell Lysis and Fractionation: Cells are harvested and lysed to separate the cytoplasmic and nuclear fractions. The nuclear fraction is further processed to isolate chromatin-bound proteins.
-
Western Blotting: The chromatin-bound protein fraction is subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for PARP1 to detect the amount of trapped PARP.
-
Quantification: The intensity of the PARP1 band is quantified and normalized to a loading control (e.g., histone H3) to determine the relative amount of trapped PARP at different drug concentrations.
In Vivo Xenograft Study
-
Cell Implantation: BRCA-mutated cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, this compound, olaparib).
-
Drug Administration: The PARP inhibitors are administered orally at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight monitoring for toxicity and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of PARP inhibition (e.g., by measuring PAR levels) and other biomarkers of drug activity.
Visualizing Key Concepts
Figure 1: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.
Figure 2: A generalized experimental workflow for comparing this compound and olaparib in preclinical models.
Conclusion
Both this compound (pamiparib) and olaparib are potent PARP inhibitors with demonstrated efficacy in BRCA-mutated cancer models. Pamiparib shows high potency in enzymatic and cellular assays and exhibits strong PARP trapping capabilities. Olaparib, as the pioneering PARP inhibitor, has a wealth of clinical data supporting its use across multiple cancer types. The choice between these agents in a clinical setting may depend on factors such as tumor type, prior treatments, and specific patient characteristics. For researchers, the differences in PARP trapping potency and potential variations in off-target effects warrant further investigation to optimize their therapeutic application and to develop next-generation PARP inhibitors. Direct, head-to-head preclinical and clinical studies will be invaluable in further elucidating the comparative efficacy and safety profiles of this compound and olaparib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pamiparib for germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. overgroup.eu [overgroup.eu]
- 11. obgproject.com [obgproject.com]
- 12. Pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA mutations: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PARP Trapping Efficiency: BGB-290 (Pamiparib) vs. Talazoparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. A key differentiator among these inhibitors is not just their ability to inhibit the catalytic activity of PARP, but also their efficiency in "trapping" the PARP enzyme on DNA. This PARP-DNA complex is highly cytotoxic to cancer cells, making PARP trapping a crucial parameter for evaluating the therapeutic potential of these inhibitors. This guide provides an objective comparison of the PARP trapping efficiency of two potent PARP inhibitors: BGB-290 (pamiparib) and talazoparib (B560058), supported by available experimental data.
Quantitative Comparison of PARP Trapping Potency
Direct head-to-head studies providing EC50 or IC50 values for both pamiparib (B560054) and talazoparib in the same experimental setting are limited. However, by compiling data from various preclinical studies, a comparative assessment of their PARP trapping efficiency can be made. Talazoparib is consistently reported as the most potent PARP trapper among clinically approved PARP inhibitors.[1][2][3][4] Pamiparib also demonstrates strong PARP trapping activity, though it is considered less potent than talazoparib.[5]
| Inhibitor | PARP Trapping Potency (EC50/IC50) | Relative Trapping Potency |
| This compound (Pamiparib) | 13 nM (EC50)[6] / 13 nM (IC50)[7][8] | Strong; surpasses olaparib (B1684210) and rucaparib (B1680265), but weaker than talazoparib.[5] |
| Talazoparib | Data not available from a direct head-to-head study with pamiparib. | Very High; considered the most potent PARP trapper.[1][2][3][4] Approximately 100-fold more potent than olaparib.[9][10][11] |
The Mechanism of PARP Trapping
PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of DNA single-strand breaks (SSBs). Upon detecting a SSB, PARP binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. After repair, PARP auto-PARylates and dissociates from the DNA. PARP inhibitors function by binding to the catalytic domain of PARP, preventing PAR synthesis. More critically, "trapping" inhibitors stabilize the PARP-DNA complex, preventing the enzyme's dissociation. This persistent complex stalls replication forks, leading to the formation of cytotoxic double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Figure 1: Mechanism of PARP trapping by inhibitors like this compound and talazoparib.
Experimental Protocols for Assessing PARP Trapping
The potency of PARP trapping is commonly evaluated using several in vitro and cellular assays. The two primary methods are the fluorescence polarization (FP)-based assay and the chromatin fractionation assay followed by Western blot.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP from a fluorescently labeled DNA oligonucleotide.
Principle: A small, fluorescently labeled DNA probe rotates rapidly in solution, resulting in low fluorescence polarization. When the larger PARP enzyme binds to this probe, the rotation slows down, leading to a high FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide containing a nick, and varying concentrations of the test inhibitor (this compound or talazoparib).
-
Incubation: Allow the components to incubate to facilitate the binding of PARP1 to the DNA and the interaction with the inhibitor.
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation of PARP1.
-
Measurement: Measure the fluorescence polarization using a microplate reader at specific time points.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value for PARP trapping.
Figure 2: Experimental workflow for the Fluorescence Polarization-based PARP trapping assay.
Chromatin Fractionation and Western Blot
This cellular assay directly quantifies the amount of PARP1 protein associated with chromatin within cells treated with a PARP inhibitor.
Principle: Trapping inhibitors increase the amount of PARP1 that is tightly bound to chromatin. By separating cellular components, the chromatin-bound fraction can be isolated and the amount of PARP1 in this fraction can be quantified.
Methodology:
-
Cell Treatment: Culture cells and treat them with various concentrations of the PARP inhibitor. Often, a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) is co-administered to induce PARP recruitment to the DNA.[9]
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear soluble proteins from the chromatin-bound proteins.
-
Protein Quantification: Quantify the protein concentration in each fraction.
-
Western Blotting: Separate the proteins from the chromatin-bound fraction by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for PARP1. A histone antibody (e.g., H3) is typically used as a loading control for the chromatin fraction.
-
Densitometry Analysis: Quantify the intensity of the PARP1 bands to determine the relative amount of chromatin-trapped PARP1 at different inhibitor concentrations.
Figure 3: Experimental workflow for the Chromatin Fractionation and Western Blot assay.
Conclusion
Both this compound (pamiparib) and talazoparib are potent PARP inhibitors with significant PARP trapping activity. The available data strongly indicates that talazoparib is the more potent PARP trapper of the two, and indeed one of the most potent among all clinically evaluated PARP inhibitors. While pamiparib's trapping efficiency is quantitatively defined with an EC50 of 13 nM, talazoparib's potency is primarily described in relative terms, being significantly higher than other inhibitors like olaparib.
The choice between these inhibitors in a research or clinical context may depend on various factors beyond PARP trapping, including their pharmacokinetic profiles, off-target effects, and specific tumor characteristics. The experimental protocols detailed in this guide provide a framework for the direct and comparative evaluation of these and other PARP inhibitors, which is essential for advancing our understanding of their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Insights: Pamiparib in Combination with Anti-PD-1 Therapy
The strategic combination of PARP inhibitors with immune checkpoint blockade, particularly anti-PD-1 therapy, represents a promising frontier in oncology. This guide provides a comparative analysis of the preclinical data for pamiparib (B560054) in combination with anti-PD-1 therapy, contextualized with data from other PARP inhibitor and immunotherapy combinations. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental evidence supporting this therapeutic strategy.
Rationale for Combination Therapy
Preclinical studies have established a strong biological rationale for combining PARP inhibitors with anti-PD-1/PD-L1 therapy. The primary mechanisms underpinning this synergy include:
-
Increased Neoantigen Expression: PARP inhibitors can induce DNA damage in tumor cells, leading to an increased mutational burden and the generation of neoantigens, making the tumors more visible to the immune system.
-
Upregulation of PD-L1: PARP inhibitors have been shown to upregulate the expression of PD-L1 on tumor cells.[1][2][3][4] This upregulation, while potentially a mechanism of resistance to PARP inhibition alone, creates a dependency on the PD-1/PD-L1 axis, thereby sensitizing the tumors to anti-PD-1/PD-L1 blockade.
-
Activation of Innate Immune Signaling: PARP inhibition can lead to the accumulation of cytoplasmic DNA fragments, which activates the cGAS-STING pathway.[1] This, in turn, drives the production of type I interferons and other pro-inflammatory cytokines, fostering a more immunogenic tumor microenvironment.
-
Enhanced T-cell Infiltration: By modulating the tumor microenvironment, the combination therapy can lead to increased infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor, a key requirement for an effective anti-tumor immune response.
While "promising preclinical data" have been cited as the impetus for clinical trials of pamiparib and the anti-PD-1 antibody tislelizumab, specific quantitative preclinical data for this combination remains largely within proprietary domains.[2] However, extensive publicly available preclinical data from other PARP inhibitor and anti-PD-1/PD-L1 combinations provide a strong basis for comparison and understanding of the potential efficacy of the pamiparib combination.
Comparative Preclinical Efficacy
The following tables summarize key preclinical findings for various PARP inhibitor and anti-PD-1/PD-L1 combinations in syngeneic mouse models.
Tumor Growth Inhibition
| PARP Inhibitor | Immune Checkpoint Inhibitor | Mouse Model | Tumor Growth Inhibition (TGI) vs. Monotherapy | Source(s) |
| Pamiparib | Anti-PD-1 (Tislelizumab) | Not specified in public domain | Data not publicly available | [2] |
| Niraparib | Anti-PD-1 | BRCA1-null ovarian cancer | Combination resulted in complete tumor regression, superior to either monotherapy. | |
| Olaparib | Anti-PD-L1 | BRCAm ovarian tumors | Combination led to a significant increase in tumor-infiltrating lymphocytes compared to monotherapy. |
Immunophenotyping of Tumor Microenvironment
| PARP Inhibitor | Immune Checkpoint Inhibitor | Mouse Model | Key Immunophenotyping Findings | Source(s) |
| Pamiparib | Anti-PD-1 (Tislelizumab) | Not specified in public domain | Data not publicly available | [2] |
| Niraparib | Anti-PD-1 | BRCA-deficient models | Increased infiltration of cytotoxic T-cells. | |
| Olaparib | Anti-PD-1 | Gastric Cancer | Increased number of T-cells, especially the CD8+ T-cell subset, in the tumors of treated mice. |
Signaling Pathways and Experimental Workflows
The synergistic effect of combining PARP inhibitors and anti-PD-1 therapy is underpinned by complex signaling pathways within the tumor cell and the broader tumor microenvironment.
Caption: cGAS-STING Pathway Activation by PARP Inhibition.
Caption: NF-kB/c-Myc Mediated PD-L1 Upregulation.
Caption: Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative methodologies for key experiments in this research area.
Syngeneic Mouse Model for In Vivo Efficacy Studies
-
Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are cultured in appropriate media and conditions.
-
Animal Models: 6-8 week old immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Implantation: A suspension of tumor cells (typically 1x10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula: Volume = (Length x Width²) / 2 is commonly used.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups: (1) Vehicle control, (2) Pamiparib (oral gavage, daily), (3) Anti-PD-1 antibody (intraperitoneal injection, twice weekly), and (4) Pamiparib + Anti-PD-1.
-
Endpoint: The study is terminated when tumors in the control group reach a specified volume. Tumors are then excised for further analysis.
Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45 for total immune cells, CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which quantifies the number of cells expressing each marker.
-
Data Analysis: The data is analyzed to determine the percentage and absolute number of different immune cell populations within the tumor microenvironment for each treatment group.
Immunohistochemistry (IHC) for PD-L1 Expression
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval to unmask the target protein.
-
Staining: Slides are incubated with a primary antibody specific for PD-L1. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Scoring: The slides are examined under a microscope, and the percentage of tumor cells with positive PD-L1 staining is quantified.
Conclusion
The combination of the PARP inhibitor pamiparib with anti-PD-1 therapy is supported by a strong preclinical rationale, largely extrapolated from studies with other PARP inhibitors. These studies consistently demonstrate synergistic anti-tumor activity, driven by mechanisms including increased tumor immunogenicity and modulation of the tumor microenvironment. While detailed, publicly available preclinical data for the specific pamiparib/tislelizumab combination is limited, the broader evidence from the drug class provides a compelling case for its continued clinical development. Further publication of specific preclinical data for pamiparib will be crucial for a more direct and nuanced comparison with other PARP inhibitor and immunotherapy combinations.
References
- 1. Pamiparib in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BGB-290 (Pamiparib) and Other Brain-Penetrant PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for tumors with deficiencies in homologous recombination repair. However, the efficacy of first-generation PARP inhibitors in treating primary and metastatic brain tumors has been hampered by their limited ability to cross the blood-brain barrier (BBB). This has spurred the development of a new wave of brain-penetrant PARP inhibitors. This guide provides a detailed head-to-head comparison of BGB-290 (pamiparib) with other notable brain-penetrant PARP inhibitors, focusing on their preclinical and clinical performance, supported by experimental data.
Key Performance Indicators: A Comparative Overview
The therapeutic potential of a brain-penetrant PARP inhibitor is determined by several key factors, including its ability to penetrate the brain, its potency in inhibiting PARP and trapping it on DNA, and its efficacy in relevant cancer models. The following tables summarize the available quantitative data for a direct comparison of pamiparib (B560054) and other significant PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARylation IC50 (nM) | PARP Trapping EC50 (nM) |
| This compound (Pamiparib) | 1.3[1][2] | 0.9[1][2] | 0.24[1][3] | 13[1][3][4][5] |
| Olaparib (B1684210) | - | - | - | - |
| Niraparib (B1663559) | - | - | - | - |
| Rucaparib (B1680265) | - | - | - | - |
| Talazoparib (B560058) | - | - | - | >100-fold more potent than olaparib[6] |
| Veliparib (B1684213) | - | - | - | - |
| Data not available in the searched documents is denoted by "-". |
| Inhibitor | Brain-to-Plasma Ratio (Mouse) | P-gp Substrate? | BCRP Substrate? | Key Preclinical Brain Tumor Efficacy | Clinical Trial Status in Brain Tumors |
| This compound (Pamiparib) | 17-19%[2][7] | No[1][2][7] | No[1] | Strong anti-tumor synergy with temozolomide (B1682018) (TMZ) in an intracranial xenograft model.[1] | Phase 0/II trial showed good CNS penetration in glioblastoma patients.[8] Combination with TMZ is being evaluated.[1][9][10] |
| Olaparib | Unfavorable in healthy mice[11] | Yes[12] | - | Detected at radiosensitizing concentrations in glioblastoma tumor core and margin specimens.[13] | Showed some signals of potential CNS efficacy despite low penetrance.[14] |
| Niraparib | Superior to olaparib[13][15] | - | - | Demonstrated higher tumor exposure and growth inhibition than olaparib in mouse tumor xenograft models.[13] | Phase 3 trial (GlioFocus) ongoing for newly diagnosed glioblastoma.[16][17][18] Showed best-in-class tumor pharmacokinetics in a Phase 0/2 trial.[17] |
| Rucaparib | 0.12 (Wild-type mice)[19] | Yes[20] | Yes[19][20] | Limited efficacy in an orthotopic glioblastoma xenograft model due to poor brain penetration.[19] | Considered to have limited BBB penetration.[13] |
| Talazoparib | 0.02 (Wild-type mice)[6] | Yes[6] | No[6] | Lack of efficacy in an orthotopic tumor model due to limited BBB penetration.[6] | Despite poor CNS penetration in animal models, a possible signal for patients with CNS metastases was observed in the EMBRACA trial.[21] |
| Veliparib | Higher than rucaparib or talazoparib[13] | Yes[13] | Yes[13] | - | A Phase II trial in newly diagnosed glioblastoma with unmethylated MGMT promoter did not show sufficient evidence of clinical benefit.[22] A Phase II/III trial in combination with adjuvant temozolomide did not significantly extend overall survival.[23][24] |
| Data not available in the searched documents is denoted by "-". |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the comparison.
In Vitro PARP Inhibition and Trapping Assays
Objective: To determine the potency of PARP inhibitors against PARP enzymes and their ability to trap PARP on DNA.
-
PARP1 and PARP2 Inhibition Assay: The inhibitory activity of compounds against PARP1 and PARP2 is typically measured using enzymatic assays. Recombinant human PARP1 or PARP2 enzymes are incubated with the inhibitor at various concentrations. The enzymatic reaction is initiated by the addition of NAD+ and activated DNA. The amount of poly(ADP-ribose) (PAR) generated is quantified, often using an ELISA-based assay with an anti-PAR antibody. IC50 values are then calculated from the dose-response curves.[1][2]
-
Cellular PARylation Assay: To assess the intracellular activity of PARP inhibitors, cells (e.g., HeLa cells) are pre-incubated with the inhibitor. PAR synthesis is then induced by treating the cells with a DNA-damaging agent like hydrogen peroxide (H2O2). The levels of intracellular PAR are measured, typically by immunofluorescence or ELISA, to determine the inhibitor's potency in a cellular context.[1][3][4]
-
PARP-DNA Trapping Assay: This assay quantifies the ability of a PARP inhibitor to stabilize the PARP-DNA complex. A common method involves incubating cells with the PARP inhibitor and then lysing the cells to isolate DNA-protein crosslinks. The amount of PARP1 trapped on the DNA is then quantified by immunoblotting. The EC50 for PARP trapping is the concentration of the inhibitor that results in 50% of the maximal PARP-DNA complex formation.[1][3]
In Vivo Brain Penetration Studies
Objective: To evaluate the ability of PARP inhibitors to cross the blood-brain barrier and accumulate in the brain.
-
Animal Models: Studies are typically conducted in mice (e.g., C57BL/6, FVB) or rats.[1][7] To investigate the role of efflux transporters, genetically engineered mice, such as those lacking P-glycoprotein (Mdr1a/b-/-) and/or Breast Cancer Resistance Protein (Bcrp1-/-), are often used.[6][19][25]
-
Drug Administration and Sample Collection: The PARP inhibitor is administered to the animals, usually orally (p.o.) or intravenously (i.v.).[1] At specified time points after dosing, blood and brain tissue are collected.
-
Quantification and Analysis: The concentration of the drug in plasma and brain homogenates is determined using liquid chromatography-mass spectrometry (LC-MS/MS).[1] The brain-to-plasma concentration ratio is then calculated to assess brain penetration. For a more accurate measure of unbound drug crossing the BBB, the unbound brain-to-plasma partition coefficient (Kpuu) can be determined by taking into account plasma and brain tissue protein binding.[1]
In Vivo Efficacy Studies in Brain Tumor Models
Objective: To assess the anti-tumor activity of brain-penetrant PARP inhibitors in preclinical models of brain cancer.
-
Orthotopic Xenograft Models: Human cancer cell lines (e.g., glioblastoma or small cell lung cancer) are intracranially implanted into immunocompromised mice to establish brain tumors that mimic human disease.[1][20]
-
Treatment Regimen: Once tumors are established, mice are treated with the PARP inhibitor alone or in combination with other therapies like temozolomide (TMZ).[1]
-
Efficacy Endpoints: Tumor growth is monitored using methods like bioluminescence imaging. The primary endpoints are typically tumor growth inhibition and prolongation of survival.[1] Pharmacodynamic assessments, such as measuring PAR levels in tumor tissue, are also performed to confirm target engagement.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific approach.
PARP Inhibition and Synthetic Lethality in HR-Deficient Cancer Cells
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Experimental Workflow for Assessing Brain Penetration of PARP Inhibitors
Caption: Workflow for in vivo brain penetration studies of PARP inhibitors.
Discussion and Future Perspectives
The data presented highlight this compound (pamiparib) as a potent and selective PARP1/2 inhibitor with excellent brain penetration, largely attributed to its non-substrate status for the key efflux transporters P-gp and BCRP.[1][2][7] This characteristic distinguishes it from several other PARP inhibitors like rucaparib and talazoparib, which have shown limited efficacy in preclinical brain tumor models due to their susceptibility to these transporters.[6][13][19]
Niraparib also demonstrates promising brain penetration, superior to that of olaparib, and is currently in late-stage clinical development for glioblastoma.[13][15][16][17][18] While veliparib has shown some brain penetration, clinical trials in glioblastoma have not yet demonstrated a significant survival benefit.[22][23][24]
The development of brain-penetrant PARP inhibitors like pamiparib and niraparib offers new hope for patients with primary and metastatic brain tumors. The ongoing clinical trials will be crucial in determining their ultimate clinical utility, both as monotherapies and in combination with other treatments such as chemotherapy and radiation. Future research should continue to focus on optimizing the therapeutic window of these agents and identifying biomarkers to select patients most likely to benefit from this class of drugs.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pamiparib (this compound), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Restricted delivery of talazoparib across the blood-brain barrier limits the sensitizing effects of poly (ADP-ribose) polymerase inhibition on temozolomide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetic Modeling of Total and Unbound Pamiparib in Glioblastoma Patients: Insights into Drug Disposition and Dosing Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inspire.com [inspire.com]
- 11. researchgate.net [researchgate.net]
- 12. How does AstraZeneca's PARP inhibitor differentiate? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessment of brain penetration and tumor accumulation of niraparib and olaparib: insights from multimodal imaging in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NEW CLINICAL TRIAL FOR PATIENTS WITH GLIOBLASTOMA: NIRAPARIB IN COMBINATION WITH RADIOTHERAPY - Glioblastoma Multiforme [glioblastomamultiforme.it]
- 17. ivybraintumorcenter.org [ivybraintumorcenter.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A randomized phase II trial of veliparib, radiotherapy, and temozolomide in patients with unmethylated MGMT glioblastoma: the VERTU study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. curetoday.com [curetoday.com]
- 25. pubs.acs.org [pubs.acs.org]
Validating BGB-290 Target Engagement in Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of BGB-290 (pamiparib), a potent and selective PARP1/2 inhibitor, in patient samples. We compare its performance with other key PARP inhibitors—olaparib, niraparib, rucaparib, and talazoparib—supported by experimental data from clinical trials. This document is intended to inform researchers and clinicians on the methodologies used to confirm that these drugs are interacting with their intended molecular targets in patients.
Executive Summary
This compound (pamiparib) is a highly selective inhibitor of PARP1 and PARP2, enzymes critical for DNA repair.[1] Validating the engagement of this compound with its target in patient samples is crucial for establishing its mechanism of action and determining effective dosing. The primary method for assessing target engagement of PARP inhibitors is the measurement of poly(ADP-ribose) (PAR) levels, the product of PARP enzymatic activity. A reduction in PAR levels in patient tissues, such as peripheral blood mononuclear cells (PBMCs) and tumor biopsies, serves as a key pharmacodynamic biomarker. This guide details the experimental protocols for quantifying PAR levels and presents a comparative analysis of target engagement data for this compound and other commercially available PARP inhibitors.
Comparative Analysis of PARP Inhibitor Target Engagement
The following table summarizes the available data on the inhibition of PARP activity by this compound and other leading PARP inhibitors in patient samples from clinical trials. This data provides a quantitative comparison of their ability to engage their molecular target in a clinical setting.
| PARP Inhibitor | Trade Name | Patient Sample Type | Assay Method | Dose | Target Engagement (PAR Inhibition) | Reference |
| This compound (Pamiparib) | BeiGene | Tumor Tissue | Not Specified | 3 mg/kg (oral) | Abrogation of PARylation | [2][3] |
| Olaparib | Lynparza | PBMCs | ELISA | 10-400 mg (twice daily) | Mean maximal inhibition of 50.6% | [4][5] |
| Tumor Tissue | ELISA | 10-400 mg (twice daily) | Mean maximal inhibition of 70.0% | [4][5] | ||
| Niraparib | Zejula | Tumor Xenografts | Not Specified | Near MTD | ~90% inhibition for 24 hours at steady state | [6] |
| Rucaparib | Rubraca | PBMCs | Immunoassay | 8 mg/m² | ≥50% inhibition for 24 hours | Clovis Oncology Phase 2 Data |
| Talazoparib | Talzenna | PBMCs | Immunoassay | ≥0.60 mg/day | Sustained PARP inhibition | Phase I Trial Data |
| Tumor Tissue | Immunohistochemistry | 1 mg/day | Strong suppression of PARylation (77-96% decrease) | Phase I Trial Data |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to validate PARP inhibitor target engagement in patient samples.
ELISA-Based Quantification of PAR in PBMCs
This method provides a quantitative measure of PAR levels in peripheral blood mononuclear cells.
a. PBMC Isolation:
-
Collect whole blood from patients in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.
-
Resuspend the final PBMC pellet in a suitable buffer for lysis.
b. Protein Lysate Preparation:
-
Lyse the PBMC pellet in a cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
c. ELISA Procedure (using a commercial kit, e.g., HT PARP in vivo Pharmacodynamic Assay II):
-
Coat a 96-well plate with a PAR-specific capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add diluted protein lysates and PAR standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (e.g., a biotinylated anti-PAR antibody) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Calculate PAR concentrations in the samples based on the standard curve.
Immunohistochemistry (IHC) for PAR Detection in Tumor Tissue
IHC allows for the visualization and semi-quantitative assessment of PAR levels within the tumor microenvironment.
a. Tissue Preparation:
-
Fix fresh tumor biopsies in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) concentrations.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm sections using a microtome and mount on charged slides.
b. IHC Staining:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the slides with a primary antibody against PAR overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash the slides.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and localization of PAR staining.
Western Blot for PAR Quantification in Cell Lysates
Western blotting provides a method for separating proteins by size and quantifying the relative abundance of PAR.
a. Protein Lysate Preparation:
-
Prepare protein lysates from PBMCs or tumor tissue as described in the ELISA protocol.
b. SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Validating the target engagement of this compound and other PARP inhibitors in patient samples is a critical component of their clinical development. The methodologies described in this guide, particularly the quantification of PAR levels in PBMCs and tumor tissues, provide robust and reliable means to assess the pharmacodynamic effects of these drugs. The comparative data presented herein will aid researchers in designing and interpreting studies aimed at understanding and optimizing the clinical application of PARP inhibitors. As more data from ongoing and future clinical trials become available, a more complete picture of the comparative target engagement profiles of these important cancer therapeutics will emerge.
References
- 1. The pharmacokinetics of pamiparib in the presence of a strong CYP3A inhibitor (itraconazole) and strong CYP3A inducer (rifampin) in patients with solid tumors: an open-label, parallel-group phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer [theoncologynurse.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
BGB-290 (Pamiparib) Demonstrates Superior Efficacy in Olaparib-Resistant Cancer Models
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals navigating the challenge of PARP inhibitor resistance, new data highlights the potential of BGB-290 (pamiparib) to overcome resistance mechanisms that render olaparib (B1684210) ineffective. This guide provides a comparative analysis of this compound and olaparib, focusing on their efficacy in cancer cell lines that have developed resistance to olaparib, supported by experimental data and detailed protocols.
A primary mechanism of acquired resistance to the PARP inhibitor olaparib is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene.[1][2] This transporter actively removes olaparib from cancer cells, reducing its intracellular concentration and thereby its therapeutic efficacy.[1][3] In contrast, preclinical studies have demonstrated that pamiparib (B560054) is not a substrate for P-gp, allowing it to maintain high intracellular concentrations and potent activity in olaparib-resistant models.[3][4][5]
Comparative Efficacy in Olaparib-Resistant Cell Lines
The human ovarian cancer cell line A2780 and its olaparib-resistant derivative, A2780olaR, provide a clear model of acquired resistance. The A2780olaR cell line exhibits significant overexpression of P-glycoprotein.[4] The following table summarizes the comparative efficacy of pamiparib and olaparib in these cell lines.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | P-glycoprotein (P-gp) Expression |
| A2780 (Parental) | Olaparib | ~1.42[6] | - | Low[4] |
| Pamiparib | Data not available in a direct comparative study | - | ||
| A2780olaR (Resistant) | Olaparib | >10 (significantly increased)[4] | >7 | High[4] |
| Pamiparib | Remains sensitive (low µM range)[4] | No significant change |
Note: Specific IC50 values for pamiparib in A2780 and A2780olaR from a single comparative study are not publicly available in the reviewed literature. However, qualitative data clearly indicates that pamiparib retains its potency in the A2780olaR cell line, while olaparib does not.[3][4]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Generation of Olaparib-Resistant Cell Lines (A2780olaR)
This protocol describes the generation of an olaparib-resistant cell line through continuous exposure to escalating drug concentrations.[7][8]
-
Initial Culture: Culture the parental A2780 ovarian cancer cell line in standard RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Initial Olaparib Exposure: Begin by treating the cells with a low concentration of olaparib, typically starting at the IC20 or IC30 value for the parental cell line.
-
Dose Escalation: As the cells adapt and resume normal proliferation, gradually increase the concentration of olaparib in the culture medium. This is a stepwise process that can take several months.
-
Resistance Confirmation: Periodically assess the sensitivity of the cell population to olaparib using a cell viability assay (e.g., MTT assay) to determine the IC50 value. A significant increase in the IC50 value compared to the parental cell line confirms the development of resistance.
-
Maintenance of Resistant Line: Once the desired level of resistance is achieved, the A2780olaR cell line can be maintained in culture medium containing a maintenance concentration of olaparib.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11]
-
Cell Seeding: Seed A2780 and A2780olaR cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of pamiparib and olaparib in complete medium. Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings and normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of the drug and fit a dose-response curve to determine the IC50 value.
Intracellular Drug Concentration Measurement (LC-MS/MS)
This method allows for the precise quantification of intracellular drug concentrations.[1][9]
-
Cell Treatment: Plate A2780 and A2780olaR cells and treat them with pamiparib or olaparib at a defined concentration for a specific duration.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer and sonication.
-
Protein Precipitation: Precipitate the protein from the cell lysate, typically using a solvent like acetonitrile.
-
Sample Preparation: Centrifuge the sample to pellet the precipitated protein and collect the supernatant containing the drug.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The drug is separated from other cellular components by liquid chromatography and then detected and quantified by mass spectrometry.
-
Quantification: Use a standard curve of known drug concentrations to determine the absolute concentration of the drug in the cell lysate. Normalize the drug concentration to the total protein concentration or cell number.
P-glycoprotein (ABCB1) Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression level of the P-gp protein.
-
Lysate Preparation: Prepare protein lysates from A2780 and A2780olaR cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (ABCB1).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the level of P-gp expression. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathways and Mechanisms of Action
To visualize the underlying molecular mechanisms, the following diagrams illustrate the PARP inhibition pathway, the mechanism of P-gp-mediated olaparib resistance, and the experimental workflow for evaluating this compound's efficacy.
Caption: Simplified signaling pathway of PARP inhibition.
Caption: Mechanism of P-gp mediated olaparib resistance and pamiparib's circumvention.
Caption: Experimental workflow for comparing this compound and olaparib efficacy.
Conclusion
References
- 1. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ashdin.com [ashdin.com]
- 9. researchgate.net [researchgate.net]
- 10. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative In Vivo Analysis of PARP Inhibitors: BGB-290 (Pamiparib) vs. Rucaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo performance of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors: BGB-290 (pamiparib) and rucaparib (B1680265). Both drugs have demonstrated significant anti-tumor activity, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This document synthesizes available preclinical in vivo data, outlines detailed experimental methodologies, and visualizes key pathways and processes to aid researchers in understanding the nuances of these two inhibitors.
Mechanism of Action: Targeting DNA Repair through Synthetic Lethality
Both pamiparib (B560054) and rucaparib are potent inhibitors of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4][5] By inhibiting PARP, these drugs prevent the repair of SSBs, which then escalate to more lethal DNA double-strand breaks (DSBs) during DNA replication. In cancer cells with defective HRR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death—a concept known as synthetic lethality.[1][6] Beyond catalytic inhibition, these drugs also induce "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a toxic complex that further disrupts DNA replication and transcription, contributing significantly to their cytotoxic effects.[1][7]
In Vivo Efficacy: A Tale of Two Inhibitors in Preclinical Models
While direct head-to-head in vivo comparative studies between this compound and rucaparib are limited in publicly available literature, individual studies provide valuable insights into their respective anti-tumor activities in various xenograft and patient-derived xenograft (PDX) models.
This compound (Pamiparib) In Vivo Performance
Pamiparib has demonstrated robust in vivo efficacy characterized by potent PARP inhibition, significant tumor growth inhibition, and noteworthy brain penetration.[8][9][10][11][12]
| Model | Cell Line/Tumor Type | Dosing Regimen | Key Findings | Reference |
| Breast Cancer Xenograft | MDA-MB-436 (BRCA1 mutant) | Oral, 1.6 mg/kg to 12.5 mg/kg, BID for 28 days | Induced tumor regression with 100% objective responses at the lowest dose (1.6 mg/kg). Showed more sustained PAR inhibition compared to olaparib. | [13] |
| Small Cell Lung Cancer (SCLC) PDX | Patient-derived | Not specified | Demonstrated good combination activity with chemotherapeutics. | [9] |
| Intracranial SCLC Xenograft | H209 | Oral, 3 mg/kg (single dose) | Well-inhibited PARylation in brain/tumor tissues. Combination with temozolomide (B1682018) significantly prolonged animal survival. | [10] |
| Glioblastoma Multiforme (GBM) PDX | Patient-derived | Not specified | Suppressed PARP activity and potentiated the effects of temozolomide. | [7] |
A notable feature of pamiparib is its ability to cross the blood-brain barrier, with studies in mice showing brain-to-plasma drug exposure ratios of approximately 17-20%.[9][10][11] This characteristic makes it a promising candidate for the treatment of primary brain tumors and brain metastases.
Rucaparib In Vivo Performance
Rucaparib has a well-documented history of in vivo efficacy, demonstrating significant anti-tumor activity in various cancer models, particularly in those with BRCA mutations.
| Model | Cell Line/Tumor Type | Dosing Regimen | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) Xenograft | MDA-MB-436 (BRCA1 mutant) | 15, 50, and 150 mg/kg, BID | Dose-dependent and statistically significant tumor growth inhibition. | [14] |
| TNBC PDX | HBCx-17 (BRCA2 mutant) | Not specified | Demonstrated potent anti-tumor activity. | [14] |
| Ovarian & Prostate Cancer PDX | Various HRR-deficient models | Oral, 50 or 150 mg/kg, BID or daily | Efficacy in non-BRCA HRR-altered models was similar to that in BRCA1/2-altered models. | [15] |
| Pancreatic Cancer Xenograft | Capan-1 (BRCA2 mutant) | 150 mg/kg p.o. once weekly | Weekly dosing was as effective as 10 mg/kg i.p. daily, suggesting sustained tumor retention and PARP inhibition. | [8] |
Rucaparib has been shown to be retained in tumor cells, leading to sustained PARP inhibition for several days after a single dose.[8] This prolonged activity allows for effective weekly dosing schedules in preclinical models.
Experimental Protocols: A Guide to In Vivo Studies
The following are generalized yet detailed methodologies for conducting in vivo xenograft and patient-derived xenograft (PDX) studies to evaluate the efficacy of PARP inhibitors like this compound and rucaparib.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-436 for breast cancer, Capan-1 for pancreatic cancer) in appropriate media and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of 5-10 million cancer cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the PARP inhibitor (e.g., this compound or rucaparib) or vehicle control via the appropriate route (typically oral gavage) and schedule.
-
Efficacy Endpoints: Monitor tumor growth, body weight, and overall animal health. The primary endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic (e.g., PARylation analysis) and histological assessments.
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Implantation: Implant small fragments of the patient's tumor (2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[16][17]
-
Model Expansion: Once the initial tumors (P0) reach a size of approximately 1000 mm³, passage them into new cohorts of mice for expansion (P1, P2, etc.).[16]
-
Model Characterization: Characterize the PDX models through histology and genomic analysis to ensure they retain the features of the original patient tumor.[12][18]
-
Efficacy Studies: Once a stable PDX model is established and expanded, conduct efficacy studies as described for CDX models, randomizing mice with established tumors into treatment arms.[19][20]
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Attenuation of Tumor Burden in Response to Rucaparib in Lung Adenocarcinoma: The Contribution of Oxidative Stress, Apoptosis, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. criver.com [criver.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 17. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pamiparib's Dual Efficacy in Tumors: A Comparative Analysis of HRD-Positive and HRD-Negative Cancers
For Immediate Release
Shanghai, China – December 18, 2025 – In the landscape of precision oncology, the efficacy of PARP inhibitors is often closely tied to the homologous recombination deficiency (HRD) status of tumors. This guide provides a comprehensive comparison of the clinical performance of pamiparib (B560054), a potent inhibitor of PARP1 and PARP2, in tumors with and without HRD. Drawing upon available clinical trial data for pamiparib and other key PARP inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the latest evidence to inform their work.
Pamiparib operates on the principle of synthetic lethality, demonstrating significant cytotoxic effects in cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP, pamiparib prevents the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, resulting in genomic instability and cell death.[1] Furthermore, pamiparib is adept at "trapping" the PARP enzyme on DNA at the site of damage, an action that is particularly toxic to cancer cells.[1]
Comparative Efficacy of Pamiparib: Insights from Clinical Trials
Clinical investigations into pamiparib have spanned various solid tumors, with a focus on patient populations exhibiting HRD. While direct head-to-head data comparing pamiparib's efficacy in HRD-positive versus HRD-negative tumors is still emerging, subgroup analyses from several studies, particularly in the context of germline BRCA mutations (a key component of HRD), provide valuable insights.
Ovarian Cancer
In a pivotal Phase II study (NCT03333915) involving Chinese patients with recurrent advanced ovarian cancer harboring germline BRCA1/2 mutations (gBRCAm), pamiparib demonstrated substantial antitumor activity. The objective response rate (ORR) in patients with platinum-sensitive ovarian cancer (PSOC) was 64.6%, and the median progression-free survival (PFS) was 15.2 months.[2] For patients with platinum-resistant ovarian cancer (PROC), the ORR was 31.6%.[2] These findings underscore the potent efficacy of pamiparib in a defined HRD-positive population.
Breast Cancer
Similarly, a Phase II study (NCT03575065) evaluated pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer with gBRCA mutations. The study reported a notable ORR of 61.9% in the hormone receptor-positive (HR+) cohort and 38.2% in the triple-negative breast cancer (TNBC) cohort.[3] These results further support the efficacy of pamiparib in tumors with this specific form of HRD.
Gastric Cancer
The PARALLEL-303 Phase II study (NCT03427814) investigated pamiparib as maintenance therapy in patients with advanced gastric cancer who had responded to first-line platinum-based chemotherapy. While the study did not meet its primary endpoint of statistically significant improvement in PFS for the overall population (median PFS of 3.7 months for pamiparib vs. 2.1 months for placebo), it's important to note that a specific analysis of efficacy based on HRD status has not been publicly detailed.[4][5] The trial design did, however, stratify patients based on genomic loss of heterozygosity (LOH), a marker of genomic instability and a component of some HRD tests.[6]
The Broader Context: Comparative Data from Other PARP Inhibitors
To provide a more complete picture of PARP inhibitor efficacy in relation to HRD status, data from trials of other agents in the class are presented below. This information offers a valuable benchmark for understanding the potential differential activity of these drugs.
Ovarian Cancer: Niraparib (B1663559) (PRIMA Trial) and Rucaparib (B1680265) (ARIEL3 Trial)
The PRIMA trial for niraparib and the ARIEL3 trial for rucaparib provide clear evidence of the predictive power of HRD status for PARP inhibitor benefit in ovarian cancer. In both studies, the greatest benefit was observed in patients with HRD-positive tumors, with a more modest effect in the HRD-negative population.
| Clinical Trial | Drug | Patient Population | HRD Status | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Placebo |
| PRIMA (NCT02655016) [7][8] | Niraparib | First-line Maintenance Ovarian Cancer | HRD-positive (BRCAm) | 22.1 months vs. 10.9 months | 0.40 |
| HRD-positive (non-BRCAm) | 19.6 months vs. 8.2 months | 0.50 | |||
| HRD-negative | 8.1 months vs. 5.4 months | 0.68 | |||
| ARIEL3 (NCT01968213) [1][9][10] | Rucaparib | Recurrent Ovarian Cancer Maintenance | BRCA-mutated | 16.6 months vs. 5.4 months | 0.23 |
| HRD (BRCAwt/LOH high) | 13.6 months vs. 5.4 months | 0.32 | |||
| HRD-negative (BRCAwt/LOH low) | 6.7 months vs. 5.4 months | 0.58 |
Gastric Cancer: Olaparib (B1684210)
While data for pamiparib in HRD-stratified gastric cancer is awaited, studies with olaparib have suggested a potential benefit in this setting. A phase II trial of olaparib plus paclitaxel (B517696) showed a numerically longer overall survival in patients with ATM-low tumors, a potential indicator of HRD.[6] However, the subsequent phase III GOLD trial did not meet its primary endpoint of overall survival in the overall population, and a significant benefit was not observed in the ATM-negative subgroup.[6][11] More recent research suggests that BRCA2 mutations and a high HRD score may identify a subset of gastric cancer patients who are responsive to PARP inhibitors.[12][13]
Breast Cancer: Talazoparib (B560058) (EMBRACA Trial)
The EMBRACA trial, which led to the approval of talazoparib, focused on patients with germline BRCA-mutated HER2-negative advanced breast cancer. The study demonstrated a significant improvement in progression-free survival for talazoparib compared to chemotherapy (median PFS 8.6 months vs. 5.6 months).[14][15] Subgroup analyses have further explored efficacy based on hormone receptor status within this gBRCAm population.[15]
Experimental Protocols and Methodologies
The determination of HRD status is a critical component of patient selection for PARP inhibitor therapy. Several methodologies are employed in clinical trials.
Myriad myChoice® CDx
This FDA-approved companion diagnostic assesses HRD by combining the analysis of BRCA1 and BRCA2 gene mutations with a genomic instability score (GIS). The GIS is a composite score derived from three genomic markers: loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST). A tumor is typically considered HRD-positive if it has a deleterious or suspected deleterious BRCA1/2 mutation and/or a GIS above a predefined threshold (e.g., ≥42).[16] The NCT03150810 trial of pamiparib in combination with temozolomide (B1682018) utilized the Myriad myChoice CDx Plus HRD assay, with HRD positivity defined as a GIS of ≥33.[17]
Myriad myChoice® CDx Workflow
FoundationOne®CDx
This FDA-approved comprehensive genomic profiling test for solid tumors also provides an assessment of HRD. It identifies deleterious mutations in BRCA1 and BRCA2 and calculates a percentage of genomic loss of heterozygosity (%LOH). A high %LOH score is indicative of HRD.
Circulating Tumor Cell (CTC) HRD Assay
Developed by Epic Sciences, this liquid biopsy approach identifies and characterizes CTCs from a blood sample. The assay can assess chromosomal instability within these CTCs to determine HRD status. This method was planned for use in the now-terminated NCT03712930 trial of pamiparib in metastatic castration-resistant prostate cancer.[3][18]
Circulating Tumor Cell HRD Assay Workflow
Signaling Pathway: PARP Inhibition and Synthetic Lethality in HRD
The therapeutic rationale for using PARP inhibitors like pamiparib in HRD-positive tumors is rooted in the concept of synthetic lethality. The following diagram illustrates this key signaling pathway.
Mechanism of Synthetic Lethality with Pamiparib
Conclusion
The available data strongly suggest that pamiparib is a highly active agent in tumors with HRD, particularly those with germline BRCA mutations. While direct comparative efficacy data in HRD-positive versus HRD-negative populations for pamiparib are still limited, the broader evidence from other PARP inhibitors consistently demonstrates a greater magnitude of benefit in HRD-positive tumors. The ongoing and future clinical trials with robust biomarker analysis will be crucial to further delineate the precise efficacy of pamiparib across the full spectrum of HRD status and in various tumor types. The continued development of sophisticated HRD testing methodologies will be paramount to identifying the patient populations most likely to benefit from this promising class of targeted therapies.
References
- 1. The PARP Inhibitor Rucaparib in the Maintenance Therapy of Recurrent Ovarian Carcinoma: Highlights from the ARIEL3 Clinical Trial [jhoponline.com]
- 2. Study of the Efficacy, Safety and Pharmacokinetics of Pamiparib (BGB-290) in Participants With Advanced Solid Tumors [clin.larvol.com]
- 3. Pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA mutations: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of maintenance therapy with pamiparib versus placebo for advanced gastric cancer responding to first-line platinum-based chemotherapy: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. zejulahcp.com [zejulahcp.com]
- 8. PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Talazoparib versus Chemotherapy in Patients with HER2-Negative Advanced Breast Cancer and a Germline BRCA1/2 Mutation Enrolled in Asian Countries: Exploratory Subgroup Analysis of the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. targetedonc.com [targetedonc.com]
- 17. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NCI10066: a Phase 1/2 study of olaparib in combination with ramucirumab in previously treated metastatic gastric and gastroesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PARP Inhibitor Resistance: A Comparative Analysis of BGB-290 (Pamiparib)
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-resistance profile of BGB-290 with other PARP inhibitors, supported by experimental data, to guide future research and clinical strategies.
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. However, the emergence of resistance, both intrinsic and acquired, presents a growing clinical challenge. This guide provides a comparative analysis of the cross-resistance between this compound (pamiparib) and other approved PARP inhibitors—olaparib (B1684210), rucaparib, niraparib, and talazoparib—with a focus on the underlying molecular mechanisms and supporting experimental data.
Key Mechanisms of PARP Inhibitor Resistance
Resistance to PARP inhibitors is a multifaceted phenomenon driven by several key mechanisms that ultimately restore DNA damage repair capabilities or reduce drug efficacy. Understanding these pathways is crucial for developing strategies to overcome resistance.
Primary mechanisms include:
-
Restoration of Homologous Recombination (HR): This is a predominant mechanism of acquired resistance. It often occurs through secondary or "reversion" mutations in BRCA1 or BRCA2 that restore the open reading frame and produce a functional protein. Other mechanisms that can restore HR include the loss of proteins that inhibit HR, such as 53BP1.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, can actively transport certain PARP inhibitors out of the cancer cell, reducing their intracellular concentration and thereby their efficacy.[1]
-
Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can prevent the inhibitor from binding to the enzyme or reduce the "trapping" of PARP1 on DNA, a key cytotoxic mechanism of many PARP inhibitors.[2]
-
Replication Fork Protection: Stabilization of stalled replication forks, a consequence of PARP inhibition, can prevent the formation of double-strand breaks that are lethal in HR-deficient cells.
dot
Caption: Key mechanisms leading to PARP inhibitor resistance.
This compound (Pamiparib) and P-glycoprotein-Mediated Resistance
A significant differentiator for this compound is its interaction with the P-glycoprotein (P-gp) efflux pump. Several other PARP inhibitors, including olaparib, are known substrates of P-gp.[3] Consequently, upregulation of P-gp can lead to resistance to these drugs.
Experimental evidence suggests that this compound is not a substrate for P-gp.[4] This characteristic allows it to maintain its intracellular concentration and cytotoxic activity even in cancer cells that have developed resistance to other PARP inhibitors through this mechanism.
Comparative Efficacy in P-gp Overexpressing Cells
Studies have demonstrated that ovarian cancer cell lines (A2780) made resistant to olaparib (A2780olaR) or paclitaxel (B517696) (A2780pacR) through the upregulation of P-gp remain sensitive to this compound.[4] This suggests that this compound could be a viable treatment option for patients who have developed resistance to P-gp substrate PARP inhibitors.
| Cell Line | Resistance Mechanism | This compound (Pamiparib) IC50 | Olaparib IC50 |
| A2780 | Parental (P-gp negative) | Sensitive | Sensitive |
| A2780olaR | P-gp Overexpression | Sensitive (maintains activity) | Resistant |
| A2780pacR | P-gp Overexpression | Sensitive (maintains activity) | Cross-resistant |
Note: This table is a qualitative summary based on the provided search results. Specific IC50 values were not consistently available across all studies for a direct quantitative comparison in this format.
Cross-Resistance in the Context of Other Resistance Mechanisms
While the advantage of this compound in overcoming P-gp-mediated resistance is evident, the landscape of cross-resistance among PARP inhibitors is complex and depends on the specific resistance mechanism.
BRCA Reversion Mutations
For resistance driven by the restoration of HR function via BRCA reversion mutations, it is plausible that all PARP inhibitors would exhibit a degree of cross-resistance, as the fundamental basis of their synthetic lethal interaction is compromised. However, subtle differences in the potency and PARP-trapping abilities of each inhibitor might still lead to varied levels of activity.
Comparative Efficacy in Olaparib-Resistant HR-Deficient Cells
A study on the olaparib-resistant BRCA1-deficient ovarian cancer cell line, UWB1.289 (Olres-UWB1.289), demonstrated broad cross-resistance to other PARP inhibitors, including niraparib, rucaparib, veliparib, and talazoparib.[5] This suggests that in cases of acquired resistance not mediated by P-gp efflux, switching to another PARP inhibitor may have limited efficacy.
| Cell Line | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Rucaparib IC50 (µM) | Veliparib IC50 (µM) | Talazoparib IC50 (µM) |
| UWB1.289 (Parental) | 0.690 | - | - | - | - |
| Olres-UWB1.289 | 6.741 | Resistant | Resistant | Resistant | Resistant |
Data adapted from a study on in vitro models of PARPi-resistant ovarian cancer.[5] Specific IC50 values for other PARP inhibitors in the resistant line were not provided in the abstract, but the study concluded broad cross-resistance.
dot
Caption: A typical workflow to assess PARP inhibitor cross-resistance.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to understanding drug resistance. Below are generalized protocols for key assays used in the evaluation of PARP inhibitor efficacy.
Cell Viability Assays (e.g., SRB, MTT, CellTiter-Glo®)
These assays are used to determine the concentration of a PARP inhibitor that inhibits cell growth by 50% (IC50).
1. Cell Seeding:
-
Culture cancer cell lines in appropriate media and conditions.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density.
-
Allow cells to adhere and resume exponential growth (typically 24 hours).
2. Compound Treatment:
-
Prepare serial dilutions of the PARP inhibitors (this compound, olaparib, etc.) in culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of the inhibitors.
-
Include appropriate controls (vehicle-only and untreated cells).
-
Incubate the plates for a duration that allows for multiple cell doublings (e.g., 72-120 hours).
3. Assay-Specific Procedure:
-
Sulforhodamine B (SRB) Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye, which binds to cellular proteins.
-
Wash away unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
MTT Assay:
-
Add MTT reagent to the wells, which is converted to formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).[6]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescent signal.
-
4. Data Analysis:
-
Normalize the absorbance or luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to calculate the IC50 value.[6]
Detection of BRCA Reversion Mutations
Identifying the genetic basis of resistance is critical.
1. DNA Extraction:
-
Isolate genomic DNA from both the parental and resistant cell lines.
2. PCR Amplification and Sequencing:
-
Design primers to amplify the regions of the BRCA1 or BRCA2 gene that contain the original mutation.
-
Perform PCR to amplify the target DNA.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify any secondary mutations that restore the reading frame.[7]
Conclusion
The cross-resistance profile of PARP inhibitors is highly dependent on the underlying mechanism of resistance. This compound (pamiparib) demonstrates a clear advantage in overcoming resistance mediated by the P-gp drug efflux pump due to its nature as a non-P-gp substrate. This positions it as a potentially effective therapeutic option in patients who have developed resistance to other PARP inhibitors via this mechanism.
However, for resistance mechanisms that restore HR function, such as BRCA reversion mutations, there is evidence of broad cross-resistance among different PARP inhibitors. In such cases, the choice of a subsequent PARP inhibitor may be less effective, and alternative therapeutic strategies, such as combination therapies that re-induce HR deficiency or target other cellular vulnerabilities, may be warranted. Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative efficacy of this compound in the context of diverse PARP inhibitor resistance mechanisms.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BGB-290 (Pamiparib) Combined with Radiotherapy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of the PARP inhibitor BGB-290 (pamiparib) when combined with radiotherapy, benchmarked against other leading PARP inhibitors. This guide synthesizes available preclinical and clinical data to inform future research and development in oncology.
While extensive preclinical in vivo data for many PARP inhibitors in combination with radiotherapy (RT) is available, specific preclinical studies detailing the radiosensitizing effects of this compound (pamiparib) in animal models are less prevalent in the public domain. However, pamiparib's potent PARP trapping mechanism, ability to cross the blood-brain barrier, and demonstrated synergy with other DNA damaging agents provide a strong rationale for its use as a radiosensitizer.[1][2] Clinical trial data for pamiparib (B560054) in combination with radiotherapy for glioblastoma further support its potential in this setting.[3][4]
This guide will compare the available data on this compound with preclinical findings for other PARP inhibitors—Olaparib, Veliparib, Rucaparib, Talazoparib, and Niraparib—to provide a comprehensive overview of the current landscape.
Mechanism of Action: PARP Inhibition and Radiotherapy Synergy
Radiotherapy induces single-strand breaks (SSBs) in the DNA of cancer cells. The Poly (ADP-ribose) polymerase (PARP) enzyme plays a crucial role in the repair of these SSBs through the base excision repair (BER) pathway. PARP inhibitors block this repair mechanism, leading to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs), a phenomenon known as synthetic lethality, particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA mutations. This inhibition of DNA repair sensitizes cancer cells to the damaging effects of radiation.[5][6]
Synergistic mechanism of PARP inhibitors and radiotherapy.
Comparative In Vivo Efficacy of PARP Inhibitors with Radiotherapy
The following tables summarize key preclinical findings for various PARP inhibitors combined with radiotherapy across different cancer models.
This compound (Pamiparib)
Preclinical in vivo studies specifically investigating pamiparib's radiosensitizing effects are not as extensively published as for other PARP inhibitors. However, its properties and clinical trial data in glioblastoma (GBM) provide strong evidence of its potential.
| Cancer Model | Animal Model | This compound (Pamiparib) Regimen | Radiotherapy Regimen | Key Findings |
| Glioblastoma (GBM) | Human Patients (Phase Ib/II Clinical Trial) | 60 mg BID | 6-7 weeks of RT | The combination was tolerable and showed antitumor activity. In newly diagnosed patients, the disease control rate was 67.9% and the objective response rate was 11.3%.[3] |
Alternative PARP Inhibitors
| PARP Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Radiotherapy Regimen | Key Findings & Efficacy Data |
| Olaparib | Glioblastoma (U251 xenograft) | Mice | Not specified in abstract | Combined with Temozolomide (B1682018) | Enhanced tumor growth delay by 6 days compared to temozolomide and radiation alone.[7] |
| Veliparib | Medulloblastoma (D425 xenograft) | Mice | 12.5 mg/kg BID | 18 Gy multifractionated craniospinal irradiation | Significantly increased survival compared to radiotherapy alone (median survival of 53 days vs. 34.5 days).[8][9] |
| Rucaparib | Atypical Teratoid Rhabdoid Tumor (ATRT) (BT16 xenograft) | Mice | 50 mg/kg, 5 days/week for 2 weeks | 2 Gy x 3 consecutive days | Decreased tumor growth and significantly increased mouse survival when combined with radiation.[1] |
| Talazoparib | Small Cell Lung Cancer (SCLC) (Patient-derived xenografts) | Mice | 0.2 mg/kg | Not specified in abstract | Caused tumor growth inhibition in combination with IR, but not as a single agent. [ ] |
| Niraparib | EGFR-mutated Non-Small Cell Lung Cancer (NSCLC) (Lewis lung carcinoma) | Immunocompetent Mice | Not specified in abstract | Not specified in abstract | Synergistic tumor inhibition in vivo and activation of anti-tumor immunity. [ ] |
Detailed Experimental Protocols
Veliparib in a Medulloblastoma Xenograft Model[8][9]
-
Cell Line: D425 medulloblastoma cells.
-
Animal Model: Mice with intracranial D425 xenografts.
-
Treatment Groups:
-
Vehicle control
-
Veliparib alone (12.5 mg/kg, administered twice daily)
-
Radiotherapy alone (18 Gy multifractionated craniospinal irradiation)
-
Veliparib and Radiotherapy combination
-
-
Efficacy Evaluation: Tumor growth rates were monitored, and survival was assessed using Kaplan-Meier analysis. Immunohistochemistry was used to observe intra-tumoral apoptosis.
Rucaparib in an Atypical Teratoid Rhabdoid Tumor (ATRT) Xenograft Model[1]
-
Cell Line: BT16 ATRT cells transduced with a luciferase-expressing vector.
-
Animal Model: Immunocompromised nude mice with intracranial (cerebellum) injection of BT16 cells.
-
Treatment Groups:
-
Vehicle (10% DMSO in corn oil)
-
Rucaparib alone (50 mg/kg, oral gavage, 5 days per week for 2 weeks)
-
Radiotherapy alone (2 Gy for 3 consecutive days)
-
Rucaparib and Radiotherapy combination (Rucaparib for 5 days followed by radiation)
-
-
Efficacy Evaluation: Tumor growth was monitored by measuring bioluminescence signal. Survival analysis was also performed.
Experimental Workflow and Signaling Pathways
The general workflow for preclinical in vivo studies evaluating the combination of PARP inhibitors and radiotherapy is depicted below.
Typical in vivo experimental workflow.
The DNA damage response (DDR) pathway is central to the synergistic effect of PARP inhibitors and radiotherapy.
DNA Damage Response Pathway Modulation.
Conclusion and Future Directions
The combination of PARP inhibitors with radiotherapy presents a promising strategy to enhance anti-tumor efficacy. While extensive preclinical data support the radiosensitizing effects of several PARP inhibitors, more dedicated in vivo studies on this compound (pamiparib) in this specific context are needed to fully elucidate its comparative efficacy. Pamiparib's favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, makes it a particularly attractive candidate for treating brain tumors in combination with radiotherapy.[2][10][11]
Future preclinical studies should focus on direct head-to-head comparisons of different PARP inhibitors in various cancer models to determine the most effective combination strategies. Additionally, the exploration of biomarkers to predict which patients will benefit most from this combination therapy is a critical area for future research. The ongoing clinical trials will provide valuable insights into the clinical utility of pamiparib and radiotherapy combinations.[1][3][4]
References
- 1. ACTR-30. PHASE 1B/2 STUDY TO ASSESS THE CLINICAL EFFECTS OF PAMIPARIB (this compound) IN COMBINATION WITH RADIATION THERAPY (RT) AND/OR TEMOZOLOMIDE (TMZ) IN PATIENTS WITH NEWLY DIAGNOSED OR RECURRENT/REFRACTORY GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly-(ADP-ribose)-polymerase inhibitors as radiosensitizers: a systematic review of pre-clinical and clinical human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivy Brain Tumor Center Announces Initial Results of Pamiparib in Newly-Diagnosed and Recurrent Glioblastoma at the European Society for Medical Oncology (ESMO) 2022 Congress - BioSpace [biospace.com]
- 11. beonemedinfo.com [beonemedinfo.com]
A Comparative Analysis of the Toxicity Profiles of Pamiparib (BGB-290) and Niraparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors: pamiparib (B560054) (BGB-290) and niraparib (B1663559). Both drugs have demonstrated significant efficacy in the treatment of various cancers, particularly those with deficiencies in DNA damage repair pathways. However, their associated toxicities are a critical consideration in clinical practice and ongoing drug development. This comparison aims to provide an objective overview based on available clinical trial data.
Mechanism of Action and Toxicity
Both pamiparib and niraparib are potent inhibitors of PARP-1 and PARP-2 enzymes, which play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these drugs lead to the accumulation of unrepaired DNA damage, ultimately resulting in synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. This mechanism of action, while effective against cancer cells, can also impact normal, rapidly dividing cells, leading to a range of on-target toxicities. The primary toxicities associated with both drugs are hematological and gastrointestinal in nature.
BGB-290 Demonstrates Superiority in Glioblastoma Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research and clinical trial data on BGB-290 (pamiparib), a potent and selective PARP1/2 inhibitor, suggest a significant advancement in the potential treatment of glioblastoma. Preclinical and clinical evidence indicates that this compound exhibits superior blood-brain barrier penetration and potent anti-tumor activity, both as a monotherapy and in combination with standard-of-care treatments, when compared to other PARP inhibitors. This guide provides a comprehensive comparison of this compound with alternative therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a high rate of recurrence and poor prognosis. The standard of care, typically involving surgical resection followed by radiation and temozolomide (B1682018) (TMZ) chemotherapy, offers limited efficacy for many patients.[1][2] The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has opened new therapeutic avenues. This compound (pamiparib) has distinguished itself within this class due to its enhanced ability to cross the blood-brain barrier and its potent efficacy in glioblastoma models. This document synthesizes the current data validating the potential superiority of this compound.
Comparative Efficacy of this compound in Glioblastoma Models
This compound has demonstrated significant potency and efficacy in both in vitro and in vivo glioblastoma models. Its ability to potentiate the cytotoxic effects of temozolomide (TMZ) and radiation therapy is a key differentiator.
Preclinical Data:
Preclinical studies highlight this compound's superior pharmacological properties. In a head-to-head comparison in a BRCA1-mutated breast cancer xenograft model, pamiparib (B560054) was found to be 16-fold more potent than olaparib.[3][4][5] While not a glioblastoma model, this suggests a significantly higher intrinsic anti-tumor activity. Furthermore, this compound has shown strong synergistic effects with TMZ in glioblastoma cell lines, lowering the EC50 of TMZ by at least 5-fold in 7 out of 8 GBM cell lines tested.[6]
Table 1: In Vitro Potency of this compound
| Parameter | This compound (Pamiparib) | Comparator PARP Inhibitors |
| PARP1 IC50 | 0.9 nM[7][8] | Data varies by inhibitor |
| PARP2 IC50 | 0.5 nM[7][8] | Data varies by inhibitor |
| Intracellular PARP Inhibition IC50 (Glioma Cells) | 0.17 - 0.25 nM[3] | Not readily available for direct comparison |
| PARP Trapping IC50 | 13 nM[7][8] | Potent trapping reported, but direct comparative IC50s are limited in the public domain. |
Table 2: this compound Combination Efficacy in Glioblastoma Cell Lines
| Cell Line | Treatment | Effect |
| 8 GBM Cell Lines | This compound + TMZ | Lowered EC50 of TMZ by at least 5-fold in 7 out of 8 cell lines.[6] |
| SF-295 and GL261 | This compound | Dose-dependent inhibition of intracellular PARP activity with IC50s of 0.17 and 0.25 nM, respectively.[3] |
Animal Model Data:
In an intracranial xenograft model using small cell lung cancer (SCLC) cells, a relevant model for assessing brain penetrance and efficacy, the addition of this compound to TMZ significantly prolonged animal survival compared to TMZ alone.[6] This demonstrates this compound's ability to overcome TMZ resistance in a brain tumor setting.
Clinical Trial Data:
The Phase Ib/II clinical trial (NCT03150862) of pamiparib in combination with radiation therapy (RT) and/or TMZ in patients with newly diagnosed or recurrent/refractory glioblastoma has provided encouraging results.[9][10]
Table 3: Clinical Efficacy of Pamiparib in Glioblastoma (NCT03150862)
| Patient Population | Treatment Arm | Disease Control Rate | Objective Response Rate | Median Overall Survival |
| Newly Diagnosed (MGMT-unmethylated) | Pamiparib + RT +/- TMZ | 67.9%[9][10] | 11.3%[9][10] | 12.8 months[9][10] |
| Recurrent/Refractory | Pamiparib + TMZ | 40.9%[9][10] | 13.6%[9][10] | 7.3 months[9][10] |
Superior Blood-Brain Barrier Penetration
A critical challenge in treating glioblastoma is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain. This compound has demonstrated a unique advantage in this regard. Preclinical studies in mice have shown that this compound has significant brain penetration, with a brain-to-plasma exposure ratio of approximately 20%.[6] This is a key differentiator from many other PARP inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols for the key studies cited.
In Vitro Cell Viability and PARP Inhibition Assays
-
Cell Lines: A panel of human glioblastoma cell lines (e.g., SF-295, GL261, and others) were used.[3]
-
Treatment: Cells were treated with a range of concentrations of this compound, both as a single agent and in combination with TMZ.
-
Viability Assay: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays after a specified incubation period (e.g., 72 hours).
-
PARP Inhibition Assay: Intracellular PARP activity was measured by detecting the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or immunofluorescence following induction of DNA damage (e.g., with H₂O₂).[3]
-
Data Analysis: IC50 values were calculated using non-linear regression analysis to determine the concentration of the drug that inhibits 50% of cell growth or PARP activity.
Intracranial Xenograft Animal Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human glioblastoma cells or, as in a cited study, small cell lung cancer cells (H209) were stereotactically implanted into the brains of the mice to establish intracranial tumors.[6]
-
Treatment Regimen: Once tumors were established (confirmed by bioluminescence or MRI), mice were randomized into treatment groups: vehicle control, TMZ alone, this compound alone, and the combination of this compound and TMZ. Drugs were administered orally at specified doses and schedules.[6]
-
Efficacy Evaluation: Tumor growth was monitored using imaging techniques. The primary endpoint was overall survival, which was plotted using Kaplan-Meier curves.[6]
-
Pharmacodynamic Analysis: Brain and tumor tissues were collected at specified time points after drug administration to measure the extent of PARP inhibition (PAR levels).[6]
Clinical Trial Protocol (NCT03150862)
-
Study Design: A Phase Ib/II, open-label, multicenter, dose-escalation and dose-expansion study.[9][11]
-
Patient Population: Patients with newly diagnosed MGMT-unmethylated glioblastoma or recurrent/refractory glioblastoma.[9][11]
-
Treatment Arms:
-
Dose Escalation (Phase Ib): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination therapies.[12]
-
Dose Expansion (Phase II): To evaluate the safety and efficacy of the combination therapies at the RP2D.
-
Outcome Measures:
-
Primary: Safety and tolerability.
-
Secondary: Objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[9]
-
Conclusion
The available data strongly support the superior profile of this compound (pamiparib) in glioblastoma models compared to other PARP inhibitors. Its enhanced blood-brain barrier penetration, potent anti-tumor activity, and promising clinical efficacy in combination with standard-of-care therapies position it as a leading candidate for further development in the treatment of this devastating disease. The ongoing and future clinical evaluation of this compound will be critical in confirming its role in the clinical management of glioblastoma.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib/II Study of Pamiparib Plus Radiation Therapy and/or Temozolomide in Adult Patients with Treatment-Naïve or Recurrent/Refractory Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ACTR-30. PHASE 1B/2 STUDY TO ASSESS THE CLINICAL EFFECTS OF PAMIPARIB (this compound) IN COMBINATION WITH RADIATION THERAPY (RT) AND/OR TEMOZOLOMIDE (TMZ) IN PATIENTS WITH NEWLY DIAGNOSED OR RECURRENT/REFRACTORY GLIOBLASTOMA (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Pamiparib in Clinical Trials
This guide provides a detailed comparison of the PARP inhibitor Pamiparib with other approved alternatives, based on available clinical trial data. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. The inability of these HRR-deficient cells to repair these double-strand breaks results in cell death.
Figure 1: Mechanism of Action of Pamiparib.
Comparative Efficacy of Pamiparib and Other PARP Inhibitors
The following tables summarize the efficacy data from clinical trials of Pamiparib and compare it with data from meta-analyses of other PARP inhibitors in similar indications.
Ovarian Cancer
Pamiparib has been investigated in patients with advanced ovarian cancer. The following table presents data from a pivotal Phase 2 trial of Pamiparib and compares it with pooled data for other PARP inhibitors from a network meta-analysis.
Table 1: Efficacy of Pamiparib vs. Other PARP Inhibitors in Recurrent Ovarian Cancer
| Treatment Arm | Patient Population | Primary Endpoint | Result | 95% Confidence Interval |
| Pamiparib | Platinum-Sensitive Ovarian Cancer (PSOC) | Objective Response Rate (ORR) | 64.6% | 53.3% - 74.9% |
| Pamiparib | Platinum-Resistant Ovarian Cancer (PROC) | Objective Response Rate (ORR) | 31.6% | 12.6% - 56.6% |
| Olaparib (B1684210) vs. Placebo | Platinum-Sensitive Recurrent Ovarian Cancer | Progression-Free Survival (PFS) Hazard Ratio (HR) | 0.32 | 0.19 - 0.52 |
| Niraparib (B1663559) vs. Placebo | Platinum-Sensitive Recurrent Ovarian Cancer | Progression-Free Survival (PFS) Hazard Ratio (HR) | 0.49 | 0.27 - 0.89 |
| Rucaparib vs. Placebo | Platinum-Sensitive Recurrent Ovarian Cancer | Progression-Free Survival (PFS) Hazard Ratio (HR) | 0.37 | 0.16 - 0.87 |
Data for Olaparib, Niraparib, and Rucaparib are from a network meta-analysis of randomized controlled trials.[1][2]
Advanced Gastric Cancer
Pamiparib has been studied as a maintenance therapy for advanced gastric cancer. The PARALLEL-303 study evaluated its efficacy in this setting.
Table 2: Efficacy of Pamiparib in Advanced Gastric Cancer (PARALLEL-303 Study)
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | 95% Confidence Interval | Hazard Ratio (HR) | p-value |
| Pamiparib | 71 | 3.7 months | 1.9 - 5.3 | 0.8 | 0.1428 |
| Placebo | 65 | 2.1 months | 1.9 - 3.8 |
The difference in median PFS was not statistically significant.[3]
Comparative Safety Profile
The safety of Pamiparib is a critical aspect of its clinical evaluation. The following table provides a summary of common grade ≥3 treatment-emergent adverse events (TEAEs) observed in Pamiparib trials and compares them to the safety profiles of other PARP inhibitors from a network meta-analysis.
Table 3: Comparative Safety of PARP Inhibitors (Grade ≥3 Adverse Events)
| Adverse Event | Pamiparib (in combination with Surufatinib) | Olaparib vs. Placebo (OR) | Niraparib vs. Placebo (OR) | Rucaparib vs. Placebo (OR) |
| Thrombocytopenia | 20.7% | - | 9.98 | 7.89 |
| Anemia | 17.2% | 2.65 | - | - |
| Neutropenia | 13.8% | - | - | - |
| Overall Grade ≥3 AEs | 37.9% | 2.65 | 9.98 | 7.89 |
Odds Ratios (OR) for Olaparib, Niraparib, and Rucaparib represent the increased risk of grade ≥3 adverse events compared to placebo.[1][4] A network meta-analysis suggested that olaparib had a more favorable safety profile concerning grade 3 or greater adverse events compared to niraparib and rucaparib.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below is a summary of the experimental protocol for a key Pamiparib clinical trial.
PARALLEL-303 Study (NCT03427814)
-
Study Design: A randomized, double-blind, placebo-controlled, global Phase 2 study.
-
Patient Population: Patients with inoperable locally advanced or metastatic gastric cancer that had responded to first-line platinum-based chemotherapy.
-
Intervention:
-
Arm A: Pamiparib 60 mg administered orally twice daily.
-
Arm B: Placebo administered orally twice daily.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as per RECIST version 1.1, assessed by the investigator.
-
Secondary Endpoints: Overall Survival (OS) and safety.
-
Stratification Factors: Randomization was stratified by geography, biomarker status, and ECOG performance status.
-
Tumor Assessment: Tumor assessments were conducted at screening and every 8 weeks thereafter.
Clinical Trial Workflow
The typical workflow of a randomized controlled clinical trial, such as those involving Pamiparib, follows a structured process from patient recruitment to data analysis and reporting.
References
- 1. Frontiers | Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 2. Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of PARP Inhibitor Therapy in Advanced Ovarian Cancer: A Systematic Review and Network Meta-analysis of Randomized Controlled Trials - Chen - Current Computer-Aided Drug Design [rjeid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. targetedonc.com [targetedonc.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of BGB-290 (Pamiparib)
For laboratory professionals, including researchers and scientists engaged in drug development, the proper disposal of investigational compounds like BGB-290 (Pamiparib) is a critical aspect of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is standard practice to follow usual precautionary measures when handling any chemical. To ensure a high level of safety, it is recommended to handle this compound as you would a potentially hazardous substance, especially in a research setting where the full toxicological profile may not be widely known.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Designated Handling Area: Conduct all handling and weighing of this compound powder in a designated area, such as a chemical fume hood, to prevent inhalation of airborne particles.
-
Environmental Protection: Prevent the compound from entering sewers or surface and ground water.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation
Proper waste segregation at the point of generation is crucial. This compound waste should be categorized as chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials.
-
Liquid Waste: This includes any solutions containing this compound. The solvent used to dissolve the compound will also determine the appropriate liquid waste stream.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the name "this compound (Pamiparib)" and the appropriate hazard warnings if your institution's policy requires it.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous liquid waste container.
-
The label must clearly identify the contents, including "this compound (Pamiparib)" and the name and concentration of the solvent(s) used.
-
Step 3: Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials, until collection.
Step 4: Final Disposal
-
Never dispose of this compound or its containers in the regular trash or down the drain.
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Decontamination Procedures
All non-disposable laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Wipe-Down: Using an appropriate solvent (e.g., 70% ethanol), carefully wipe down all contaminated surfaces and equipment.
-
Cleaning: Follow the solvent wipe-down with a thorough cleaning using soap and water.
-
Waste Disposal: All materials used for decontamination, such as wipes and paper towels, should be disposed of as solid this compound waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Operational Guide for Handling BGB-290 (Pamiparib)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the PARP inhibitor BGB-290 (Pamiparib), ensuring laboratory safety and procedural clarity.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective PARP1 and PARP2 inhibitor. While some suppliers classify this compound as non-hazardous, others indicate potential for acute oral toxicity and aquatic toxicity.[1] Therefore, a cautious approach is mandated, treating the compound as potentially hazardous. Adherence to the following guidelines will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
A comprehensive PPE strategy is essential when working with this compound in both solid (powder) and solution forms. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or safety goggles | Disposable nitrile gloves | Full-coverage lab coat | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a properly fitted N95 respirator is advised. |
| Solution Preparation and Handling | Safety glasses with side shields or safety goggles | Disposable nitrile gloves | Full-coverage lab coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Disposable nitrile gloves | Full-coverage lab coat | Work should be conducted in a biological safety cabinet (BSC). |
| Spill Cleanup | Safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Full-coverage lab coat or chemical-resistant apron | N95 respirator or higher, depending on the spill size and ventilation. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the this compound lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling Procedures
When preparing solutions, this compound is soluble in DMSO and ethanol.[2][3] All handling of the solid form should be performed in a chemical fume hood to minimize inhalation risk. Use non-sparking tools and avoid generating dust. Ensure adequate ventilation for all procedures involving this compound.
First Aid Measures
In the event of accidental exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek medical attention if breathing becomes difficult. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan: Environmental Responsibility
The disposal of this compound and its associated waste must be conducted in accordance with institutional and local environmental regulations. Given that some safety data sheets indicate that this compound is very toxic to aquatic life with long-lasting effects, it is imperative to prevent its release into the environment.[1]
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Solutions Containing this compound | Collect in a designated, labeled, and sealed waste container. Dispose of as chemical waste via your EHS office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated biohazard or chemical waste bag and dispose of according to institutional protocols. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in the appropriate laboratory waste stream. |
Do not pour this compound solutions down the drain.
Experimental Protocol: Preparation of a this compound Stock Solution
The following is a general protocol for the preparation of a this compound stock solution, incorporating the safety measures outlined above.
-
Preparation: Don the appropriate PPE (lab coat, safety glasses, and nitrile gloves) and perform the work in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: In a sterile conical tube, add the appropriate volume of solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
